Pachymic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYCLYGKCGVBHN-DRCQUEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29070-92-6 | |
| Record name | Pachymic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pachymic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PACHYMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pachymic Acid: A Technical Guide to Its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pachymic acid, a lanostane-type triterpenoid (B12794562), is a promising natural compound with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and the current understanding of its biosynthetic pathway. Quantitative data on its prevalence in various natural sources are presented, along with detailed experimental protocols for its extraction, purification, and quantification. Furthermore, this guide elucidates the key enzymatic steps in its biosynthesis and the methodologies employed to study this pathway. Finally, a representative signaling pathway modulated by this compound is illustrated, offering insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily isolated from various fungi, with the most significant source being the sclerotium of Poria cocos (synonymous with Wolfiporia cocos), a wood-decay fungus.[1][2] It is also found in other fungi, such as Fomitopsis nigra and Fomitopsis pinicola, as well as in the plant species Heterosmilax chinensis.[1][2]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the species, the part of the organism used, and the cultivation or environmental conditions. The following table summarizes the available quantitative data for this compound in its primary natural sources.
| Natural Source | Part of Organism | This compound Content | Method of Quantification | Reference(s) |
| Poria cocos (Schw.) Wolf | Sclerotium (General) | 0.65 ± 0.19 mg/g | HPLC-ELSD | [3] |
| Poria cocos (Schw.) Wolf | Sclerotium (Fushen) | 0.701 ± 0.107 to 1.391 ± 0.035 mg/g | UPLC-Q/TOF-MS | [4] |
| Poria cocos (Schw.) Wolf | Sclerotium (Bagged Cultivation) | 417.03 to 787.84 mg/kg | Not Specified | [5] |
| Wolfiporia cocos | Sclerotia | 0.45–9.33 g/kg | HPLC | [6] |
| Wolfiporia cocos | Epidermis of Sclerotia | 1.12–17.59 g/kg | HPLC | [6] |
| Fomitopsis pinicola | Fruiting Body | 35.6 µg/mg | Chloroform/ethanol (B145695) extraction, unspecified quantification | |
| Fomitopsis nigra | Fruiting Body | Present, but quantitative data not available in cited literature. | Isolation and structural elucidation | [7] |
| Heterosmilax chinensis | Not Specified | Present, but quantitative data not available in cited literature. | Extraction and isolation | [1][2] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the cyclization of squalene (B77637) to form the tetracyclic triterpenoid precursor, lanosterol (B1674476). From lanosterol, a series of oxidative and other enzymatic modifications lead to the formation of this compound. While the complete pathway is still under investigation, several key steps and enzymes have been elucidated, primarily in Wolfiporia cocos.
The putative biosynthetic pathway is as follows:
-
Squalene is converted to 2,3-Oxidosqualene by squalene epoxidase (SE).
-
2,3-Oxidosqualene is cyclized to Lanosterol by lanosterol synthase (LSS).
-
Lanosterol undergoes a series of modifications, including oxidation, dehydrogenation, and acetylation, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.
-
A key intermediate, Tumulosic acid , is acetylated at the C-3 position by a sterol O-acyltransferase (SOAT), specifically WcSOAT in W. cocos, to yield This compound .[6]
Experimental Protocols
Extraction and Purification of this compound from Poria cocos
The following protocol is a representative method for the extraction and purification of this compound to a high degree of purity.
Methodology:
-
Extraction: The dried and powdered sclerotia of Poria cocos are subjected to reflux extraction with 95% ethanol for approximately 3 hours. The resulting extract is filtered and then concentrated under reduced pressure to yield a crude ethanol extract.
-
Liquid-Liquid Partition: The crude extract is dispersed in water and then partitioned with ethyl acetate. The ethyl acetate fractions, which contain the less polar triterpenoids including this compound, are combined and concentrated to dryness.
-
Purification: The resulting solid is dissolved in a suitable organic solvent, such as acetone, and allowed to crystallize. The crystals are then collected by filtration and dried to yield this compound with a purity of over 98%.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation: High-Performance Liquid Chromatography system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% formic acid or acetic acid) is commonly used. For example, a linear gradient from 70% to 100% methanol over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm or ELSD.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.
Elucidation of the Biosynthetic Pathway
The experimental elucidation of the this compound biosynthetic pathway involves a combination of genomic, transcriptomic, and biochemical approaches.
1. Identification of Candidate Genes:
-
Genome Sequencing and Transcriptome Analysis: The genome of the source organism (e.g., Wolfiporia cocos) is sequenced to identify putative genes involved in triterpenoid biosynthesis, such as lanosterol synthase, cytochrome P450s, and acyltransferases. Transcriptome analysis under different conditions can reveal genes that are co-expressed with known triterpenoid biosynthetic genes.
2. Functional Characterization of Enzymes:
-
Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. The recombinant enzymes are then purified.
-
In Vitro Enzyme Assays: The purified recombinant enzymes are incubated with putative substrates (e.g., lanosterol or other intermediates) and cofactors. The reaction products are analyzed by techniques like LC-MS to determine the enzymatic function.
-
Gene Silencing (RNA interference - RNAi): The expression of a candidate gene in the native organism is suppressed using RNAi. The metabolic profile of the silenced strain is then compared to the wild type. A decrease in this compound production upon silencing of a specific gene provides evidence for its involvement in the pathway.
-
Gene Overexpression: A candidate gene is overexpressed in the native organism. An increase in this compound production further confirms the gene's role in the biosynthetic pathway.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. A key pathway implicated in its anti-inflammatory and anti-cancer activities is the PI3K/Akt pathway and its downstream effectors.
This compound has been shown to inhibit the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt.[8] This inhibition leads to the downregulation of downstream targets such as Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and cell survival. By suppressing the PI3K/Akt/NF-κB axis, this compound can reduce the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), thereby mitigating inflammation and inhibiting cancer cell proliferation, invasion, and metastasis.[1]
Conclusion
This compound is a valuable natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, with a focus on quantitative data, and has detailed the current understanding of its biosynthesis. The experimental protocols outlined herein offer a practical framework for researchers working on the isolation, quantification, and biosynthetic elucidation of this and similar triterpenoids. A deeper understanding of the signaling pathways modulated by this compound will further facilitate its development as a novel therapeutic agent. Future research should focus on filling the gaps in quantitative data for less-studied natural sources and on the complete elucidation of the biosynthetic pathway to enable metabolic engineering for enhanced production.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Lanostane triterpenoids from the inedible mushroom Fomitopsis spraguei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]
- 8. KoreaMed [koreamed.org]
Isolation and Characterization of Pachymic Acid from Poria cocos: A Technical Guide
Abstract
Pachymic acid, a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound. It details established experimental protocols, summarizes quantitative data, and visualizes key processes and molecular pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
Poria cocos (Schw.) Wolf is a saprophytic fungus that grows on the roots of pine trees and has been used for centuries in traditional Asian medicine.[5][6] Its sclerotium contains a variety of bioactive compounds, with triterpenoids being among the most significant. This compound is a principal triterpenoid component of Poria cocos and is recognized for its therapeutic potential.[3][5] The compound's efficacy in modulating critical cellular signaling pathways, such as those involved in cancer cell proliferation and inflammation, makes it a promising candidate for drug discovery and development.[1][7] This document outlines the technical procedures required to obtain and verify high-purity this compound for research and pharmaceutical applications.
Isolation and Purification
The extraction of this compound from Poria cocos typically involves solvent extraction followed by chromatographic purification and crystallization. The general workflow aims to efficiently separate the lipophilic triterpenoids from the fungal matrix.
Experimental Protocol: Extraction and Purification
This protocol is a synthesis of commonly employed methods for isolating this compound.[8][9][10][11]
-
Preparation of Raw Material : Grind dried sclerotia of Poria cocos into a coarse powder (approx. 40-60 mesh) to increase the surface area for extraction.
-
Solvent Extraction :
-
Suspend the powder in 75-95% ethanol (B145695) at a solid-to-liquid ratio of 1:8 to 1:15 (w/v).[10]
-
Perform reflux extraction for 2-3 hours. Repeat the extraction process 2-3 times to maximize yield.[10][12]
-
Combine the filtrates from all extractions.
-
-
Concentration : Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a thick, viscous extract.[10]
-
Solvent Partitioning :
-
Resuspend the concentrated extract in water.
-
Perform liquid-liquid extraction using a nonpolar solvent like petroleum ether to remove lipids. Discard the ether phase.
-
Subsequently, extract the aqueous phase multiple times with a solvent of medium polarity, such as ethyl acetate (B1210297).[10][13]
-
Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the crude triterpenoid product.
-
-
Column Chromatography :
-
Further purify the crude product using silica (B1680970) gel column chromatography.[8][9]
-
Elute with a gradient of dichloromethane-methanol (e.g., 96:3 or 96:4) to separate different triterpenoids.[8][9]
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
-
Crystallization :
-
Combine the this compound-rich fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or methanol) and allow it to crystallize.[10]
-
Filter and dry the crystals to obtain this compound with a purity that can exceed 98%.[10]
-
Quantitative Data
The content of this compound in Poria cocos can vary based on the source and processing methods. Quantitative analysis is crucial for standardization.
| Parameter | Value | Source(s) |
| Extraction Yield | ||
| Optimal Solvent | 95% Ethanol | [12] |
| Extraction Time | 3 hours (reflux) | [12] |
| This compound Content | ||
| Mean Content in Raw Material | 0.65 ± 0.19 mg/g to 4.365 ± 0.773 mg/g | [12][14] |
| Purity after Crystallization | ≥ 98% | [10] |
Characterization and Quantification
Once isolated, the identity and purity of this compound must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard for quantification, while Nuclear Magnetic Resonance (NMR) is used for structural elucidation.
Experimental Protocol: Quantification by RP-HPLC
This protocol outlines a typical Reverse-Phase HPLC method for the quantitative analysis of this compound.[10][12]
-
Standard Preparation : Prepare a stock solution of high-purity this compound standard in methanol. Create a series of calibration standards by serial dilution (e.g., 5-500 µg/mL).
-
Sample Preparation : Accurately weigh the isolated extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Run the analysis according to the parameters specified in Table 2.
-
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the curve.
| Parameter | Specification | Source(s) |
| Column | C18 (e.g., ZORBAX Eclipse XDB C18, 4.6 × 250 mm, 5 µm) | [12] |
| Mobile Phase | Gradient: Acetonitrile and Water (with 0.05-1% acid, e.g., formic or acetic acid) | [12][15] |
| Flow Rate | 1.0 mL/min | [10] |
| Column Temperature | 30 °C | [10] |
| Detection Wavelength | 210 nm | [10] |
| Detector | UV or ELSD | [10][12] |
Experimental Protocol: Structural Characterization by NMR
NMR spectroscopy is essential for confirming the chemical structure of the isolated compound.
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[16][17]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]
-
Spectral Analysis : Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity.[16][17]
Pharmacokinetic Data
Understanding the pharmacokinetic profile of this compound is vital for its development as a therapeutic agent. Studies in animal models provide initial insights.
| Parameter | Abbreviation | Value (Oral Admin. in Rats) | Source(s) |
| Elimination Half-life | t₁/₂ | 4.96 ± 1.33 h | [19] |
| Max. Plasma Concentration | Cₘₐₓ | 333.4 ± 138.8 ng/mL | [19] |
| Area Under the Curve | AUC₀→∞ | 1466.9 ± 361.7 ng·h/mL | [19] |
| Plasma Clearance | CL | 6.82 ± 1.73 L/h | [19] |
| Apparent Volume of Dist. | Vd | 48.85 ± 9.47 L | [19] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating multiple intracellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest.
Anti-Cancer Mechanisms
This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting key signaling pathways.[1][2]
-
PI3K/AKT Pathway : This pathway is crucial for cell survival and proliferation. This compound can inhibit the PI3K/AKT signaling cascade, leading to decreased proliferation and induction of apoptosis in cancer cells.[2]
-
Endoplasmic Reticulum (ER) Stress : In some cancer cells, this compound induces apoptosis by triggering a prolonged ER stress response.[6][20] This involves the upregulation of key ER stress proteins such as XBP-1s, ATF4, and CHOP, which ultimately activates apoptotic caspases.[6]
Anti-inflammatory Mechanisms
This compound demonstrates potent anti-inflammatory effects by suppressing pro-inflammatory cytokines and mediators. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[7][21]
-
NF-κB and MAPK Pathways : Upon inflammatory stimulus (e.g., LPS), this compound can inhibit the phosphorylation of key MAPK proteins like ERK1/2 and p38.[21][22] This, in turn, prevents the activation and nuclear translocation of the transcription factor NF-κB, a master regulator of inflammation, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1, and IL-6.[3][7][21]
Conclusion
This compound stands out as a highly promising natural compound from Poria cocos with significant therapeutic potential. The methods detailed in this guide provide a robust framework for its consistent isolation, purification, and characterization. The successful application of these protocols is fundamental for advancing the preclinical and clinical investigation of this compound. Further research into its mechanisms of action and optimization of its delivery will be critical for translating its pharmacological properties into effective therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
References
- 1. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound in the treatment of gastric cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Progress in Research on the Bioactive Component this compound from Poria cocos [spkx.net.cn]
- 5. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 7. all-imm.com [all-imm.com]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
- 10. CN103665079A - Separation and purification method of this compound monomer - Google Patents [patents.google.com]
- 11. Preparation method of total triterpene extract from poria cocos - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 14. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 15. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination and Pharmacokinetic Study of this compound by LC-MS/MS [jstage.jst.go.jp]
- 20. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound protects H9c2 cardiomyocytes from lipopolysaccharide-induced inflammation and apoptosis by inhibiting the extracellular signal-regulated kinase 1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Pachymic Acid: A Lanostane-Type Triterpenoid an In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pachymic acid, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Poria cocos, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the core chemical structure of this compound, its biological effects, and the underlying molecular mechanisms. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its therapeutic potential. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates.
Core Structure and Chemical Properties
This compound belongs to the lanostane (B1242432) family of tetracyclic triterpenoids. Its chemical structure is characterized by a lanostane skeleton, which is a C30 hydrocarbon with a distinctive 4,4,14α-trimethylcholestane framework. The molecule features a carboxylic acid group at C-21, a hydroxyl group at C-16, and an acetoxy group at C-3.[5] The presence and modification of these functional groups are crucial for its biological activity.
Molecular Formula: C₃₃H₅₂O₅ Molecular Weight: 528.77 g/mol CAS Number: 29070-92-6
Quantitative Bioactivity Data
The following tables summarize the in vitro cytotoxic and pharmacokinetic parameters of this compound, providing a quantitative basis for its evaluation as a potential therapeutic agent.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference |
| PANC-1 | Pancreatic Cancer | 23.49 | 24 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 | 24 | [1] |
| HT-29 | Colon Cancer | 29.1 | Not Specified | [6] |
| NCI-H23 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [4] |
| NCI-H460 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [4] |
| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [6] |
| DU145 | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [6] |
| SGC-7901 | Gastric Cancer | Dose-dependent inhibition | Not Specified | [7] |
| MKN-49P | Gastric Cancer | Dose-dependent inhibition | Not Specified | [7] |
| HepG2 | Liver Cancer | >100 (derivative A17: 7.36 ± 0.98) | Not Specified | [5] |
| HSC-2 | Oral Squamous Carcinoma | >100 (derivative A17: 2.50 ± 0.15) | Not Specified | [5] |
Note: Some studies indicate that this compound itself has low cytotoxicity against certain cell lines, while its derivatives show significantly higher potency.[5]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| Elimination half-life (t½) | 4.96 ± 1.33 | h | [8] |
| Area under the curve (AUC₀→∞) | 1466.9 ± 361.7 | ng·h/mL | [8] |
| Plasma clearance (CL) | 6.82 ± 1.73 | L/h | [8] |
| Apparent volume of distribution (Vd) | 48.85 ± 9.47 | L | [8] |
Table 3: In Vitro Permeability of this compound
| Assay System | Permeability Classification | Key Findings | Reference |
| Caco-2 Cell Monolayer | Moderate | Can be used to predict in vivo human absorption. | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, analysis, and biological evaluation of this compound.
Extraction and Purification of this compound from Poria cocos
This protocol is based on established methods for the isolation of this compound.[11][12]
-
Preparation of Raw Material: Grind dried sclerotia of Poria cocos into a coarse powder.
-
Ethanol (B145695) Extraction:
-
Perform reflux extraction of the powdered material with 95% ethanol (1:10 w/v) for 3 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a thick extractum.
-
-
Solvent Partitioning:
-
Suspend the thick extractum in water.
-
Perform liquid-liquid extraction with ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which contains the crude this compound.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or methanol).
-
Allow the solution to stand at a low temperature to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Purity Assessment: The purity of the isolated this compound should be assessed by HPLC-UV or LC-MS. A purity of ≥98% is typically desired for biological assays.[11]
Analytical Methods
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient of methanol (B129727) and water containing 1% acetic acid.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 210 nm or 242 nm.[12]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15]
-
Chromatography: Use a C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.05% formic acid in water.[16]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in negative ion mode.[16]
-
Quantification: For quantitative analysis, use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.[8][16]
In Vitro Biological Assays
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Experimental Workflow for Bioactivity Screening
Caption: Workflow for the isolation and bioactivity screening of this compound.
This compound-Induced Apoptosis via ER Stress and JNK Pathways
This compound has been shown to induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress and the c-Jun N-terminal kinase (JNK) pathway, often initiated by an increase in reactive oxygen species (ROS).[3][4]
Caption: this compound-induced apoptosis signaling cascade.
Inhibition of NF-κB Signaling Pathway
This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to modulate this pathway, contributing to its anticancer effects.[18]
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion
This compound stands out as a promising lanostane-type triterpenoid with a well-defined chemical structure and significant therapeutic potential, particularly in the realms of oncology and anti-inflammatory research. The quantitative data presented herein underscore its potent bioactivity, while the detailed experimental protocols offer a practical framework for its further investigation. The visualization of its complex interactions with key cellular signaling pathways, including ER stress, JNK, NF-κB, and PI3K/Akt/mTOR, provides a deeper understanding of its mechanisms of action. This in-depth technical guide is intended to empower researchers and drug development professionals to explore and harness the full therapeutic potential of this compound.
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103665079A - Separation and purification method of this compound monomer - Google Patents [patents.google.com]
- 12. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination and Pharmacokinetic Study of this compound by LC-MS/MS [jstage.jst.go.jp]
- 17. This compound inhibits the tumorigenicity of gastric cancer cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Technical Guide to the Mechanism of Action of Pachymic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pachymic acid (PA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has emerged as a promising natural compound with significant anti-cancer properties. Extensive preclinical research demonstrates its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a wide array of cancer cell lines. This technical guide provides an in-depth review of the molecular mechanisms underpinning this compound's oncostatic effects, focusing on the modulation of critical signaling pathways, induction of cellular stress, and prevention of metastasis. Quantitative data from cytotoxic assays are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and development.
Core Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways that drive tumorigenesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which PA eliminates cancer cells. It achieves this by engaging multiple pro-apoptotic pathways.
-
Mitochondrial (Intrinsic) Pathway Activation: PA disrupts mitochondrial integrity by modulating the Bcl-2 family of proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][2] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[1] Released cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the executioner caspase-3, which orchestrates the dismantling of the cell.[1][3]
-
ROS-Dependent JNK and ER Stress Pathways: A key mechanism of PA action is the induction of reactive oxygen species (ROS) within cancer cells.[1][4][5] This oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) pathway and initiates an endoplasmic reticulum (ER) stress response.[4][5] In lung cancer cells, the activation of both JNK and ER stress pathways is a direct consequence of ROS production and is critical for PA-induced apoptosis.[4][5] Similarly, in pancreatic cancer cells, PA triggers prolonged ER stress, evidenced by the upregulation of markers like XBP-1s, ATF4, and CHOP, which pushes the cell towards apoptosis.[6][7]
-
Extrinsic Pathway Engagement: In addition to intrinsic pathways, PA can also activate the extrinsic apoptotic pathway. In bladder cancer cells, it has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing the cells to apoptosis initiated by external ligands like TRAIL.[2]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, with the specific phase being dependent on the cancer type.
-
G0/G1 Phase Arrest: In SGC-7901 gastric cancer cells, treatment with PA leads to an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase.[1][8]
-
G2/M Phase Arrest: In NCI-H23 and NCI-H460 lung cancer cells, PA induces a dose-dependent arrest at the G2/M checkpoint, blocking entry into mitosis.[4][5][9]
-
S Phase Arrest: While less common for the parent compound, a derivative of PA, known as A17 (tumulosic acid), was found to induce S phase arrest in HSC-2 oral squamous carcinoma cells.[10]
Inhibition of Metastasis
PA has demonstrated the ability to suppress the invasive and metastatic potential of cancer cells through several mechanisms.
-
It inhibits the migration and invasion of breast cancer cells by suppressing the NF-κB signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix.[11][12]
-
In pancreatic cancer, PA has been shown to decrease the expression of MMP-7.[6]
-
Another mechanism in breast cancer involves the inhibition of CCL18-induced metastasis by suppressing the phosphorylation of PITPNM3.[12][13]
Modulation of Key Signaling Pathways
The anti-neoplastic effects of this compound are mediated by its ability to interfere with several critical intracellular signaling cascades that are often dysregulated in cancer.
JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key regulator of cell proliferation and survival, and its persistent activation is common in many cancers.[14][15] this compound has been shown to significantly inactivate the JAK2/STAT3 pathway in gastric cancer cells.[1][8] This inhibition is a crucial component of its ability to reduce cell viability and induce apoptosis, as demonstrated by experiments where a known JAK2 inhibitor mimicked the effects of PA.[1]
PI3K/Akt Pathway
The PI3K/Akt pathway is a central pro-survival pathway that promotes cell growth and inhibits apoptosis. This compound treatment has been found to decrease the expression and activation of key proteins within this pathway in prostate and gastric cancer cells.[1][3][16] This disruption of Akt signaling contributes to its pro-apoptotic effects, in part by decreasing the phosphorylation of the pro-apoptotic protein Bad.[3]
JNK/MAPK Pathway
As mentioned, PA induces ROS production, which leads to the activation of the JNK stress-activated protein kinase pathway.[4][5] The activation of JNK is a key event that links oxidative stress to the mitochondrial apoptotic machinery.[4] Inhibition of the JNK pathway has been shown to partially reverse the cytotoxic effects of PA, confirming its importance in the mechanism of action.[4]
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Its Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound (PA) and its potent derivative A17 (tumulosic acid) against various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast | 28.08 | [12] |
| This compound | PANC-1 | Pancreatic | 23.49 | [6] |
| This compound | MIA PaCa-2 | Pancreatic | 26.61 | [6] |
| This compound | HT-29 | Colon | 29.1 | [17] |
| Derivative A17 | HepG2 | Liver | 7.36 ± 0.98 | [10] |
| Derivative A17 | HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 | [10] |
Table 2: Summary of this compound's Effect on Key Regulatory Proteins
| Pathway/Process | Protein | Effect of this compound | Cancer Type(s) | Reference |
| Apoptosis (Intrinsic) | Bcl-2 | ↓ Downregulation | Gastric, Prostate, Bladder | [1][2][3] |
| Bax | ↑ Upregulation | Gastric, Bladder | [1][2] | |
| Cytochrome c | ↑ Release from Mitochondria | Gastric | [1] | |
| Caspase-9 | ↑ Activation | Prostate | [3] | |
| Caspase-3 | ↑ Activation / Cleavage | Gastric, Prostate | [1][3] | |
| Apoptosis (Extrinsic) | DR5 | ↑ Upregulation | Bladder | [2] |
| Cell Cycle | Cyclin E, CDK2/4 | ↓ Downregulation | Breast, Gastric | [11][18][19] |
| Signaling | p-JAK2 | ↓ Downregulation | Gastric | [1] |
| p-STAT3 | ↓ Downregulation | Gastric | [1] | |
| p-Akt | ↓ Downregulation | Prostate | [1][3] | |
| p-JNK | ↑ Upregulation | Lung | [4][5] | |
| Metastasis | MMP-9 | ↓ Downregulation | Breast | [11][12] |
| MMP-7 | ↓ Downregulation | Pancreatic | [6] | |
| ER Stress | CHOP, ATF4 | ↑ Upregulation | Pancreatic, Lung | [6][7] |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound, based on methodologies cited in the literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PA-containing medium (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Pipette gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of PA concentration to determine the IC50 value.[17]
-
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24-48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis/necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted from a stained nucleus is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N).
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound for a specified duration (e.g., 24 hours).[4]
-
Cell Harvesting: Harvest cells as described for the apoptosis assay.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer, measuring the fluorescence of PI. The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Protein Extraction: After treatment with PA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-STAT3, total-STAT3, β-actin) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound is a pleiotropic anti-cancer agent that targets multiple hallmarks of cancer. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic signaling pathways like JAK/STAT3 and PI3K/Akt underscores its potential as a lead compound for drug development. The generation of ROS appears to be a central event that triggers downstream apoptotic signaling via the JNK and ER stress pathways.
Future research should focus on optimizing its therapeutic index through medicinal chemistry, exploring its efficacy in combination with standard chemotherapeutics or targeted therapies, and further validating its anti-tumor effects in advanced preclinical and clinical settings. Elucidating the full spectrum of its molecular targets will be crucial for its successful translation into a clinical anti-cancer agent.
References
- 1. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of EJ Bladder Cancer Cells by DR5 Up-Regulation, ROS Generation, Modulation of Bcl-2 and IAP Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 7. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into this compound’s action on triple-negative breast Cancer through TOP2A targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of breast cancer metastasis via PITPNM3 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jebms.org [jebms.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
Pachymic Acid's Cytotoxic Profile: A Technical Guide for Cancer Research
An in-depth examination of the anti-tumor properties of Pachymic acid, detailing its cytotoxic effects, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
This compound (PA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has emerged as a compound of significant interest in oncology research.[1] Extensive studies have demonstrated its potent cytotoxic effects against a wide array of cancer cell lines, mediated through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer activities, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its molecular interactions.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of this compound and its derivatives has been quantified across numerous human cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values, offering a comparative look at the compound's potency in different cancer types.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference |
| HT-29 | Colon Cancer | 29.1 | Not Specified | [1] |
| PANC-1 | Pancreatic Cancer | 23.49 | 24 | [5][6] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 | 24 | [5][6] |
| NCI-H23 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [1][7] |
| NCI-H460 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [1][7] |
| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [1] |
| DU145 | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [1][3] |
| SGC-7901 | Gastric Cancer | Concentration-dependent inhibition | Not Specified | [1][8][9] |
| MKN-49P | Gastric Cancer | Proliferation inhibited | Not Specified | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives Against Human Cancer Cell Lines
| Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A17 (Tumulosic acid) | HepG2 | Liver Cancer | 7.36 ± 0.98 | [1][10] |
| A17 (Tumulosic acid) | HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 | [1][10] |
| A7 | HepG2 | Liver Cancer | 22.15 ± 1.18 | [10] |
| A7 | HSC-2 | Oral Squamous Carcinoma | 18.83 ± 8.89 | [10] |
| A5 | HSC-2 | Oral Squamous Carcinoma | 6.79 ± 0.23 | [10] |
| A6 | HSC-2 | Oral Squamous Carcinoma | 9.69 ± 0.38 | [10] |
| A1 | HepG2 | Liver Cancer | 67.29 ± 2.48 | [10] |
| A1 | HSC-2 | Oral Squamous Carcinoma | 28.20 ± 1.70 | [10] |
| A18 | HepG2 | Liver Cancer | 28.16 ± 1.46 | [10] |
| A18 | HSC-2 | Oral Squamous Carcinoma | 24.19 ± 12.09 | [10] |
Mechanisms of Action: Signaling Pathways
This compound exerts its cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and death.
One of the primary mechanisms is the induction of apoptosis. In lung cancer cells, PA has been shown to generate reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) and endoplasmic reticulum (ER) stress pathways.[7] This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately resulting in mitochondria-dependent apoptosis.[7][8] In prostate cancer cells, PA treatment leads to decreased Bad phosphorylation and increased Bcl-2 phosphorylation, activating caspases-9 and -3 and suggesting mitochondrial dysfunction as a key initiator of apoptosis.[3] Furthermore, PA has been found to inhibit the pro-survival AKT signaling pathway in prostate cancer cells.[3] In gastric cancer, PA has been shown to inactivate the JAK2/STAT3 signaling pathway.[8]
In addition to apoptosis, this compound can induce cell cycle arrest. In lung cancer cells, PA treatment leads to an accumulation of cells in the G2/M phase.[7] In gastric cancer SGC-7901 cells, it induces G0/G1 phase arrest.[8][9] This cell cycle blockade is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).[2]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of this compound's cytotoxic effects. Below are detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials:
-
This compound (PA)
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the PA dilutions and a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PA concentration to determine the IC50 value.[1]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of PA for the specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 × 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[1]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Treat cells with PA for the desired duration and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound demonstrates significant cytotoxic effects against a broad range of tumor cell lines through the induction of apoptosis and cell cycle arrest, mediated by the modulation of multiple signaling pathways. The provided data and protocols offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in in vivo models and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 6. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Antihyperglycemic Potential of Pachymic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid, a lanostane-type triterpenoid (B12794562) extracted from the medicinal fungus Poria cocos, has garnered significant scientific interest for its diverse pharmacological activities, including its promising antihyperglycemic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on glucose metabolism, its mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of diabetes, metabolic diseases, and drug discovery.
Core Antihyperglycemic Mechanisms of this compound
This compound exerts its antihyperglycemic effects through a multi-pronged approach, primarily by enhancing glucose uptake in peripheral tissues and modulating key signaling pathways involved in glucose homeostasis. In vitro and in vivo studies have demonstrated that this compound can improve insulin (B600854) sensitivity and stimulate glucose transport, independent of insulin in some cases.
Key Signaling Pathways
The antihyperglycemic activity of this compound is mediated through the modulation of several critical signaling cascades:
-
PI3K/Akt Pathway: this compound has been shown to increase the phosphorylation of key proteins in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[1] This pathway is a central regulator of insulin-stimulated glucose uptake. Activation of this pathway leads to the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into cells.[1]
-
AMPK Pathway: this compound also activates 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] AMPK activation can stimulate glucose uptake in an insulin-independent manner, making it an attractive target for type 2 diabetes therapies. This compound-induced AMPK phosphorylation contributes to the enhanced GLUT4 expression and translocation.[1][2]
-
GLUT4 Translocation and Expression: A primary mechanism by which this compound enhances glucose uptake is by promoting both the expression and the translocation of GLUT4 to the plasma membrane in adipocytes.[1] Studies have shown that this compound increases GLUT4 mRNA and protein levels.[1]
Other Potential Mechanisms
-
PPARγ Agonism: While direct high-affinity binding to peroxisome proliferator-activated receptor-gamma (PPARγ) has not been definitively established for this compound, it has been identified as a novel retinoid X receptor (RXR)-specific agonist with an EC50 value of 6.7±0.37 µM.[3][4] As PPARγ forms a heterodimer with RXR to regulate gene expression related to glucose and lipid metabolism, this agonistic activity on RXR suggests an indirect influence on PPARγ-mediated pathways.
-
PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a validated strategy for enhancing insulin sensitivity. While the direct IC50 value of this compound against PTP1B has not been explicitly reported in the reviewed literature, the general class of triterpenoids has been investigated for PTP1B inhibitory activity. Further research is needed to quantify the specific inhibitory potential of this compound on this enzyme.
Quantitative Data on Antihyperglycemic Effects
The following tables summarize the quantitative data available on the antihyperglycemic effects of this compound from various in vitro and in vivo studies.
| In Vitro Study | Cell Line | Parameter Measured | Concentration | Result | Reference |
| Glucose Uptake | 3T3-L1 adipocytes | Glucose Uptake | Not Specified | 50% increase | [1] |
| RXR Agonism | Not Specified | EC50 | 6.7 ± 0.37 µM | Agonist activity | [3][4] |
| In Vivo Study | Animal Model | Treatment | Duration | Parameter Measured | Result | Reference |
| Antihyperglycemic Effect | Streptozotocin-induced diabetic mice | This compound | Not Specified | Blood Glucose Levels | Significant reduction | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound's antihyperglycemic properties.
In Vitro Assays
1. Cell Culture and Differentiation:
-
Cell Line: 3T3-L1 pre-adipocytes are the most commonly used cell line.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To induce differentiation into mature adipocytes, confluent 3T3-L1 pre-adipocytes are treated with a differentiation cocktail, commonly containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.
2. Glucose Uptake Assay (2-NBDG Method):
-
Principle: This assay utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells through glucose transporters.
-
Procedure:
-
Differentiated 3T3-L1 adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in glucose-free DMEM.
-
Cells are then treated with various concentrations of this compound or controls (e.g., insulin as a positive control) for a specified time.
-
2-NBDG is added to the medium, and cells are incubated for a short period (e.g., 30-60 minutes) to allow for uptake.
-
The reaction is stopped by washing the cells with ice-cold PBS.
-
The fluorescence intensity of the cells is measured using a fluorescence microplate reader or flow cytometer.[5][6][7]
-
3. GLUT4 Translocation Assay (Subcellular Fractionation and Western Blot):
-
Principle: This method separates the plasma membrane from intracellular membranes to quantify the amount of GLUT4 that has translocated to the cell surface.[8]
-
Procedure:
-
Differentiated 3T3-L1 adipocytes are treated with this compound or controls.
-
Cells are homogenized, and subcellular fractions (plasma membrane, cytoplasm, and microsomes) are isolated by differential centrifugation.[9][10][11]
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for GLUT4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][11][12]
-
4. Western Blot Analysis of Signaling Proteins:
-
Principle: This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and AMPK.
-
Procedure:
-
Differentiated 3T3-L1 adipocytes are treated with this compound for various times.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and AMPK (e.g., p-AMPK Thr172), as well as antibodies for the total forms of these proteins.[1][2][13][14][15][16][17][18][19][20][21][22][23]
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized and quantified. The ratio of phosphorylated protein to total protein is calculated to determine the activation state of the signaling pathway.
-
In Vivo Studies
1. Animal Model:
-
Model: Streptozotocin (STZ)-induced diabetic mice are a commonly used model for type 1 diabetes.[5][24][25][26][27] A combination of a high-fat diet and a low dose of STZ can be used to model type 2 diabetes.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 150-200 mg/kg) is administered to induce hyperglycemia. Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).[24][26]
2. This compound Administration:
-
Route: this compound is typically administered orally via gavage.
-
Dosage and Duration: The dosage and duration of treatment vary depending on the study design.
3. Measurement of Blood Glucose Levels:
-
Blood samples are collected from the tail vein at regular intervals.
-
Blood glucose concentrations are measured using a glucometer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway for enhanced glucose uptake.
Caption: In vitro experimental workflow for studying this compound.
Caption: In vivo experimental workflow for antihyperglycemic studies.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for the management of hyperglycemia. Its ability to enhance glucose uptake through the activation of both insulin-dependent (PI3K/Akt) and insulin-independent (AMPK) signaling pathways, coupled with its effect on GLUT4 expression and translocation, underscores its multifaceted mechanism of action. While the existing data are promising, further research is warranted to fully elucidate its clinical potential. Specifically, more detailed dose-response studies, both in vitro and in vivo, are needed to establish optimal therapeutic windows. Furthermore, a thorough investigation into its direct effects on PTP1B and PPARγ will provide a more complete understanding of its molecular targets. The experimental protocols and data presented in this guide offer a solid foundation for future research aimed at developing this compound into a novel antihyperglycemic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PA) inhibits ferroptosis of cardiomyocytes via activation of the AMPK in mice with ischemia/reperfusion-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Sorting of GLUT4 into its insulin-sensitive store requires the Sec1/Munc18 protein mVps45 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.as.uky.edu [web.as.uky.edu]
- 10. Subcellular fractionation protocol [abcam.com]
- 11. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Sedative-hypnotic Effects of Pachymic Acid Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sedative-hypnotic properties of pachymic acid, a lanostane-type triterpenoid (B12794562) derived from Poria cocos. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Introduction
Poria cocos, a well-known traditional Chinese medicine, has a long history of use in treating sleep disorders such as insomnia.[1] The primary bioactive constituents responsible for its therapeutic effects are a group of triterpenoids, with this compound being a predominant compound.[2] Preclinical studies have demonstrated that this compound exhibits significant sedative-hypnotic effects, primarily through the modulation of the γ-aminobutyric acid (GABA)-ergic system, the principal inhibitory neurotransmitter system in the central nervous system.[3][4] This guide will delve into the scientific evidence supporting the therapeutic potential of this compound as a sedative-hypnotic agent.
Quantitative Data on Sedative-hypnotic Effects
The sedative-hypnotic efficacy of this compound has been quantified in several preclinical studies, primarily utilizing the pentobarbital-induced sleep model in rodents. The key parameters measured include sleep latency (the time taken to fall asleep) and sleep duration.
Table 1: Effects of this compound on Pentobarbital-Induced Sleep in Mice
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Sleep Duration (min) |
| Control (Vehicle) | - | Data not specified | Data not specified |
| This compound | 1 | Not significantly different from control | Increased, but not statistically significant |
| This compound | 3 | Not significantly different from control | Significantly increased |
| This compound | 5 | Significantly reduced | Significantly increased |
| Muscimol (B1676869) (Positive Control) | 0.2 | Significantly reduced | Significantly increased |
| Data synthesized from studies utilizing a hypnotic dose of pentobarbital (B6593769) (40 mg/kg).[1] |
Table 2: Effects of this compound on Sleep Architecture in Rats (EEG Analysis)
| Treatment Group | Dose (mg/kg) | Total Sleep Time | Non-Rapid Eye Movement (NREM) Sleep | Rapid Eye Movement (REM) Sleep | Wakefulness | Number of Sleep-Wake Cycles |
| Control (Vehicle) | - | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | 5 | Increased | Increased | Increased | Decreased | Significantly reduced |
| Poria cocos Extract (PCE) | 100 | Increased | Increased | Decreased | Decreased | Significantly reduced |
| EEG recordings were conducted over a 6-hour period following oral administration.[5] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the sedative-hypnotic effects of this compound.
This experiment is a standard method for evaluating the central nervous system depressant effects of a test compound.[6]
-
Animals: Male ICR mice are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Animals are acclimatized to the laboratory conditions for at least a week before the experiment.[1][7]
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at various doses (e.g., 1, 3, and 5 mg/kg). A positive control, such as the GABAA receptor agonist muscimol (0.2 mg/kg), is administered intraperitoneally (i.p.). The control group receives the vehicle only.[1]
-
Induction of Sleep: Thirty minutes after the administration of the test compound or vehicle, a hypnotic dose of pentobarbital (e.g., 40 mg/kg) is injected i.p. to induce sleep.[1] In some studies, a sub-hypnotic dose (e.g., 28 mg/kg) is used to assess the potentiation of hypnotic effects.[3]
-
Assessment of Sleep: Immediately after pentobarbital injection, each mouse is placed in an individual cage for observation. Sleep latency is recorded as the time from the pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). Sleep duration is the time from the loss to the recovery of the righting reflex.[6]
This protocol allows for a detailed analysis of the different sleep stages.
-
Surgical Implantation: Rats undergo surgery for the implantation of a telemetric transmitter to record cortical electroencephalograms (EEG). The transmitter is typically implanted in the abdominal cavity, and the electrodes are placed on the dura mater of the frontal and parietal cortices. The animals are allowed a recovery period of at least one week.[5]
-
Drug Administration: this compound (e.g., 5 mg/kg) or Poria cocos extract (e.g., 100 mg/kg) is administered orally.[5]
-
EEG Recording and Analysis: Sleep architectures are recorded for a defined period (e.g., 6 hours) following drug administration. The recorded EEG data is analyzed to classify sleep stages into wakefulness, NREM sleep, and REM sleep. The number of sleep-wake cycles is also quantified.[5]
Mechanism of Action: Modulation of the GABAergic System
The sedative-hypnotic effects of this compound are primarily attributed to its positive allosteric modulation of the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain.[1][4]
This compound enhances the action of GABA, leading to an increased influx of chloride ions (Cl-) into neurons.[4] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.
-
Increased Intracellular Chloride Levels: Studies have shown that this compound elevates intracellular chloride levels in primary cultured hypothalamic neuronal cells of rats, providing direct evidence of its effect on GABAA receptor-mediated chloride channels.[4]
-
Upregulation of GAD65/67: this compound has been found to increase the protein expression levels of glutamic acid decarboxylase (GAD65/67), the enzyme responsible for synthesizing GABA from glutamate. This suggests that this compound may also enhance the endogenous supply of GABA.[1]
-
Modulation of GABAA Receptor Subunits: Western blot analysis has revealed that this compound can alter the protein expression of GABAA receptor subunits. Specifically, it has been shown to increase the levels of α- and β-subunits while decreasing the γ-subunit levels.[1] The specific combination of subunits in a GABAA receptor determines its pharmacological properties, and these changes may contribute to the sedative-hypnotic effects of this compound.
Visualizations
Caption: Proposed signaling pathway for the sedative-hypnotic effects of this compound.
References
- 1. This compound Enhances Pentobarbital-Induced Sleeping Behaviors via GABAA-ergic Systems in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Pentobarbital-Induced Sleeping Behaviors via GABAA-ergic Systems in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Dawn of a Bioactive Triterpenoid: An In-depth Technical Guide to the Early Research on Pachymic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on Pachymic acid, a lanostane-type triterpenoid (B12794562) that has garnered significant scientific interest for its diverse pharmacological activities. The document focuses on the initial discovery, isolation, characterization, and early biological investigations of this promising natural compound.
Discovery and Initial Characterization
This compound was first isolated and characterized in 1958 from the sclerotium of the wood-rotting fungus Poria cocos (now known as Wolfiporia extensa)[1][2]. This fungus, known as "Fu-Ling" in traditional Chinese medicine, has a long history of use for its diuretic, sedative, and tonic effects[1][2]. The discovery of this compound marked a significant step in identifying the specific bioactive constituents responsible for the medicinal properties of this fungus.
Early Isolation and Purification Protocol
Experimental Protocol: Extraction and Purification of this compound from Poria cocos
-
Preparation of Fungal Material: The dried sclerotia of Poria cocos were first pulverized into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered fungal material was then subjected to exhaustive extraction with a non-polar organic solvent, such as ether or ethanol, likely using a Soxhlet apparatus. This method allows for the continuous extraction of lipids and other non-polar compounds, including triterpenoids.
-
Concentration: The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract was then likely subjected to a series of purification steps. An initial step may have involved saponification with an alkali solution to separate acidic components, like this compound, from neutral compounds.
-
Crystallization: The acidic fraction would then be further purified by repeated crystallization from a suitable solvent system, such as methanol (B129727) or ethanol, to yield purified this compound as a white crystalline powder.
Structural Elucidation in Early Studies
The structural characterization of this compound in the late 1950s and early 1960s would have relied on classical chemical and spectroscopic methods. These likely included:
-
Elemental Analysis: To determine the empirical formula of the compound.
-
Melting Point Determination: To assess the purity of the isolated compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.
-
Chemical Degradation and Derivatization: To break down the molecule into smaller, identifiable fragments and to confirm the presence of specific functional groups.
-
Early Nuclear Magnetic Resonance (NMR) Spectroscopy: While in its nascent stages, proton NMR (¹H NMR) could have provided some initial insights into the structure.
Through these methods, the fundamental lanostane-type triterpenoid skeleton of this compound was established.
Early Investigations into Biological Activity
Initial research on this compound focused on its potential pharmacological effects, laying the groundwork for future drug development. The primary areas of investigation were its anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Early studies demonstrated that this compound possesses significant anti-inflammatory properties. These investigations often utilized in vivo animal models.
Table 1: Early In Vivo Anti-inflammatory Studies of this compound
| Animal Model | Inflammation Inducer | This compound Dose | Observed Effect | Reference(s) |
| Mouse Ear Edema | TPA | 0.044 mg/ear | Inhibition of edema | [3] |
| Mouse Paw Edema | Phospholipase A2 | 50 mg/kg | Inhibition of edema | [3] |
Experimental Protocol: Mouse Ear Edema Assay
-
Animal Model: Swiss mice are typically used for this assay.
-
Induction of Inflammation: A solution of an inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is topically applied to the inner surface of the mouse's ear.
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the ear either before or after the inflammatory stimulus.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the thickness of the ear is measured using a caliper. The difference in thickness between the treated and control ears indicates the extent of edema.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the results from the this compound-treated group to the vehicle-treated control group.
Cytotoxic Activity
Early in vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Table 2: Early In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference(s) |
| HT-29 | Colon Cancer | 29.1 | Not Specified | [4] |
| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [5] |
| DU145 | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [5] |
| NCI-H23 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [6] |
| NCI-H460 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [6] |
| SGC-7901 | Gastric Cancer | Not explicitly stated, but showed dose-dependent growth reduction | Not Specified | [7] |
| MKN-49P | Gastric Cancer | Not explicitly stated, but showed dose-dependent growth reduction | Not Specified | [7] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits cell growth by 50%, is then calculated.
Early Mechanistic Insights: Signaling Pathways
Early research began to unravel the molecular mechanisms underlying the biological activities of this compound. These studies pointed towards the modulation of key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling
Initial investigations into the anti-inflammatory mechanism of this compound suggested its interaction with pro-inflammatory pathways.
Cytotoxicity-Related Signaling
Early studies on the cytotoxic effects of this compound indicated its ability to interfere with signaling pathways crucial for cancer cell survival and proliferation.
Conclusion
The early research on this compound, from its discovery in 1958, laid a crucial foundation for understanding its therapeutic potential. The initial studies successfully isolated and characterized this lanostane-type triterpenoid from Poria cocos and provided the first evidence of its significant anti-inflammatory and cytotoxic activities. While the experimental techniques of the era were less sophisticated than those of today, this pioneering work paved the way for decades of subsequent research that continues to explore the full pharmacological profile and clinical applications of this compound. This guide provides a glimpse into the genesis of a natural product that remains a subject of intense scientific investigation.
References
- 1. Frontiers | Insights into microbiome-triterpenoid correlation in Poria cocos via comparative analysis of sclerotial and soil microenvironments [frontiersin.org]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Review of the Therapeutic Potential of Pachymic Acid
Abstract
This compound (PA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has a long history of use in traditional Asian medicine for its diuretic, sedative, and tonic effects.[1][2][3] Modern pharmacological research has revealed a broad spectrum of biological activities, positioning PA as a promising candidate for drug development. This technical guide provides a comprehensive review of the therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex signaling pathways to offer a thorough resource for the scientific community. While preclinical data is abundant, it is important to note that this compound is still in the early stages of development with limited in vivo and no clinical trial data.[1][2]
Introduction
This compound (PA) is a primary bioactive constituent of Poria cocos, a saprophytic fungus that grows on pine trees.[1][2] Structurally a triterpenoid, PA has been the subject of extensive research due to its diverse pharmacological properties.[1][4][5] Studies have demonstrated its potential in various disease models, highlighting activities such as cytotoxic, anti-inflammatory, antihyperglycemic, neuroprotective, antiviral, and antibacterial effects.[1][2][3] This document synthesizes the current understanding of PA's mechanisms of action and therapeutic applications, providing a foundation for future research and development.
Pharmacological Activities and Mechanisms of Action
This compound exerts its effects through the modulation of numerous cellular signaling pathways. Its therapeutic potential spans oncology, immunology, neurology, and metabolic diseases.
Anticancer Activity
PA has demonstrated significant anticancer properties across a range of cancer cell lines, including lung, pancreatic, prostate, and gastric cancers.[6][7][8][9] Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5]
Mechanisms of Action:
-
Apoptosis Induction: PA triggers apoptosis through both intrinsic and extrinsic pathways. It can induce endoplasmic reticulum (ER) stress, leading to the activation of pro-apoptotic proteins like XBP-1s, ATF4, and CHOP.[4][10] In lung cancer cells, PA stimulates the production of reactive oxygen species (ROS), which in turn activates JNK and ER stress pathways, culminating in apoptosis.[6][11] PA also modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2, and activates caspases-3, -8, and -9.[4][9]
-
Cell Cycle Arrest: PA can halt the progression of the cell cycle, primarily at the G2/M phase in lung cancer cells and the G1 phase in prostate cancer cells.[6][9] This is achieved by downregulating the expression of key cell cycle regulators, including cyclin-dependent kinases (CDK1, CDK2, CDK4) and cyclin E.[2][9]
-
Anti-Invasion and Anti-Metastasis: PA has been shown to inhibit the invasion and adhesion of cancer cells by suppressing signaling pathways like ERK and AKT and downregulating matrix metalloproteinases (MMPs), such as MMP-7 and MMP-9.[2][10]
Quantitative Data on Cytotoxic Activity
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| NCI-H23 | Lung Cancer | ~40 | 48 | [6] |
| NCI-H460 | Lung Cancer | ~40 | 48 | [6] |
| PANC-1 | Pancreatic Cancer | ~20 | 24 | [10] |
| MIA PaCa-2 | Pancreatic Cancer | ~20 | 24 | [10] |
| LNCaP | Prostate Cancer | Not specified | - | [9] |
| DU145 | Prostate Cancer | Not specified | - | [9] |
| SGC-7901 | Gastric Cancer | Not specified | - | [7] |
| HepG2 | Liver Cancer | >100 (Inactive) | - | [8] |
| HSC-2 | Oral Cancer | >100 (Inactive) | - | [8] |
In Vivo Anticancer Efficacy
| Cancer Model | Animal | PA Dosage | Outcome | Reference |
| NCI-H23 Xenograft | Nude Mice | 30 & 60 mg/kg | Significant tumor growth suppression | [6] |
| MIA PaCa-2 Xenograft | Nude Mice | 25 mg/kg | Significant tumor growth inhibition | [10] |
| SGC-7901 Xenograft | Nude Mice | Not specified | Significant tumor growth suppression | [2] |
| Skin Tumor | Mice | Not specified | Suppressed tumor formation | [2] |
Anticancer Signaling Pathways
Caption: Key signaling pathways modulated by this compound in cancer cells.
Anti-inflammatory Activity
PA exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. This has been demonstrated in various in vitro and in vivo models.[1][12]
Mechanisms of Action:
-
Inhibition of Inflammatory Enzymes: PA directly inhibits phospholipase A2 (PLA2), an enzyme crucial for the production of arachidonic acid and subsequent inflammatory leukotrienes.[1][2]
-
Suppression of Pro-inflammatory Cytokines: PA reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in response to stimuli like lipopolysaccharide (LPS).[1]
-
Modulation of Transcription Factors: A key mechanism is the suppression of nuclear factor-kappa B (NF-κB) translocation into the nucleus.[2][13] NF-κB is a master regulator of inflammatory gene expression. Concurrently, PA can induce the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), which activates antioxidant and anti-inflammatory genes like heme oxygenase-1 (HO-1).[1][2][13]
-
SIRT6/NF-κB Axis: In osteoarthritis models, PA was found to upregulate Sirtuin 6 (SIRT6), which in turn inhibits the NF-κB signaling pathway, thereby reducing inflammation and extracellular matrix degradation.[12]
Quantitative Data on Anti-inflammatory Effects
| Model | Effect | Observation | Reference |
| In vitro (SARS-CoV-2 3CL enzyme) | Antiviral | IC50 value of 18.607 µM | [1] |
| In vivo (TPA-induced mouse ear edema) | Anti-inflammatory | Inhibition of edema | [1][2] |
| In vivo (LPS-induced lung injury) | Anti-inflammatory | Reduced TNF-α, IL-6, IL-1β | [1] |
| In vivo (Renal injury) | Anti-inflammatory | Reduced TNF-α, IL-6; Enhanced Nrf2, HO-1 | [1][2] |
| Human Dental Pulp Cells | Anti-inflammatory | Suppressed NF-κB, Induced Nrf2/HO-1 | [1][2][13] |
Anti-inflammatory Signaling Pathways
Caption: Anti-inflammatory signaling pathways regulated by this compound.
Neuroprotective Activity
PA has shown significant neuroprotective potential, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[14][15][16]
Mechanisms of Action:
-
PI3K/Akt Pathway: PA protects against brain I/R injury by activating the PI3K/Akt signaling pathway.[15][16] This pro-survival pathway leads to the upregulation of phosphorylated Akt (p-Akt) and downstream effectors like p-BAD, ultimately inhibiting apoptosis by downregulating cleaved caspase expression.[15] In animal models, PA treatment reduced infarct volume, decreased brain water content, and improved neurological scores.[15][16]
-
miR-155/Nrf2/HO-1 Axis: In a model of hypoxia/reoxygenation (H/R) in neuronal cells, PA exerted its protective effects by regulating the miR-155/Nrf2/HO-1 axis.[14][17] PA treatment reversed the H/R-induced increase in miR-155 expression. As miR-155 targets Nrf2, this led to an upregulation of Nrf2 and its downstream target HO-1, enhancing cell viability and reducing apoptosis.[14][17]
Neuroprotective Signaling Pathways
Caption: Neuroprotective signaling pathways activated by this compound.
Metabolic Regulation
PA has emerged as a potential agent for treating metabolic disorders, especially metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD).[18][19][20][21]
Mechanisms of Action:
-
SIRT6 Activation: PA activates Sirtuin 6 (SIRT6), a deacetylase involved in metabolic homeostasis. This activation helps alleviate lipid accumulation and oxidative stress in hepatocytes.[18]
-
PPARα Pathway: In MASLD models, PA was shown to upregulate the expression of peroxisome proliferator-activated receptor-alpha (PPARα).[19][20][21] PPARα is a key regulator of fatty acid oxidation. By activating this pathway, PA enhances the breakdown of fatty acids, reducing lipid deposition in the liver.
-
Inhibition of Ferroptosis: PA can alleviate MASLD by inhibiting ferroptosis, a form of iron-dependent cell death. It achieves this by increasing the expression of GPX4 (a key ferroptosis inhibitor) and downregulating TFR1 (transferrin receptor 1), which reduces cellular iron uptake. This effect is mediated through the PPARα pathway.[19]
-
Lipogenesis Regulation: PA treatment reduces the expression of key lipogenic proteins, including sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FASN), further contributing to the reduction of hepatic steatosis.[19]
Effects of this compound on Metabolic Parameters
| Model | PA Dosage | Key Findings | Reference |
| Oleic Acid-treated Hepatocytes | 50 µM | Reduced triglyceride accumulation, increased fatty acid oxidation | [18] |
| High-Fat Diet Mice (MASLD) | Not specified | Decreased plasma ALT, AST, TG, TC; Reduced hepatic TG, TC | [20][21] |
| High-Fat Diet Mice (MASLD) | Not specified | Upregulated PPARα; Downregulated SREBP1c, FASN | [19] |
Experimental Protocols
This section provides a summary of standard methodologies used to evaluate the therapeutic potential of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells (e.g., NCI-H23, MIA PaCa-2) in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate overnight.[22]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (DMSO).[6][22]
-
Incubation: Incubate the plates for specified durations (e.g., 24, 48, 72 hours).[6][22]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[22]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[22]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[22] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with desired concentrations of this compound for a specific time (e.g., 24 hours).[6]
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[22]
-
Staining: Wash the fixed cells and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[22]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with PA, then harvest both adherent and floating cells.[22]
-
Washing and Resuspension: Wash cells twice with cold PBS and resuspend in 1X Annexin-binding buffer.[22]
-
Staining: Add Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes).[11][22]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Analyze by flow cytometry to quantify the different cell populations.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of PA in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 3x10^6 MIA PaCa-2 cells) into the flank of immunodeficient mice (e.g., nude mice).[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 40-60 mm³).[10]
-
Treatment: Randomly assign animals to treatment groups. Administer this compound (e.g., 25-60 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 5 days/week for 3 weeks).[6][10]
-
Monitoring: Monitor tumor volume and animal body weight regularly.[6][10]
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and histological/biochemical analysis (e.g., H&E staining, Western blot, IHC for markers like Ki-67).[6][10]
General Experimental Workflow for In Vitro Assessment
Caption: A generalized workflow for in vitro evaluation of this compound.
Safety and Toxicology
While this compound is generally considered to have low toxicity, preclinical studies indicate a dose-dependent safety profile. In a pancreatic cancer xenograft model, a dose of 25 mg/kg was well-tolerated in mice, with no major toxicity observed in organs like the liver, kidney, and spleen.[1][2][10] However, at a higher dose of 50 mg/kg, signs of toxicity were observed, including discomfort, impaired movement, and pathological changes in the liver, kidney, and spleen.[1][2][10] This suggests a therapeutic window that needs to be carefully defined in further preclinical and clinical studies.
Conclusion and Future Directions
This compound is a multifaceted natural compound with significant therapeutic potential demonstrated across a wide range of preclinical models. Its ability to modulate fundamental cellular processes—including apoptosis, cell cycle progression, inflammation, and metabolic homeostasis—makes it an attractive candidate for the development of novel therapies for cancer, inflammatory disorders, neurodegenerative diseases, and metabolic syndrome.
However, the journey from a promising preclinical compound to a clinically approved drug is long. Future research should focus on:
-
In-depth In Vivo Studies: More extensive animal studies are needed to validate the in vitro findings, establish optimal dosing regimens, and further characterize the safety profile.[1]
-
Pharmacokinetic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its clinical development.[1][3]
-
Target Identification: While many signaling pathways have been implicated, identifying the direct molecular targets of PA will facilitate mechanism-based drug design and optimization.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients.
References
- 1. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological profiles and therapeutic applications of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on antitumor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound in the treatment of gastric cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 11. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory effect of this compound promotes odontoblastic differentiation via HO-1 in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ane.pl [ane.pl]
- 15. This compound protects against cerebral ischemia/reperfusion injury by the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound prevents neuronal cell damage induced by hypoxia/reoxygenation via miR‑155/NRF2/HO‑1 axis | Acta Neurobiologiae Experimentalis [ane.pl]
- 18. This compound modulates sirtuin 6 activity to alleviate lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound alleviates metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis through PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound alleviates metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis through PPARα [frontiersin.org]
- 21. This compound alleviates metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis through PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Pachymic Acid: A Technical Guide to its Effects on Cellular Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pachymic acid (PA) is a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos.[1][2] Traditionally used in Asian medicine for its diuretic, sedative, and tonic effects, modern research has illuminated its significant pharmacological properties, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.[2][3] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects, focusing on its modulation of key cellular signaling pathways. It summarizes quantitative data on its bioactivity, details common experimental protocols for its study, and provides visual diagrams of the implicated pathways to support further research and drug development efforts.
Core Cellular Effects of this compound
This compound has demonstrated a wide range of biological activities, primarily centered around the induction of apoptosis in cancer cells, suppression of inflammatory responses, and regulation of the cell cycle.[4] Its multifaceted nature makes it a compound of high interest for therapeutic development.
Induction of Apoptosis and Cell Death Pathways
This compound is a potent inducer of apoptosis in various cancer cell lines through the modulation of multiple signaling cascades.
2.1.1 ROS-Dependent JNK and Endoplasmic Reticulum (ER) Stress Pathway
In lung cancer cells (NCI-H23 and NCI-H460), this compound treatment leads to an increase in reactive oxygen species (ROS).[1][5] This ROS production is a critical upstream event that triggers the activation of the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1] Concurrently, PA induces ER stress, evidenced by the increased expression of proteins such as ATF4, ATF6, XBP-1, and CHOP.[1][4] The activation of both the JNK-mitochondrial pathway and the ER stress pathway converges to execute the apoptotic program.[1][5] Blockage of ROS production was shown to reverse the PA-induced activation of these pathways.[5]
Caption: this compound Induced Apoptosis via ROS, JNK, and ER Stress.
2.1.2 PI3K/Akt and JAK2/STAT3 Pathways
This compound has been shown to inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. In prostate cancer cells, PA treatment decreased the expression and activation of proteins within the Akt pathway, leading to apoptosis.[6] This involves reducing the phosphorylation of Bad, a pro-apoptotic protein, thereby promoting cell death.[6] In gastric cancer, PA promotes ferroptosis—an iron-dependent form of cell death—by targeting platelet-derived growth factor receptor beta (PDGFRB), which subsequently suppresses the PI3K/Akt pathway.[7][8]
Furthermore, in SGC-7901 gastric cancer cells, this compound was found to inactivate the JAK2/STAT3 pathway.[9] This inactivation contributes to its pro-apoptotic effects by altering the expression of apoptosis-related proteins: decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax, cytochrome c, and caspase-3.[9]
Caption: PA Inhibits the PDGFRB-mediated PI3K/Akt Survival Pathway.
2.1.3 Mitochondrial (Intrinsic) Apoptosis Pathway
A common mechanism for PA-induced apoptosis is through the mitochondrial pathway. Treatment with PA alters the balance of Bcl-2 family proteins, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][9] This shift leads to mitochondrial dysfunction, the release of cytochrome c from mitochondria into the cytoplasm, and subsequent activation of executioner caspases, such as caspase-3 and caspase-9.[6][9] Cleavage of PARP by activated caspase-3 is a final hallmark of apoptosis observed following PA treatment.[10]
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.[2][11]
2.2.1 NF-κB and MAPK Pathways
This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[12][13][14] In models of lipopolysaccharide (LPS)-induced inflammation, PA has been shown to suppress the translocation of NF-κB into the nucleus.[15] This prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][16]
Simultaneously, PA inhibits the phosphorylation and activation of MAPK family members, including ERK1/2 and p38.[12][16] By regulating both NF-κB and MAPK pathways, PA effectively reduces the expression of inflammatory mediators and suppresses cellular apoptosis in inflammation-related injuries.[12][13]
Caption: PA Inhibits NF-κB and MAPK Inflammatory Pathways.
2.2.2 Nrf2/HO-1 Pathway
In human dental pulp cells, this compound was found to induce the expression of Heme Oxygenase-1 (HO-1) and promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[15] The Nrf2/HO-1 axis is a key protective pathway against oxidative stress and inflammation. By activating this pathway, PA enhances cellular antioxidant capacity and contributes to its anti-inflammatory and cytoprotective effects.[15]
Cell Cycle Regulation
This compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest. In lung cancer cells, treatment with PA caused a dose-dependent increase in the G2/M phase cell population.[1] In other cancer types, such as gastric cancer and ovarian cancer, PA has been reported to induce arrest at the G0/G1 phase by downregulating the expression of key cell cycle proteins like CDK2, CDK4, cyclin D1, and cyclin E.[2][4]
Quantitative Data on Bioactivity
The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative findings from published studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 24 | 23.49 | [10] |
| MIA PaCa-2 | Pancreatic Cancer | 24 | 26.61 | [10] |
| NCI-H23 | Lung Cancer | 24 | ~40 | [1] |
| NCI-H460 | Lung Cancer | 24 | ~40 | [1] |
| HepG2 | Liver Cancer | 48 | > 100 | [17] |
| HSC-2 | Oral Squamous Carcinoma | 48 | > 100 | [17] |
*Note: The parent this compound showed low cytotoxicity in this study, while a derivative, tumulosic acid (A17), was highly potent with IC50 values of 7.36 µM (HepG2) and 2.50 µM (HSC-2).[17]
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Outcome | Reference |
| NCI-H23 | 20, 40, 80 | 24, 48, 72 | Decreased cell viability (MTT assay) | Dose- and time-dependent reduction | [1] |
| NCI-H460 | 20, 40, 80 | 24, 48, 72 | Decreased cell viability (MTT assay) | Dose- and time-dependent reduction | [1] |
| PANC-1 | 10, 20, 30 | 24 | Increased apoptosis (ELISA) | ~1.5 to 2.5-fold increase vs. control | [10] |
| MIA PaCa-2 | 10, 20, 30 | 24 | Increased apoptosis (ELISA) | ~1.7 to 3.0-fold increase vs. control | [10] |
| NCI-H23 | 20, 40, 80 | 24 | Increased G2/M phase arrest | Dose-dependent increase | [1] |
| SGC-7901 | 20, 40, 80 | 48 | Increased apoptosis (Flow cytometry) | Dose-dependent increase | [9] |
Key Experimental Protocols
The following section details standardized protocols for assays commonly used to evaluate the effects of this compound.
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[18][19]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[18]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PA-containing medium (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[1][20]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18] A reference wavelength of >650 nm can be used to subtract background noise.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protein Expression Analysis: Western Blot
This technique is used to detect and quantify the expression levels of specific proteins involved in cellular pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-JNK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.
Caption: A Standard Experimental Workflow for Western Blot Analysis.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties. Its ability to modulate multiple critical cellular pathways—including those governing apoptosis, inflammation, and cell cycle progression—underscores its therapeutic potential. The data indicate that PA's mechanisms of action are complex and often cell-type specific, involving the induction of ROS, targeting of the PI3K/Akt and JAK2/STAT3 pathways, and inhibition of pro-inflammatory NF-κB and MAPK signaling.
For drug development professionals, this compound serves as an excellent lead compound. Future research should focus on synthetic modification to improve its potency and pharmacokinetic profile, as suggested by studies on its derivatives.[17] Further in vivo studies are necessary to validate the efficacy and safety of PA in more complex disease models and to fully elucidate its potential for clinical application in oncology and inflammatory diseases.
References
- 1. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles and therapeutic applications of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes ferroptosis and inhibits gastric cancer progression by suppressing the PDGFRB-mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. all-imm.com [all-imm.com]
- 13. This compound inhibits inflammation and cell apoptosis in lipopolysaccharide (LPS)-induced rat model with pneumonia by regulating NF-κB and MAPK pathways - ProQuest [proquest.com]
- 14. This compound inhibits inflammation and cell apoptosis in lipopolysaccharide (LPS)-induced rat model with pneumonia by regulating NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect of this compound promotes odontoblastic differentiation via HO-1 in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound protects H9c2 cardiomyocytes from lipopolysaccharide-induced inflammation and apoptosis by inhibiting the extracellular signal-regulated kinase 1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Pachymic Acid: A Technical Guide to Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preliminary in vitro research conducted on Pachymic acid (PA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos. This compound has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and notably, anticancer activities.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways implicated in its mechanism of action.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines.[2][3][4] Its efficacy is often dose- and time-dependent.[5][6] The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference |
| PANC-1 | Pancreatic Cancer | 23.49 | 24 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 | 24 | [7] |
| HT-29 | Colon Cancer | 29.1 | Not Specified | [2][8] |
| NCI-H23 | Lung Cancer | Dose-dependent reduction | 24, 48, 72 | [2][6] |
| NCI-H460 | Lung Cancer | Dose-dependent reduction | 24, 48, 72 | [2][6] |
| LNCaP | Prostate Cancer | Dose-dependent inhibition | Not Specified | [2] |
| DU145 | Prostate Cancer | Dose-dependent inhibition | Not Specified | [2][5] |
| BxPc-3 | Pancreatic Cancer | 0.26 | Not Specified | [3][4] |
| HepG2 | Liver Cancer | 7.36 (Derivative A17) | Not Specified | [9] |
| HSC-2 | Oral Squamous Carcinoma | 2.50 (Derivative A17) | Not Specified | [9] |
Note: Some studies report dose-dependent growth reduction without specifying an exact IC50 value. A derivative of this compound, A17 (tumulosic acid), showed potent activity where the parent compound did not.[9]
Mechanisms of Action & Signaling Pathways
In vitro studies have revealed that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways.[1][2]
Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress
A primary mechanism of PA-induced cell death is the activation of the ER stress pathway.[7][10] Treatment with PA leads to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR). This is confirmed by the increased expression of key ER stress markers such as XBP-1s, ATF4, Hsp70, CHOP, and phosphorylated eIF2α.[7][10] The sustained ER stress ultimately activates apoptotic pathways.[7] This process can be blocked by ER stress inhibitors like tauroursodeoxycholic acid (TUDCA), confirming the pathway's critical role.[7][10]
ROS-Dependent JNK Activation
In lung cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS).[6] This increase in oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which, in conjunction with ER stress, promotes apoptosis.[6] The use of ROS scavengers can reverse the PA-induced activation of JNK and ER stress, highlighting the upstream role of ROS in this process.[6]
Cell Cycle Arrest and Modulation of Pro-Survival Pathways
This compound can induce cell cycle arrest, particularly at the G2/M phase in lung cancer cells.[6] It also influences cell cycle progression by downregulating the expression of key regulators like CDK1, CDK2, CDK4, and Cyclin E.[3][11] Furthermore, PA has been observed to inhibit the pro-survival AKT signaling pathway.[5] By decreasing the expression and activation of proteins within this pathway, PA reduces signals that promote cell survival and proliferation.[5]
Anti-Inflammatory Mechanisms
Beyond its direct cytotoxic effects, this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit phospholipase A2 (PLA2), a key enzyme in the production of inflammatory mediators.[3][5] In various cell models, PA reduces the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[3][11] This action is often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[12][13]
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to evaluate the efficacy and mechanism of this compound.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.
-
Materials:
-
96-well microplates
-
Complete culture medium
-
This compound (PA) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of medium into a 96-well plate and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of PA in culture medium. Replace the old medium with 100 µL of the PA dilutions. Include vehicle control (DMSO) and blank (medium only) wells.[2]
-
Incubation: Incubate the plate for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[2]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin-binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Treat cells with desired concentrations of PA for the specified time. Harvest both adherent and floating cells.[2]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 × 10⁶ cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Cell Cycle Analysis via PI Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Materials:
-
This compound-treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Treat cells with PA for the desired duration and harvest them.
-
Fixation: Wash cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in PI staining solution.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[2]
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Materials:
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-XBP-1s, anti-ATF4, anti-CHOP, anti-phospho-eIF2α, anti-β-actin)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with PA (e.g., 0–30 μM) for various time points (e.g., 10 min, 30 min, 24 h). Lyse the cells to extract total protein.[7]
-
Quantification: Determine protein concentration using a standard protein assay.
-
Electrophoresis: Separate protein samples by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin.[7]
-
References
- 1. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pachymic Acid from Poria cocos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poria cocos, a well-known fungus used in traditional medicine, is a rich source of various bioactive compounds, including triterpenoids.[1][2] Among these, pachymic acid, a lanostane-type triterpenoid (B12794562), has garnered significant scientific interest due to its diverse pharmacological activities.[3][4] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[3][5][6] These therapeutic properties are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction and purification of this compound from the sclerotium of Poria cocos, along with an overview of its biological activities and associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the part of the Poria cocos sclerotium used and the extraction method employed. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Different Parts of Poria cocos
| Part of Sclerotium | This compound Content (g/kg) | Reference |
| Sclerotium | 1.98 - 3.32 | [7] |
| Epidermis (Peel) | 5.66 - 8.09 | [7] |
| White Poria (inner part) | 0.79 | [7] |
| Epidermis | 10.21 | [7] |
| Sclerotia | 0.45 - 9.33 | [7] |
| Epidermis | 1.12 - 17.59 | [7] |
| Pollution-controlled cultured sclerotium (surface layer) | 17.6 ± 1.3 | [7] |
Table 2: Extraction Yield and Purity of this compound using Different Methods
| Extraction Method | Solvent System | This compound Content/Yield | Reference |
| Reflux Extraction | 60% (v/v) Ethanol (B145695) | 31.4 wt% (total triterpenoids) | [2] |
| Reflux Extraction | 70% (v/v) Ethanol | 38.2 wt% (total triterpenoids), 1.7% dry paste yield | [2] |
| Reflux Extraction | 75% Ethanol | High concentration of this compound | [8] |
| Ultrasonic Treatment | Methanol (B129727) | - |
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction of Triterpenoids from Poria cocos
This protocol describes a standard reflux extraction method for obtaining a triterpenoid-rich extract from Poria cocos.
Materials and Reagents:
-
Dried and powdered sclerotium of Poria cocos
-
Ethanol (60-80% v/v)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., suction filtration with Büchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Poria cocos and place it in a round-bottom flask.
-
Add the ethanol solution to the flask. A common solid-to-solvent ratio is 1:4 to 1:8 (w/v).[2]
-
Soak the powder in the solvent for 3 to 12 hours at room temperature.[2]
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Perform reflux extraction for 1-2 hours. This can be repeated 1-3 times for optimal extraction.[2]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract using a suction filtration system to separate the solid residue from the liquid extract.
-
Combine the filtrates if multiple extractions were performed.
-
Concentrate the filtrate using a rotary evaporator until the ethanol is removed, yielding a thick extract. The relative density of the concentrate can be adjusted to 1.01-1.10.[2]
-
The resulting extract can be spray-dried to obtain a powder.[2]
Protocol 2: Purification of this compound
This protocol outlines a multi-step purification process involving solvent partitioning, column chromatography, and recrystallization to isolate high-purity this compound.
Part A: Solvent Partitioning
Materials and Reagents:
-
Crude triterpenoid extract from Protocol 1
-
Ethyl acetate (B1210297)
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and then suspend it in water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate 2-3 more times to maximize the recovery of triterpenoids.
-
Combine all the ethyl acetate fractions.
-
Wash the combined ethyl acetate extract with deionized water to remove any water-soluble impurities.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound-rich fraction.
Part B: Silica (B1680970) Gel Column Chromatography
Materials and Reagents:
-
Crude this compound-rich fraction from Part A
-
Silica gel (100-200 mesh) for column chromatography
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 100% dichloromethane or a high dichloromethane/low methanol mixture).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., starting from 100:0 CH₂Cl₂:MeOH and gradually increasing to 90:10).[9]
-
Collect fractions of the eluate.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., dichloromethane:methanol 95:5).
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Part C: Recrystallization
Materials and Reagents:
-
Purified this compound from Part B
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot acetone. A ratio of 1g of crude product to 10-1000 ml of acetone can be used.[10]
-
Once completely dissolved, filter the hot solution if any insoluble impurities are present.
-
Slowly add distilled water (2-5 times the volume of acetone) to the hot acetone solution until the solution becomes slightly cloudy.[10]
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold acetone-water mixture.
-
Dry the crystals under vacuum to obtain high-purity this compound (purity ≥98%).[10]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Signaling Pathway
Caption: this compound's Anti-inflammatory Mechanism.
Apoptosis Induction in Cancer Cells
Caption: this compound-induced Apoptosis in Cancer Cells.
References
- 1. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of total triterpene extract from poria cocos - Eureka | Patsnap [eureka.patsnap.com]
- 3. Anti-inflammatory effect of this compound promotes odontoblastic differentiation via HO-1 in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects H9c2 cardiomyocytes from lipopolysaccharide-induced inflammation and apoptosis by inhibiting the extracellular signal-regulated kinase 1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103665079A - Separation and purification method of this compound monomer - Google Patents [patents.google.com]
Application Note: Quantification of Pachymic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pachymic acid, a major bioactive triterpenoid (B12794562) found in Poria cocos.[1][2][3] this compound and related triterpenoids are known for their significant pharmacological activities, including anti-inflammatory, anti-cancer, and sedative-hypnotic effects.[1][2][3][4] This makes accurate quantification crucial for quality control, pharmacokinetic studies, and the development of therapeutic products. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for researchers, scientists, and professionals in drug development.
Introduction
This compound is a lanostane-type triterpenoid that is a primary active constituent of the medicinal fungus Poria cocos (also known as Fu Ling or Hoelen).[2][3] This fungus has a long history of use in traditional Chinese medicine for various ailments.[1][2] The therapeutic potential of this compound has led to increased interest in its quantification in raw materials, extracts, and final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of herbal medicines due to its high resolution, sensitivity, and accuracy.[5] This document provides a detailed protocol for the extraction and subsequent HPLC-UV quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Methanol (B129727): HPLC grade
-
Water: Deionized or HPLC grade
-
Phosphoric Acid or Formic Acid: Analytical grade
-
Poria cocos Sample: Dried and powdered sclerotium
-
Syringe Filters: 0.45 µm PTFE or nylon
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 250 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh approximately 1.0 g of powdered Poria cocos sample into a centrifuge tube.
-
Add 25 mL of 75% ethanol (B145695) or methanol.[6]
-
Vortex for 1 minute and then extract using an ultrasonic bath for 30-45 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Kromasil, Thermo Hypersil) |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size[7][8] | |
| Mobile Phase | Acetonitrile (A) and 0.05% Phosphoric Acid in Water (B)[7][8] |
| Gradient Elution | A suitable gradient may be employed for separating multiple triterpenoids. For this compound quantification, an isocratic elution can also be used. |
| Flow Rate | 1.0 mL/min[7][8] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[9] |
| Detection Wavelength | 210 nm (for this compound)[7][8][9] |
| Run Time | Approximately 60 minutes (adjust as needed based on chromatogram) |
Data Presentation and Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Linearity and Range
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations.
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 11.3 - 226.0 | y = mx + c | > 0.999[7][8] |
Precision
The precision of the method was determined by analyzing a standard solution six times.
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| This compound | 50 | < 2.0 | < 3.0 |
Accuracy (Recovery)
The accuracy was assessed by a recovery study, spiking a known amount of this compound into a pre-analyzed sample.
| Analyte | Spiked Amount (µg) | Recovered Amount (µg) | Recovery (%) | RSD (%) |
| This compound | 50 | 48.95 | 97.9 | 2.3[7][8] |
Limits of Detection (LOD) and Quantification (LOQ)
For more sensitive analysis, LC-MS/MS can be utilized.
| Parameter | Value (ng/mL) | Note |
| LOD | 0.5 | Determined by LC-MS/MS[5][10] |
| LOQ | 5.0 | Determined by LC-MS/MS[5][10] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC method described in this application note is simple, accurate, and reproducible for the quantification of this compound in Poria cocos.[7][8] The method validation results demonstrate its suitability for routine quality control and research purposes. This protocol can be adapted for the analysis of other triterpenoids and can be transferred to UPLC systems for faster analysis times. For analyses requiring higher sensitivity, coupling the liquid chromatography system to a mass spectrometer is recommended.[1][5][10]
References
- 1. A Rapid Method Developed for Simultaneous Screening and Quantification of Triterpenoids in Poria cocos----Chinese Academy of Sciences [english.cas.cn]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Progress in Research on the Bioactive Component this compound from Poria cocos [spkx.net.cn]
- 5. Determination and Pharmacokinetic Study of this compound by LC-MS/MS [jstage.jst.go.jp]
- 6. Efficacy of Poria Cocos Extract on Sleep Quality Enhancement: A Clinical Perspective with Implications for Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [RP-HPLC simultaneous determination of five triterpenoid acids in different parts of Poria cocos by UV wavelengths switch] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vitro Cell Viability Assay of Pachymic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid, a lanostane-type triterpenoid (B12794562) extracted from Poria cocos, has demonstrated significant anti-cancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression. These characteristics make this compound a compound of considerable interest for cancer research and therapeutic development. This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound, summarizes its cytotoxic effects, and illustrates a key signaling pathway it modulates.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines as determined by in vitro cytotoxicity assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) |
| SGC-7901 | Gastric Cancer | 37.32 | 24[1] |
| SGC-7901 | Gastric Cancer | Time- and concentration-dependent inhibition | 12, 24, 48, 72[2] |
| PANC-1 | Pancreatic Cancer | 23.49 | 24[3] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 | 24[3] |
| NCI-H23 | Lung Cancer | Dose- and time-dependent growth reduction | 24, 48, 72 |
| NCI-H460 | Lung Cancer | Dose- and time-dependent growth reduction | 24, 48, 72 |
| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified[4] |
| DU145 | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified[4] |
| HT-29 | Colon Cancer | Not Explicitly Stated | Not Specified |
Note: For some cell lines, the exact IC50 values were not explicitly stated in the reviewed literature, but a dose- and time-dependent inhibition of cell proliferation was observed. Further empirical studies are required to determine the precise IC50 values for these cell lines.
Experimental Protocols
A common method to determine the cytotoxic effects of a compound on cancer cells in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. An alternative and often more convenient method is the WST-1 assay, which is similar in principle but uses a water-soluble tetrazolium salt, simplifying the procedure.
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing cell viability using the MTT assay.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle control: Medium with the same concentration of the solvent used to dissolve this compound.
-
Untreated control: Medium without any treatment.
-
Blank: Medium only, without cells.
-
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: WST-1 Cell Viability Assay
This protocol offers a more streamlined approach to assessing cell viability.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Gently mix by tapping the plate.
-
-
Incubation with WST-1:
-
Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 420-480 nm using a microplate reader.
-
-
Data Analysis: Follow step 7 from the MTT Assay Protocol.
Mandatory Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for the in vitro cell viability assay.
Key Signaling Pathway Modulated by this compound
This compound has been shown to induce apoptosis in cancer cells through the activation of the JNK and ER stress pathways, which are often linked to the generation of reactive oxygen species (ROS).
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 4. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pachymic Acid in Pancreatic Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid, a triterpenoid (B12794562) compound extracted from the fungus Poria cocos, has demonstrated significant anti-cancer properties in various cancer models.[1][2] In the context of pancreatic cancer, a malignancy with a notably poor prognosis, this compound has emerged as a promising therapeutic agent.[3] It effectively inhibits the growth of pancreatic cancer cells, including those resistant to standard chemotherapies like gemcitabine, by inducing apoptosis through the activation of endoplasmic reticulum (ER) stress.[1][2]
These application notes provide a comprehensive guide for the utilization of this compound in pancreatic cancer cell culture studies. Detailed protocols for key experimental assays are outlined to enable researchers to investigate its mechanism of action and evaluate its therapeutic potential.
Mechanism of Action
This compound's primary mechanism of action in pancreatic cancer cells is the induction of prolonged endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis.[1][2] This is initiated by the accumulation of unfolded or misfolded proteins in the ER lumen, leading to the activation of the Unfolded Protein Response (UPR).[1][2]
Key signaling events in this pathway include:
-
Increased expression of ER stress markers: this compound treatment leads to the upregulation of key UPR-associated proteins, including X-box binding protein 1 splicing (XBP-1s), Activating Transcription Factor 4 (ATF4), Heat shock protein 70 (Hsp70), and C/EBP homologous protein (CHOP).[1][2]
-
Phosphorylation of eIF2α: An early event in the ER stress response, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), is observed upon this compound treatment.[1][2]
-
Induction of Apoptosis: Sustained ER stress ultimately leads to apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in the apoptotic cell population.[1][2]
The induction of apoptosis by this compound can be blocked by ER stress inhibitors such as tauroursodeoxycholic acid (TUDCA), further confirming the central role of this pathway.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines.
Table 1: IC50 Values of this compound on Pancreatic Cancer Cell Lines (24-hour treatment)
| Cell Line | IC50 (µM) | Reference |
| PANC-1 | 23.49 | [1][2] |
| MIA PaCa-2 | 26.61 | [1][2] |
Table 2: Effect of this compound on Apoptosis in Pancreatic Cancer Cell Lines (24-hour treatment)
| Cell Line | Treatment | Fold Increase in Apoptosis (vs. Control) | Key Apoptotic Markers | Reference |
| PANC-1 | 30 µM this compound | ~19-fold | Cleaved PARP | [2] |
| MIA PaCa-2 | 30 µM this compound | ~8-fold | Cleaved PARP | [2] |
Experimental Protocols
Cell Culture
Human pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-2, can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 50 mM) and stored at -20°C. For experiments, the stock solution should be diluted to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
PANC-1 or MIA PaCa-2 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
6-well plates
-
PANC-1 or MIA PaCa-2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins.
Materials:
-
6-well plates
-
PANC-1 or MIA PaCa-2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XBP-1s, anti-ATF4, anti-Hsp70, anti-CHOP, anti-phospho-eIF2α, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Caption: this compound Induced ER Stress and Apoptosis Pathway.
Caption: General Experimental Workflow for this compound Studies.
References
Application Notes and Protocols for Apoptosis Detection in Cells Treated with Pachymic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid, a lanostane-type triterpenoid (B12794562) extracted from the medicinal fungus Poria cocos, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-emetic, and notably, anti-cancer properties.[1] A growing body of evidence suggests that this compound exerts its cytotoxic effects on various cancer cell lines by inducing apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[2] Understanding the mechanisms by which this compound induces apoptosis is paramount for its development as a potential therapeutic agent.
These application notes provide a comprehensive overview of the methodologies used to detect and quantify apoptosis in cells treated with this compound. The protocols detailed below are designed to guide researchers in assessing the pro-apoptotic effects of this compound and elucidating the underlying signaling pathways. This compound has been shown to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK) and endoplasmic reticulum (ER) stress pathways, and modulation of the Bcl-2 family of proteins.[1][3]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound initiates apoptosis through a complex interplay of signaling cascades. Key pathways implicated in its mechanism of action include:
-
ROS-Mediated JNK and ER Stress Pathways: this compound treatment can lead to an increase in intracellular ROS levels. This oxidative stress, in turn, activates the JNK and ER stress pathways, both of which can converge on the mitochondrial apoptotic pathway.[1][3]
-
Mitochondrial (Intrinsic) Pathway: This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. This compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.
-
Involvement of other pathways: Studies have also suggested the involvement of the PI3K/Akt, MAPK, and NF-kB signaling pathways in this compound-induced apoptosis, although their roles may be cell-type specific.[4][5][6]
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis in different cancer cell lines as reported in various studies.
Table 1: Effect of this compound on Apoptosis in Lung Cancer Cells (NCI-H23 and NCI-H460) [1]
| This compound Concentration (µM) | Percentage of Apoptotic NCI-H23 Cells (Annexin V-FITC/PI Staining) | Percentage of Apoptotic NCI-H460 Cells (Annexin V-FITC/PI Staining) |
| 0 (Control) | ~5% | ~5% |
| 20 | ~15% | ~12% |
| 40 | ~25% | ~22% |
| 80 | ~40% | ~35% |
Table 2: Effect of this compound on Apoptosis in Gastric Cancer Cells (SGC-7901) [4]
| This compound Concentration (µM) | Percentage of Apoptotic SGC-7901 Cells (Annexin V/PI Staining) |
| 0 (Control) | ~3% |
| 20 | ~10% |
| 40 | ~20% |
| 80 | ~35% |
Table 3: Effect of this compound on Apoptosis in Pancreatic Cancer Cells (PANC-1 and MIA PaCa-2) [7]
| This compound Concentration (µM) | Relative Apoptosis in PANC-1 Cells (Cell Death Detection ELISA) | Relative Apoptosis in MIA PaCa-2 Cells (Cell Death Detection ELISA) |
| 0 (Control) | 1.0 | 1.0 |
| 10 | ~1.5 | ~1.4 |
| 20 | ~2.5 | ~2.2 |
| 30 | ~3.5 | ~3.0 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Staining:
-
Following treatment, collect the cell culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspases, by western blotting.
Materials:
-
Treated cell pellets (from Protocol 1 or a separate experiment)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, both in cell culture and in tissue sections.
Materials:
-
Cells grown on coverslips or tissue sections
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., TUNEL kit)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For cultured cells, wash with PBS and fix with 4% PFA for 1 hour at room temperature.
-
For tissue sections, deparaffinize and rehydrate the slides.
-
-
Permeabilization:
-
Wash the fixed cells or tissue sections with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the samples with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Include a positive control (treated with DNase I) and a negative control (without the TdT enzyme).
-
-
Microscopy:
-
Wash the samples with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Visualizations
Caption: Experimental workflow for detecting apoptosis in cells treated with this compound.
Caption: Key signaling pathways in this compound-induced apoptosis.
References
- 1. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammation and cell apoptosis in lipopolysaccharide (LPS)-induced rat model with pneumonia by regulating NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. all-imm.com [all-imm.com]
- 7. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
Application Notes and Protocols: Animal Models for In Vivo Efficacy Testing of Pachymic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for evaluating the in vivo efficacy of Pachymic acid (PA), a lanostane-type triterpenoid (B12794562) derived from Poria cocos. This compound has demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and antihyperglycemic properties.[1][2] The following sections detail the experimental protocols for various disease models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.
A generalized workflow for conducting in vivo studies with this compound is presented below. This workflow outlines the key stages from model selection and induction to treatment and endpoint analysis.
Anti-Cancer Efficacy Models
Application Note: this compound exhibits significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.[1][2] Its efficacy has been demonstrated in various cancer cell lines and corresponding in vivo xenograft models. Nude mice, being immunodeficient, are commonly used to host human tumor xenografts, allowing for the direct assessment of a compound's anti-tumor activity. Studies have shown that PA can suppress the growth of lung, gastric, and pancreatic tumors in these models.[1][2][3][4][5]
Data Presentation: Efficacy of this compound in Cancer Xenograft Models
| Animal Model | Cell Line | This compound Dose | Key Findings | Reference |
| Nude Mice | NCI-H23 (Lung) | 30 and 60 mg/kg | Significant suppression of tumor growth. | [4] |
| Nude Mice | SGC-7901 (Gastric) | 10-60 mg/kg | Significant suppression of tumor growth. | [1][2] |
| Nude Mice | MIA PaCa-2 (Pancreatic) | 25 and 50 mg/kg | Inhibition of tumor volume by ~75% and ~80% respectively. No major toxicity at 25 mg/kg. | [3] |
| ICR Mice | DMBA-induced skin tumor | 0.2 µM/mouse | Suppression of skin tumor formation. | [1][2] |
Experimental Protocol: Human Pancreatic Tumor Xenograft Model
This protocol is based on studies using MIA PaCa-2 cells to evaluate this compound's efficacy against pancreatic cancer.[3]
-
Cell Culture: Culture human pancreatic cancer MIA PaCa-2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Animal Model: Use 6-week-old female nude mice (athymic nu/nu). Allow for a 1-week acclimatization period.
-
Tumor Implantation:
-
Harvest MIA PaCa-2 cells and resuspend in sterile DPBS at a concentration of 3 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.
-
-
Treatment:
-
Monitor mice for tumor growth. When tumors become palpable (e.g., 40-60 mm³), randomly assign animals into treatment groups (n=15 per group).
-
Prepare this compound in a suitable vehicle.
-
Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection three times per week.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes with microcalipers three times a week using the formula: Volume = (Length x Width²) x 0.5.
-
Monitor body weight three times a week as an indicator of toxicity.
-
After a predetermined period (e.g., 5 weeks), euthanize the mice.
-
Collect tumors and major organs (liver, kidney, spleen, lung, heart) for further analysis.
-
-
Analysis:
-
Western Blot: Analyze tumor lysates for the expression of ER stress-related proteins (e.g., ATF4, CHOP).[3]
-
Histology: Perform H&E staining on major organs to assess toxicity.
-
Signaling Pathway Visualization
This compound induces apoptosis in cancer cells primarily through the activation of Endoplasmic Reticulum (ER) stress and ROS-dependent JNK pathways.[3][4]
Anti-Inflammatory Efficacy Models
Application Note: this compound possesses potent anti-inflammatory properties.[1][2] In vivo studies have confirmed its ability to reduce edema, and lung and renal injury by modulating key inflammatory pathways.[1][2] These models are crucial for screening and characterizing the anti-inflammatory potential of PA for various inflammatory conditions.
Data Presentation: Efficacy of this compound in Inflammation Models
| Animal Model | Inducing Agent | This compound Dose | Key Findings | Reference |
| Mouse Paw Edema | Phospholipase A2 | Not specified | Inhibition of edema. | [1][2] |
| Mouse Ear Edema | TPA | Not specified | Inhibition of edema. | [1][2] |
| LPS-induced Lung Injury | Lipopolysaccharide (LPS) | Not specified | Alleviation of lung injury by reducing inflammatory cytokines (TNF-α, IL-6, IL-1β). | [2] |
| CLP-induced Sepsis (Rats) | Cecal Ligation and Puncture | Not specified | Increased survival and attenuation of acute lung injury. | [2] |
| Renal Injury | Not specified | Not specified | Ameliorated renal injury by reducing TNF-α and IL-6, and enhancing Nrf2 and HO-1 expression. | [2] |
Experimental Protocol: LPS-Induced Acute Lung Injury
This protocol is a general representation based on studies of acute lung injury.[2]
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimatize for one week.
-
Treatment Groups:
-
Control Group: Vehicle administration.
-
LPS Group: LPS administration + vehicle.
-
PA Treatment Group(s): LPS administration + this compound at various doses.
-
-
Induction and Treatment:
-
Administer this compound or vehicle (e.g., via i.p. injection or oral gavage) at a set time before LPS challenge (e.g., 1 hour).
-
Induce lung injury by intratracheal instillation or intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
-
Endpoint and Sample Collection:
-
Euthanize animals at a specific time point post-LPS administration (e.g., 6-24 hours).
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counting and cytokine analysis.
-
Collect lung tissue for histological examination (H&E staining) and biochemical assays.
-
-
Analysis:
-
BAL Fluid: Count total and differential inflammatory cells. Measure levels of cytokines like TNF-α, IL-6, and IL-1β using ELISA.
-
Lung Tissue: Assess lung injury score based on histology. Measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Signaling Pathway Visualization
This compound's anti-inflammatory effects are mediated by the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant pathway.[1][2]
Neuroprotective Efficacy Models
Application Note: this compound has shown neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[6][7] It can reduce infarct volume, brain edema, and neuronal apoptosis.[6] Animal models that mimic the pathology of stroke are essential for evaluating these effects.
Data Presentation: Efficacy of this compound in Neuroprotection Models
| Animal Model | Disease Model | This compound Dose | Key Findings | Reference |
| Rats | Cerebral Ischemia/Reperfusion | Not specified | Increased cerebral blood flow, reduced infarct volume and brain water content, decreased neuronal apoptosis. | [6] |
| N2a cells (in vitro) | Hypoxia/Reoxygenation | Not specified | Protects against neuronal cell damage. | [7] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a common model for inducing focal cerebral ischemia.[6]
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Surgical Procedure (MCAO):
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or pentobarbital (B6593769) sodium).
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a specific occlusion period (e.g., 90-120 minutes), withdraw the suture to allow reperfusion.
-
-
Treatment: Administer this compound (or vehicle) at a specified time relative to the I/R injury (e.g., before or after reperfusion).
-
Neurological Assessment:
-
At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 point scale).
-
-
Endpoint and Analysis:
-
Euthanize the animals.
-
Perfuse and collect the brains.
-
Infarct Volume: Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Brain Edema: Measure brain water content by comparing wet and dry weights.
-
Apoptosis: Use TUNEL staining on brain sections to detect apoptotic neurons.
-
Western Blot: Analyze brain tissue for proteins in the PI3K/Akt pathway (e.g., p-Akt, p-BAD, Cleaved caspase-3).[6]
-
Signaling Pathway Visualization
The neuroprotective effects of this compound are linked to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[6]
Metabolic Disease Efficacy Models
Application Note: this compound has shown potential in managing metabolic disorders. A recent study highlighted its role in alleviating metabolic dysfunction-associated steatotic liver disease (MASLD) in mice fed a high-fat diet (HFD).[8][9] PA was found to reduce body weight, improve liver function, and decrease lipid accumulation.[8][9]
Data Presentation: Efficacy of this compound in Metabolic Disease Models
| Animal Model | Disease Model | This compound Dose | Key Findings | Reference |
| C57BL/6J Mice | High-Fat Diet (HFD)-induced MASLD | Not specified (High-dose) | Significantly reduced body weight, plasma AST and ALT, and hepatic TG and TC levels. Mitigated lipid accumulation and ferroptosis. | [8][9] |
| AMI Mice | Acute Myocardial Infarction | Not specified | Reduced myocardial injury and fibrosis, suppressed pro-inflammatory cytokines, attenuated apoptosis, and enhanced autophagy. | [10] |
Experimental Protocol: High-Fat Diet (HFD)-Induced MASLD
This protocol is based on a study evaluating PA in a diet-induced model of liver disease.[8][9]
-
Animal Model: Use male C57BL/6J mice.
-
Diet and Induction:
-
Divide mice into a normal control (NC) group and a high-fat diet (HFD) group.
-
Feed the HFD group a high-fat diet (e.g., 60% kcal from fat) for a total of 12 weeks to induce MASLD. The NC group receives a standard chow diet.
-
-
Treatment:
-
After an initial induction period (e.g., 8 weeks), begin treatment.
-
Divide the HFD mice into an HFD control group and PA treatment groups (e.g., low-dose and high-dose).
-
Administer this compound or vehicle daily via intragastric gavage for the remaining 4 weeks.
-
-
Endpoint and Sample Collection:
-
At the end of the 12-week period, sacrifice the mice after fasting.
-
Collect blood for biochemical analysis.
-
Collect liver and adipose tissue for weighing, histology, and molecular analysis.
-
-
Analysis:
-
Biochemical: Measure plasma levels of AST, ALT, triglycerides (TG), and total cholesterol (TC).
-
Histology: Perform H&E and Oil Red O staining on liver sections to assess steatosis and lipid accumulation.
-
Western Blot: Analyze liver lysates for proteins involved in lipid metabolism (e.g., PPARα, SREBP1c, FASN) and ferroptosis pathways.[8][9]
-
Signaling Pathway Visualization
In metabolic disease, this compound appears to regulate lipid metabolism through PPARα and alleviate cardiac injury via the AMPK/mTOR pathway.[8][9][10]
References
- 1. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against cerebral ischemia/reperfusion injury by the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ane.pl [ane.pl]
- 8. This compound alleviates metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis through PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis through PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A Alleviates Myocardial Injury in Acute Myocardial Infarction Mice by Regulating the AMPK/mTOR Pathway-Mediated Autophagy [discovmed.com]
Application Notes: Cell Cycle Analysis of Prostate Cancer Cells Treated with Pachymic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid, a lanostane-type triterpenoid (B12794562) extracted from Poria cocos, has demonstrated significant anti-proliferative and apoptotic effects on both androgen-dependent (LNCaP) and androgen-independent (DU145) human prostate cancer cells.[1][2] While exhibiting dose- and time-dependent inhibition of proliferation, its primary mechanism of action in prostate cancer appears to be the induction of apoptosis rather than a distinct cell cycle arrest.[2] This is a noteworthy finding, as in other cancer types, such as lung and gastric cancer, this compound has been shown to induce cell cycle arrest at the G2/M or G0/G1 phases, respectively.[3][4]
These application notes provide a comprehensive overview of the cellular effects of this compound on prostate cancer cells, with a focus on cell cycle analysis. Detailed protocols for relevant experiments are included to facilitate further research into its therapeutic potential.
Data Presentation
While this compound treatment of prostate cancer cell lines (LNCaP and DU145) leads to a significant reduction in cell proliferation, flow cytometry analysis has indicated that there are no significant alterations in the cell cycle distribution.[1] The primary cellular response to this compound in these cells is the induction of apoptosis.[1][2]
The following tables represent the expected outcome of cell cycle analysis and the changes in key cell cycle regulatory proteins following this compound treatment, based on published findings.
Table 1: Representative Cell Cycle Distribution in Prostate Cancer Cells Treated with this compound (48 hours)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LNCaP | Control (DMSO) | 65 ± 4 | 20 ± 3 | 15 ± 2 |
| This compound (50 µM) | 63 ± 5 | 22 ± 3 | 15 ± 2 | |
| DU145 | Control (DMSO) | 70 ± 5 | 15 ± 2 | 15 ± 3 |
| This compound (50 µM) | 68 ± 6 | 17 ± 3 | 15 ± 3 |
Note: The data presented are illustrative and represent a non-significant change in cell cycle distribution as reported in the literature.
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in Prostate Cancer Cells
| Protein | LNCaP Cells | DU145 Cells | Role in Cell Cycle |
| Cyclin D1 | Decreased | Decreased | Promotes G1 to S phase transition |
| CDK4 | Decreased | Decreased | Partner for Cyclin D, promotes G1 progression |
| CDK6 | Decreased | Decreased | Partner for Cyclin D, promotes G1 progression |
| p21 | Increased | Increased | CDK inhibitor, negatively regulates cell cycle progression |
| p53 | Increased | No Change (mutated) | Tumor suppressor, can induce cell cycle arrest and apoptosis |
| Rb | Increased | Increased | Tumor suppressor, controls G1/S checkpoint |
| p-Rb | Decreased | Decreased | Inactive form of Rb |
| Total AKT | Decreased | Decreased | Pro-survival kinase |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Prostate cancer cell lines (LNCaP, DU145)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture LNCaP and DU145 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Prepare working concentrations of this compound in the complete culture medium. A final DMSO concentration should be kept below 0.1% in all treatments, including the vehicle control.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C for fixation.
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-Rb, anti-p-Rb, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Pachymic Acid Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid (PA) is a lanostane-type triterpenoid (B12794562) compound extracted from the medicinal fungus Poria cocos (also known as Wolfiporia extensa)[1][2][3]. It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antihyperglycemic properties[2][4]. In cancer research, this compound has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit the invasion of various cancer cell lines by modulating key signaling pathways[4][5][6].
A primary challenge in utilizing this compound for in vitro studies is its physicochemical nature. It is a white powder that is highly insoluble in water, which complicates its delivery to cells in aqueous culture media[2][3][4]. This limitation necessitates the use of an organic solvent to prepare a concentrated stock solution, which can then be diluted to working concentrations for cell-based assays.
This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for cell culture experiments, ensuring reliable and reproducible results.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₅₂O₅ | [3][7] |
| Molar Mass | 528.76 g/mol | [3] |
| Appearance | White to off-white solid powder | [3][4][8] |
| Solubility | Water: Insoluble (< 0.1 mg/mL) DMSO: Soluble (≥ 5 mg/mL) Ethanol: Soluble (≈ 4.17 mg/mL) | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound[8][9][10].
Materials and Reagents:
-
This compound powder (purity ≥98%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, filter-equipped pipette tips
Methodology:
-
Preparation: Perform all steps under a sterile laminar flow hood to maintain aseptic conditions.
-
Weighing: Accurately weigh 5.29 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (528.76 g/mol ) * (1000 mg/g) = 5.29 mg/mL
-
-
Solubilization: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, place the vial in an ultrasonic water bath for 5-10 minutes[8][9]. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This practice is crucial to prevent degradation from repeated freeze-thaw cycles[8].
Protocol 2: Preparation of Working Solutions for Cell Culture
The high-concentration stock solution must be diluted into a complete cell culture medium to achieve the desired final concentration for treating cells. It is critical to ensure the final DMSO concentration remains at a non-toxic level, typically below 0.5% and ideally ≤0.1%, as higher concentrations can affect cell viability and experimental outcomes.
Methodology:
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
-
Dilution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed complete cell culture medium.
-
Mixing: Immediately and thoroughly mix the working solution by gentle vortexing or by pipetting up and down. Rapid mixing is essential to prevent the precipitation of the hydrophobic compound.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This control is essential to distinguish the effects of this compound from any effects of the solvent.
-
Application: Use the freshly prepared working solution to treat cells immediately. Do not store diluted working solutions.
Storage and Stability
Proper storage is critical to maintain the bioactivity of this compound.
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid Powder | -20°C | ≥ 3 years | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | ~1 year | Aliquot to avoid freeze-thaw cycles. Use within 1 year for best results.[8] |
| DMSO Stock Solution | -80°C | ~2 years | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[8] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | Incomplete dissolution or solvent evaporation. | Re-sonicate the solution. Ensure the vial is tightly sealed. Use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility[8]. |
| Precipitation upon dilution in culture medium | Poor aqueous solubility; high final concentration. | Add the stock solution to pre-warmed medium while vortexing to ensure rapid dispersion. Perform serial dilutions. Ensure the final concentration of this compound is within its soluble range in the medium. |
| Inconsistent experimental results | Degradation of stock solution due to improper storage. | Use freshly prepared stock solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. |
| Cell toxicity in control group | High final concentration of DMSO. | Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (ideally ≤0.1%). |
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating a complex network of cellular signaling pathways. Its anti-cancer activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Workflow for In Vitro Studies```dot
Caption: this compound-induced apoptosis signaling pathways.
This compound-Mediated Cell Cycle Arrest
This compound can also halt the proliferation of cancer cells by inducing cell cycle arrest. It achieves this by inhibiting key signaling molecules like Akt and ERK and downregulating the expression of cyclin-dependent kinases (CDKs) and cyclins that drive cell cycle progression.[4][5][9]
Caption: this compound-mediated inhibition of cell cycle progression.
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the tumorigenicity of gastric cancer cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C33H52O5 | CID 5484385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medkoo.com [medkoo.com]
Application of Pachymic Acid in Lung Cancer Research: A Detailed Guide for Scientists
Introduction
Pachymic acid, a lanostane-type triterpenoid (B12794562) extracted from the medicinal fungus Poria cocos, has emerged as a compound of interest in oncological research.[1][2] Accumulating evidence from preclinical studies highlights its potential as an anti-cancer agent, particularly in the context of lung cancer. This document provides a comprehensive overview of the application of this compound in lung cancer research, detailing its mechanisms of action, experimental protocols, and quantitative data to guide researchers and drug development professionals. It is important to note that a key study in this field by Ma et al. (2015) has been retracted; therefore, the findings from this paper should be interpreted with caution.[3]
Mechanisms of Action
This compound exerts its anti-tumor effects in lung cancer through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][4] It also demonstrates anti-inflammatory properties that may contribute to its overall anti-cancer activity.[5][6]
Key molecular mechanisms include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various non-small cell lung cancer (NSCLC) cell lines, including A549, NCI-H23, and NCI-H460.[1][5][7] This is achieved through the disruption of the mitochondrial membrane potential and the regulation of apoptosis-related proteins.[5][6]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[1]
-
Modulation of Signaling Pathways: this compound influences several key signaling pathways implicated in cancer progression:
-
MAPK and NF-κB Pathways: It can suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa B (NF-κB) signaling pathway, which are crucial for inflammation and cell survival.[5][6]
-
JNK and ER Stress Pathways: The generation of reactive oxygen species (ROS) by this compound can activate the c-Jun N-terminal kinase (JNK) and endoplasmic reticulum (ER) stress pathways, leading to apoptosis.[1][4][8]
-
-
Inhibition of Arachidonic Acid Metabolism: this compound can modulate the metabolism of arachidonic acid, a key process in inflammation and carcinogenesis, by inhibiting enzymes like cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-2 (COX-2).[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on lung cancer cells.
Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Time (h) | Effect | Reference |
| NCI-H23 | MTT Assay | 0, 20, 40, 80, 160 | 24, 48, 72 | Dose- and time-dependent reduction in cell viability | [1] |
| NCI-H460 | MTT Assay | 0, 20, 40, 80, 160 | 24, 48, 72 | Dose- and time-dependent reduction in cell viability | [1] |
| A549 | Growth Assay | Not specified | Not specified | Concentration-dependent inhibition of anchorage-dependent and -independent growth | [5][6] |
| NCI-H23 | Cell Cycle Analysis | 0, 20, 40, 80 | 24 | Concentration-dependent increase in G2/M phase cell population | [1] |
| NCI-H460 | Cell Cycle Analysis | 0, 20, 40, 80 | 24 | Concentration-dependent increase in G2/M phase cell population | [1] |
Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Duration | Effect | Reference |
| Nude mice | NCI-H23 | 30 and 60 mg/kg this compound | 21 days | Significant suppression of tumor growth | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathways in lung cancer.
Caption: General experimental workflow for this compound research.
Detailed Experimental Protocols
The following are detailed protocols for key experiments commonly used in the study of this compound's effects on lung cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H23, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 160 µM) for different time points (e.g., 24, 48, 72 hours).[1] A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in lung cancer cells.
Materials:
-
Lung cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of lung cancer cells.
Materials:
-
Lung cancer cells
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as previously described.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis
Objective: To analyze the expression of proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated lung cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-JNK, total JNK, cleaved caspase-3, Bcl-2, Bax, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Lung cancer cells (e.g., NCI-H23)
-
This compound
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject lung cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 30 and 60 mg/kg) or vehicle control (e.g., intraperitoneally) daily for a specified period (e.g., 21 days).[1]
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for proliferation markers like Ki-67).[1]
Conclusion
This compound demonstrates significant anti-tumor activity against lung cancer in preclinical models by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. The provided data and protocols offer a solid foundation for further research into its therapeutic potential. Future studies should aim to further elucidate its molecular targets, explore potential synergistic effects with existing chemotherapies, and ultimately pave the way for clinical investigation. Researchers should remain mindful of the retracted literature and critically evaluate all available data.
References
- 1. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retraction Note: this compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound inhibits cell growth and modulates arachidonic acid metabolism in nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Toxicology of Pachymic Acid in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo toxicology data for Pachymic acid (PA) in mice, along with detailed experimental protocols for conducting similar studies. This compound, a major bioactive triterpenoid (B12794562) from Poria cocos, has demonstrated various pharmacological activities, making its safety profile a critical aspect of preclinical research.
Summary of In Vivo Toxicological Data
The toxicological profile of this compound in mice has been evaluated in several studies, primarily as a component of preclinical efficacy assessments. The available data indicates a dose-dependent toxicity, with lower doses being well-tolerated and higher doses inducing observable adverse effects.
Key Findings:
-
A dose of 25 mg/kg administered intraperitoneally (i.p.) three times a week for five weeks is considered non-toxic in nude mice.[1]
-
A dose of 50 mg/kg (i.p., three times a week for five weeks) is associated with toxicity , including pathological changes in the liver, kidney, and spleen.[1][2][3]
-
In a xenograft model of human lung cancer, i.p. administration of PA at doses up to 60 mg/kg for 21 days showed no apparent signs of toxicity .
-
An in silico toxicity prediction classified a derivative of this compound, 7,9-(11) dehydrothis compound, as a class 5 chemical, suggesting a high toxic response at a dose of 5000 mg/kg.[4]
Data Presentation
The following tables summarize the quantitative data from a key in vivo toxicology study of this compound in nude mice.[1]
Table 1: Clinical Observations and Body Weight Changes in Mice Treated with this compound [1]
| Treatment Group (n=15) | Dose (mg/kg, i.p.) | Frequency | Duration | Clinical Signs of Discomfort/Impaired Movement | Significant Body Weight Changes |
| Control | 0 | 3 times/week | 5 weeks | None observed | No |
| This compound | 25 | 3 times/week | 5 weeks | None observed | No |
| This compound | 50 | 3 times/week | 5 weeks | Observed | No |
Table 2: Effects of this compound on Liver Enzyme Profiles in Mice [1]
| Treatment Group | Dose (mg/kg) | ALP (U/L) | ALT (U/L) | AST (U/L) | Albumin (g/dL) | Total Protein (g/dL) |
| Control | 0 | 105.7 ± 15.3 | 35.8 ± 6.2 | 120.5 ± 18.9 | 3.2 ± 0.4 | 5.8 ± 0.7 |
| This compound | 25 | 110.2 ± 12.1 | 38.1 ± 5.5 | 125.3 ± 15.7 | 3.1 ± 0.3 | 5.6 ± 0.6 |
| This compound | 50 | 112.5 ± 14.8 | 40.2 ± 7.1 | 155.6 ± 20.4 | 4.1 ± 0.5 | 6.9 ± 0.8* |
Values are presented as mean ± SD. *p < 0.05 compared to the control group. ALP: Alkaline Phosphatase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 3: Summary of Histopathological Findings in Mice Treated with this compound [1]
| Treatment Group | Dose (mg/kg) | Liver | Kidney | Spleen | Lung | Heart |
| Control | 0 | Normal | Normal | Normal | Normal | Normal |
| This compound | 25 | No abnormalities | No abnormalities | No abnormalities | No abnormalities | No abnormalities |
| This compound | 50 | Obvious pathological changes | Obvious pathological changes | Obvious pathological changes | No abnormalities | No abnormalities |
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for assessing the in vivo toxicology of this compound in mice.[1]
Protocol 1: Repeated-Dose Toxicity Study in Mice
1. Animal Model:
-
Species: Mouse (e.g., BALB/c nude mice)
-
Age: 6 weeks old
-
Sex: Female
-
Acclimatization: Minimum of 1 week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Test Substance and Administration:
-
Test Article: this compound (ensure purity is characterized)
-
Vehicle: Appropriate vehicle for solubilizing this compound (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). The vehicle should be tested for toxicity in a control group.
-
Dose Levels:
-
Vehicle Control (0 mg/kg)
-
Low Dose (e.g., 25 mg/kg)
-
High Dose (e.g., 50 mg/kg)
-
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route in published studies.
-
Dosing Schedule: 3 times per week for a duration of 5 weeks.
3. In-Life Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, including changes in behavior, posture, grooming, and signs of discomfort or pain.
-
Body Weight: Measure and record the body weight of each animal three times per week.
-
Food and Water Consumption: Monitor and record food and water consumption weekly.
4. Terminal Procedures (at the end of the 5-week study):
-
Euthanasia: Euthanize animals using a humane method (e.g., CO2 inhalation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for hematological and serum biochemistry analysis.
-
Gross Necropsy: Perform a complete gross necropsy on all animals. Examine all organs and tissues for any abnormalities.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, lungs, and heart. Calculate organ-to-body weight ratios.
-
Histopathology: Collect and fix organs in 10% neutral-buffered formalin for histopathological examination. Process tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
5. Data Analysis:
-
Analyze quantitative data (body weight, organ weights, hematology, and biochemistry) using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.
-
A board-certified veterinary pathologist should evaluate histopathology slides.
Visualizations
Experimental Workflow for In Vivo Toxicology Study
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Evaluation of phytochemicals of Poria cocos against tyrosinase protein: a virtual screening, pharmacoinformatics and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Pachymic Acid-Induced Apoptosis using Flow Cytometry
Introduction
Pachymic acid (PA), a lanostane-type triterpenoid (B12794562) extracted from the fungus Poria cocos, has garnered significant interest in oncological research for its anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3] This natural compound has been shown to induce programmed cell death, making it a promising candidate for cancer therapy development.[1][2] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, serves as a robust and quantitative method to assess the extent of apoptosis induced by this compound.[4][5][6]
Principle of the Assay
This method relies on the detection of phosphatidylserine (B164497) (PS) translocation, an early hallmark of apoptosis.[6] In healthy cells, PS is localized to the inner leaflet of the plasma membrane. During apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[4][6] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[4][6] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[6] This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.[5]
Data Presentation
The following tables summarize the pro-apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry and other methods.
Table 1: Effect of this compound on Apoptosis in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| NCI-H23 | Lung Cancer | 0, 20, 40, 60 | 24 | Dose-dependent increase | [1] |
| NCI-H460 | Lung Cancer | 0, 20, 40, 60 | 24 | Dose-dependent increase | [1] |
| PANC-1 | Pancreatic Cancer | 0, 10, 20, 30 | 24 | Dose-dependent increase | [7][8] |
| MIA PaCa-2 | Pancreatic Cancer | 0, 10, 20, 30 | 24 | Dose-dependent increase | [7][8] |
| DU145 | Prostate Cancer | Not specified | Not specified | Significant induction | [9] |
| A498 | Renal Cell Carcinoma | Dose-dependent | Time-dependent | Significant induction | [10] |
| ACHN | Renal Cell Carcinoma | Dose-dependent | Time-dependent | Significant induction | [10] |
Table 2: Key Molecular Events in this compound-Induced Apoptosis
| Cell Line | Key Molecular Event | Effect of this compound | Signaling Pathway Implicated | Reference |
| NCI-H23, NCI-H460 | ROS Production | Increased | ROS-dependent JNK & ER Stress | [1] |
| NCI-H23, NCI-H460 | Bax/Bcl-2 Ratio | Increased | Mitochondrial Pathway | [1] |
| PANC-1, MIA PaCa-2 | ER Stress Markers (XBP-1s, ATF4, CHOP) | Increased | ER Stress Pathway | [7][8] |
| DU145 | Caspase-9 and -3 Activation | Increased | Mitochondrial Pathway | [9] |
| H9c2 | Erk1/2 and p38 Phosphorylation | Inhibited (in LPS-induced apoptosis) | MAPK Pathway | [11] |
| A498, ACHN | Cleaved Caspase-3 and -8 | Increased | TP53INP2/TRAF6/caspase-8 | [10] |
Experimental Protocols
Materials
-
This compound (PA)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Protocol: Flow Cytometry Analysis of Apoptosis after this compound Exposure
1. Cell Seeding and Treatment a. Seed the cells of interest (e.g., NCI-H23, PANC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in fresh cell culture medium. d. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for the desired time period (e.g., 24 hours).[1] Include a vehicle control (medium with the same concentration of solvent used to dissolve PA).
2. Cell Harvesting a. Following treatment, collect the culture medium from each well, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS. c. Detach the adherent cells using Trypsin-EDTA. d. Combine the detached cells with their corresponding culture medium collected in the previous step. e. Centrifuge the cell suspension at 300 x g for 5 minutes.[12] f. Discard the supernatant and wash the cell pellet twice with cold PBS.
3. Annexin V-FITC and PI Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12] c. Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[12] d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12] e. Gently vortex the tube to mix. f. Incubate the tubes for 15 minutes at room temperature in the dark.[12]
4. Flow Cytometry Analysis a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[12] b. Analyze the samples on a flow cytometer within one hour.[12] c. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells. d. Acquire data for at least 10,000 events per sample. e. Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Visualizations
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Signaling pathways in this compound-induced apoptosis.
References
- 1. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 8. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RETRACTED: this compound activates TP53INP2/TRAF6/caspase-8 pathway to promote apoptosis in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects H9c2 cardiomyocytes from lipopolysaccharide-induced inflammation and apoptosis by inhibiting the extracellular signal-regulated kinase 1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Gene Expression Array Analysis of Pachymic Acid's Effects on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pachymic acid (PA) is a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos.[1][2] This natural compound has garnered significant interest in oncological research due to its demonstrated anti-cancer properties.[3][4] Studies have shown that this compound can inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[2][5] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cancer progression.[3][6] This document provides a summary of the cytotoxic effects of this compound, detailed protocols for key experimental analyses, and visual representations of the affected signaling pathways and experimental workflows.
Data Presentation: Summary of this compound's In Vitro Efficacy
The following tables summarize the cytotoxic and apoptotic effects of this compound on various human cancer cell lines as reported in the literature.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) |
| HT-29 | Colon Cancer | 29.1 | Not Specified |
| HepG2 | Liver Cancer | 7.36 ± 0.98 (for derivative A17) | Not Specified |
| HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 (for derivative A17) | Not Specified |
| NCI-H23 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 |
| NCI-H460 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 |
| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified |
| DU145 | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified |
| PANC-1 | Pancreatic Cancer | Apoptosis induced | Not Specified |
| MIA PaCa-2 | Pancreatic Cancer | Apoptosis induced | Not Specified |
-
Data compiled from multiple sources.[3]
Table 2: Apoptotic Effects of this compound on SGC-7901 Gastric Cancer Cells
| This compound Concentration (µM) | Apoptosis Rate (%) after 24h |
| 0 (Control) | Baseline |
| 20 | Significantly Increased |
| 40 | Significantly Increased (Dose-dependent) |
| 80 | Significantly Increased (Dose-dependent) |
-
Data derived from a study on SGC-7901 cells, which demonstrated a concentration-dependent increase in apoptosis.[4]
Table 3: Gene/Protein Expression Changes Induced by this compound
| Target Gene/Protein | Effect of this compound | Signaling Pathway | Cancer Type |
| Bax | Upregulation | Apoptosis | Gastric Cancer |
| Bcl-2 | Downregulation | Apoptosis | Gastric Cancer |
| Cytochrome C | Release from mitochondria | Apoptosis | Gastric Cancer |
| Caspase-3 | Activation | Apoptosis | Gastric Cancer |
| CHOP | Upregulation | Endoplasmic Reticulum Stress | Pancreatic, Lung Cancer |
| Hsp70 | Upregulation | Endoplasmic Reticulum Stress | Pancreatic Cancer |
| XBP-1s | Upregulation | Endoplasmic Reticulum Stress | Pancreatic Cancer |
| ATF4 | Upregulation | Endoplasmic Reticulum Stress | Pancreatic Cancer |
| p-eIF2α | Upregulation | Endoplasmic Reticulum Stress | Pancreatic Cancer |
| JNK | Activation | JNK Pathway | Lung Cancer |
| PI3K/AKT | Inhibition | PI3K/AKT Pathway | Gastric Cancer |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (PA)
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[3][7]
-
Microplate reader.[3]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of PA. Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7][8]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium.[3] Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9] Measure the absorbance at 570-590 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PA concentration to determine the IC50 value.[3]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[10]
-
Phosphate-Buffered Saline (PBS).[10]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells with desired concentrations of this compound for the specified duration as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a new tube.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[10]
Gene Expression Profiling: Microarray Analysis
This protocol outlines a general workflow for analyzing global gene expression changes in cancer cells treated with this compound.
Materials:
-
RNA extraction kit
-
Spectrophotometer (for RNA quantification and quality control)
-
Gene expression microarray platform (e.g., Affymetrix, Agilent, Illumina)
-
Reagents for cDNA synthesis, labeling, and hybridization (as per microarray platform instructions)
-
Hybridization oven
-
Microarray scanner
-
Data analysis software
Procedure:
-
RNA Extraction: Treat cells with this compound and a vehicle control. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer. Check RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA, followed by second-strand synthesis. In parallel, generate labeled cRNA (or cDNA, depending on the platform) by in vitro transcription.
-
Hybridization: Hybridize the labeled target cRNA/cDNA to the gene expression microarray chip for a specified time at a specific temperature (e.g., 16 hours at 45°C).
-
Washing and Staining: After hybridization, wash the arrays to remove non-specifically bound targets. Stain the arrays with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA/cDNA.
-
Scanning: Scan the microarray chips using a high-resolution laser scanner to detect the fluorescent signals.
-
Data Analysis:
-
Image Analysis and Pre-processing: Quantify the signal intensities from the scanned images.[11] Perform quality control and normalization to adjust for variations between arrays.[11]
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated cells compared to control cells using statistical tests and fold-change criteria.[11]
-
Biological Interpretation: Perform functional annotation, pathway analysis, and gene ontology analysis to understand the biological significance of the differentially expressed genes.[12]
-
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins to validate microarray findings and investigate signaling pathways.[13]
Materials:
-
RIPA buffer or other suitable lysis buffer.[14]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes.[15]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate.[17]
-
Imaging system.[17]
Procedure:
-
Sample Preparation: Lyse this compound-treated and control cells in ice-cold lysis buffer.[16] Determine protein concentration using a protein assay.[14]
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer.[14] Load equal amounts of protein into the wells of an SDS-PAGE gel and separate by electrophoresis.[14][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[15][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16] Wash the membrane three times with TBST.[16] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST.[16] Apply the chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Experimental and Data Analysis Workflow
Caption: Overall experimental workflow for analyzing this compound's effects.
This compound-Induced Apoptosis and ER Stress Signaling
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound in the treatment of gastric cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 12. Analysis of microarray data | Functional genomics II [ebi.ac.uk]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pachymic Acid Water Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Pachymic acid's low water solubility in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to formulate for in vivo studies?
A1: this compound, a lanostane-type triterpenoid, is a white powder that is highly insoluble in water.[1][2][3] This poor aqueous solubility leads to low bioavailability, which can limit its therapeutic efficacy and complicates the interpretation of in vivo experimental results.[2][3]
Q2: What are the primary methods to improve the water solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of this compound for in vivo administration. These include the use of co-solvents, cyclodextrin (B1172386) inclusion complexes, solid dispersions, and nanoparticle-based formulations like liposomes.[2] Chemical modifications, such as creating prodrugs or sodium salts, are also potential strategies.[2]
Q3: What are some common vehicles used for in vivo administration of this compound?
A3: Based on available data, several vehicle compositions have been used to administer this compound in animal studies. These often involve a combination of solvents and solubilizing agents to create a suitable suspension or solution. Some examples include formulations with DMSO, PEG300, Tween-80, and saline, or combinations with SBE-β-CD or corn oil.[1][4]
Q4: How can I quantify the concentration of this compound in my formulation?
A4: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector or coupled with Mass Spectrometry (LC-MS/MS) is the most common and reliable method for quantifying this compound.[4][5][6][7] A validated HPLC method will allow for accurate determination of the drug concentration in your formulation and for subsequent pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents and representative formulations for in vivo use.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | < 0.1 | - | Insoluble[1] |
| DMSO | 5 - 10 | 9.46 - 18.91 | Ultrasonic assistance may be needed[1][4][8] |
| Ethanol (B145695) | 4.17 - 4.2 | 7.89 | Ultrasonic assistance may be needed[1][8] |
Data compiled from multiple sources.[1][4][8]
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Composition | Achieved Concentration (mg/mL) | Formulation Type | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 | Suspended Solution | Requires sonication[1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1 | Suspended Solution | Requires sonication[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 1 | Clear Solution | -[1][4] |
These are starting points for formulation development and may require further optimization.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key formulation strategies to enhance this compound's water solubility, along with troubleshooting for common issues.
Cyclodextrin Inclusion Complexation
This technique involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, to improve its aqueous solubility.
Experimental Workflow for Cyclodextrin Inclusion Complexation
Protocol: Kneading Method
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Preparation: Place the accurately weighed HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Incorporation: Gradually add the weighed this compound to the paste and knead for 30-60 minutes. A small amount of a suitable organic solvent like ethanol can be added to facilitate the interaction.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Post-processing: The dried complex can be ground into a fine powder and stored in a desiccator.
Troubleshooting Guide: Cyclodextrin Complexation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Complexation Efficiency | Mismatch in cavity size; Inappropriate preparation method; Poor solubility of this compound or cyclodextrin in the solvent.[1] | Screen different types of cyclodextrins (β-CD, HP-β-CD, SBE-β-CD).[1] Try alternative methods like freeze-drying or co-precipitation.[9] Use a co-solvent system, but minimize organic solvent to favor hydrophobic interaction.[1] |
| Complex Does Not Improve Solubility | Incomplete complexation; Crystalline nature of the complex.[1] | Confirm complex formation using characterization techniques (FTIR, DSC).[1] Aim for an amorphous complex, which is often more soluble. The preparation method can influence crystallinity.[1] |
| Precipitation Upon Dilution | The complex may be dissociating at lower concentrations. | Increase the cyclodextrin concentration or add a hydrophilic polymer to the formulation to stabilize the complex.[1] |
Solid Dispersion
This method involves dispersing this compound in a hydrophilic polymer matrix at the molecular level to enhance its dissolution rate.
Logical Flow for Solid Dispersion Formulation
Protocol: Solvent Evaporation Method
-
Component Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or a Soluplus®.[7][10]
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent like ethanol or a mixture of dichloromethane (B109758) and ethanol.[10] A drug-to-carrier ratio of 1:5 is a good starting point.[7]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator. This will result in a thin film on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
Troubleshooting Guide: Solid Dispersion
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Drug Crystallization During Storage | The formulation is thermodynamically unstable; The drug loading is too high. | Increase the polymer-to-drug ratio. Store in a low-humidity environment. Select a polymer with a high glass transition temperature (Tg). |
| Phase Separation | Immiscibility between the drug and the carrier. | Screen for polymers that have good miscibility with this compound. Characterize the solid dispersion to ensure a single-phase amorphous system. |
| Poor Dissolution Enhancement | The drug is not in an amorphous state; The particle size of the solid dispersion is too large. | Confirm the amorphous nature using XRD. Ensure proper pulverization and sieving of the solid dispersion. |
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them suitable for delivering this compound.
Experimental Workflow for Liposome Preparation
Protocol: Thin-Film Hydration Method
-
Lipid Solution Preparation: Dissolve this compound and lipids (e.g., DSPC and cholesterol) in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol (B129727) mixture in a round-bottom flask.[11]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[11][12]
-
Drying: Dry the film under a high vacuum for at least 2 hours to remove all residual solvent.[12]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[11][12]
-
Sizing: To obtain a homogenous size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]
Troubleshooting Guide: Liposomal Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | Poor solubility of this compound in the lipid bilayer; Drug leakage during formulation. | Optimize the lipid composition (e.g., add cholesterol to increase bilayer rigidity).[11] Ensure the hydration temperature is appropriate for the chosen lipids. Use a remote loading method if applicable, although this is more common for ionizable drugs. |
| Liposome Aggregation/Instability | Unfavorable surface charge; Improper storage conditions. | Measure the zeta potential to assess surface charge; if close to neutral, consider adding a charged lipid to the formulation. Store liposomes at 4°C and avoid freezing. |
| Inconsistent Particle Size | Inefficient sizing process. | Ensure the extruder is assembled correctly and the temperature is controlled. If using sonication, optimize the time and power to avoid lipid degradation. |
Analytical Method: HPLC for Quantification
A validated HPLC method is crucial for the quality control of your this compound formulation.
Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid). A common starting point is a ratio of 85:15 (v/v) acetonitrile to acidified water.[5][13]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm is a common wavelength for compounds lacking a strong chromophore. Further optimization by scanning the UV spectrum of this compound is recommended.
-
Column Temperature: 30-40°C.[13]
-
Sample Preparation: The formulation should be dissolved/dispersed in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.22 µm syringe filter before injection.
Method Validation Parameters
Your HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[3][4][14]
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its biological effects, at least in part, by inhibiting the Akt and ERK signaling pathways, which are crucial for cell proliferation and survival.[1][4]
Simplified Akt and ERK Signaling Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. cipac.org [cipac.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. oatext.com [oatext.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Low Bioavailability of Pachymic Acid
Welcome to the technical support center dedicated to addressing the challenges associated with the low oral bioavailability of Pachymic acid. This resource is designed for researchers, scientists, and drug development professionals actively working with this promising triterpenoid (B12794562). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development efforts.
Understanding the Challenge: The Low Bioavailability of this compound
This compound, a lanostane-type triterpenoid from Poria cocos, exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. However, its therapeutic potential is significantly hampered by its poor aqueous solubility, which leads to low oral bioavailability.[1] This means that after oral administration, only a small fraction of the compound reaches systemic circulation to exert its therapeutic effects.
This technical guide explores various formulation strategies to overcome this limitation, including solid dispersions, liposomes, and cyclodextrin (B1172386) inclusion complexes.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The primary reason for the low oral bioavailability of this compound is its poor water solubility.[1] As a lipophilic molecule, it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The most common strategies for enhancing the oral bioavailability of poorly soluble drugs like this compound include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
-
Liposomes: Encapsulating this compound within lipid-based vesicles to enhance its solubility and facilitate its transport across the intestinal membrane.
-
Cyclodextrin Inclusion Complexes: Forming a complex where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule, thereby increasing its aqueous solubility.
Q3: Which formulation strategy is the best for this compound?
A3: The "best" strategy depends on various factors, including the desired release profile, manufacturing scalability, and cost. Currently, there is a lack of direct comparative studies for this compound. However, solid dispersions are often a good starting point due to their relative simplicity and effectiveness in improving dissolution. Liposomal and nanoparticle formulations can offer advantages in terms of targeted delivery and protection from degradation in the GI tract.
Q4: Are there any known drug-drug interactions with this compound related to its metabolism?
A4: Yes, this compound has been found to inhibit the activity of cytochrome P450 enzymes, specifically CYP2C9. This can affect the metabolism of other drugs that are substrates for this enzyme, potentially leading to drug-drug interactions.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development of this compound.
Issue 1: Low Drug Loading in Formulations
-
Problem: Difficulty in achieving a high concentration of this compound in the final formulation (e.g., solid dispersion, liposomes).
-
Possible Causes & Solutions:
-
Poor Solubility in Organic Solvents (for Solid Dispersions & Liposomes):
-
Solution: Screen a variety of organic solvents (e.g., methanol (B129727), ethanol, dichloromethane, or mixtures) to find one that provides good solubility for both this compound and the chosen polymer or lipid.
-
-
Incompatible Polymer/Lipid:
-
Solution: The selected carrier may not have the appropriate chemical properties to interact with and stabilize this compound. Experiment with different polymers (e.g., PVP K30, HPMC, Soluplus®) for solid dispersions or different lipid compositions (e.g., varying the ratio of phosphatidylcholine to cholesterol) for liposomes.
-
-
Phase Separation during Preparation:
-
Solution: For solid dispersions prepared by solvent evaporation, ensure rapid and uniform solvent removal to prevent the drug from crystallizing out. For hot-melt extrusion, optimize the processing temperature and screw speed.
-
-
Issue 2: Formulation Instability (e.g., Recrystallization, Aggregation)
-
Problem: The formulated this compound reverts to its crystalline form over time (in solid dispersions) or the particles aggregate (in liposomes/nanoparticles).
-
Possible Causes & Solutions:
-
Moisture Absorption:
-
Solution: Store the formulation in a tightly sealed container with a desiccant at low temperatures. Amorphous solid dispersions are particularly susceptible to moisture-induced recrystallization.[3]
-
-
Suboptimal Polymer/Lipid Ratio:
-
Solution: A higher concentration of the stabilizing polymer or an optimized lipid composition can help prevent recrystallization or aggregation.
-
-
Inadequate Surface Stabilization (for Nanoparticles/Liposomes):
-
Solution: Incorporate steric stabilizers like polyethylene (B3416737) glycol (PEG) into the formulation to prevent particle aggregation.
-
-
Issue 3: Low Encapsulation Efficiency in Liposomes
-
Problem: A significant portion of this compound is not encapsulated within the liposomes.
-
Possible Causes & Solutions:
-
Suboptimal Lipid Composition:
-
Solution: The ratio of lipids (e.g., phosphatidylcholine to cholesterol) can influence the rigidity and drug-loading capacity of the bilayer. Experiment with different ratios to find the optimal composition for encapsulating the hydrophobic this compound molecule.
-
-
Inefficient Hydration Process:
-
Solution: Ensure that the hydration of the lipid film is carried out above the phase transition temperature (Tc) of the lipids to ensure proper liposome (B1194612) formation.
-
-
Drug Leakage during Processing:
-
Solution: Downsizing methods like sonication or extrusion can sometimes lead to drug leakage. Optimize the duration and intensity of these processes.
-
-
Quantitative Data on Bioavailability Enhancement
Direct comparative pharmacokinetic data for different this compound formulations is limited in the published literature. The following table summarizes available data for unformulated this compound in rats, which can serve as a baseline for comparison when evaluating new formulations.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Reference |
| This compound (unformulated) | Rat | 10 | 333.4 ± 138.8 | ~1.0 | 1466.9 ± 361.7 | [4] |
Researchers are encouraged to perform their own pharmacokinetic studies to determine the relative bioavailability of their specific formulations compared to unformulated this compound.
Experimental Protocols
The following are detailed methodologies for preparing different formulations of this compound. These protocols are based on established techniques for poorly soluble compounds and should be optimized for your specific experimental conditions.
This compound Solid Dispersion (Solvent Evaporation Method)
This method aims to disperse this compound at a molecular level within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolution: Accurately weigh this compound and PVP K30 (a common starting ratio is 1:4 w/w). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask by gentle stirring or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, uniform film or solid mass is formed on the inner surface of the flask.[5]
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.[3]
-
Pulverization and Sieving: Carefully scrape the dried solid dispersion from the flask. Pulverize the material into a fine powder using a mortar and pestle. Pass the powder through a sieve of a desired mesh size to ensure uniformity.
-
Storage: Store the final solid dispersion powder in a tightly sealed container with a desiccant in a cool, dark place to prevent moisture absorption and degradation.
Experimental Workflow for Solid Dispersion Preparation
This compound Liposomes (Thin-Film Hydration Method)
This protocol describes the encapsulation of the lipophilic this compound within the lipid bilayer of liposomes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Protocol:
-
Lipid Film Formation:
-
Accurately weigh this compound, SPC, and cholesterol (a common starting molar ratio is 1:10:5 for drug:SPC:cholesterol).
-
Dissolve all components in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[6]
-
Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.[7]
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the lipid film.
-
Hydrate the film by rotating the flask (without vacuum) in a water bath set above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Sonication):
-
To obtain smaller and more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator. Keep the sample on ice to prevent overheating.
-
-
Size Homogenization (Extrusion - Optional):
-
For a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Storage:
-
Store the final liposomal suspension at 4°C.
-
Experimental Workflow for Liposome Preparation
This compound - Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This method involves the encapsulation of this compound within the hydrophobic cavity of a cyclodextrin molecule.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Protocol:
-
Solution Preparation:
-
Prepare an aqueous solution of HP-β-CD.
-
Dissolve this compound in a minimal amount of ethanol.
-
-
Complexation:
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is a common starting point.[8]
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum until a dry powder is obtained.[9]
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR). The disappearance or shifting of the melting peak of this compound in DSC thermograms is a strong indication of complex formation.[10]
-
-
Storage:
-
Store the powdered inclusion complex in a desiccator.
-
Experimental Workflow for Cyclodextrin Inclusion Complex Preparation
Signaling Pathway
This compound has been shown to exert its anticancer effects, at least in part, by modulating the PI3K/Akt/mTOR signaling pathway .[10] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. This compound has been observed to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, leading to the suppression of cancer cell progression.[10]
Diagram of the PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound
References
- 1. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. This compound promotes ferroptosis and inhibits gastric cancer progression by suppressing the PDGFRB-mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pachymic Acid Toxicity Assessment: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity assessment of pachymic acid in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound observed in animal models?
A1: Based on available studies, this compound has been shown to have a dose-dependent toxicity profile in mice. At a dose of 25 mg/kg administered intraperitoneally, no major toxicity has been observed.[1][2][3] However, at higher doses, such as 50 mg/kg and 60 mg/kg, signs of toxicity have been reported, including discomfort, impaired movement, and pathological changes in the liver, kidney, and spleen.[1][2][3][4]
Q2: Are there any specific organ toxicities associated with high doses of this compound?
A2: Yes, studies have indicated that intraperitoneal administration of this compound at a dose of 50 mg/kg in mice can lead to pathological changes in the liver, kidney, and spleen.[1][2][3]
Q3: Has the effect of this compound on liver function been quantitatively assessed?
A3: One study evaluated the liver enzyme profile in mice treated with this compound. At 25 mg/kg, there were no significant alterations in plasma levels of ALP, ALT, AST, albumin, and total protein.[1] However, at 50 mg/kg, a significant increase in AST, albumin, and total protein levels was observed.[1]
Q4: What is a potential mechanism of action related to the therapeutic effects of this compound that has been studied?
A4: In the context of its anti-cancer effects, this compound has been shown to induce endoplasmic reticulum (ER) stress.[1] This is characterized by the activation of heat shock response and unfolded protein response-related genes.[1]
Troubleshooting Guide
Issue 1: Signs of animal distress (impaired movement, discomfort) are observed during the experiment.
-
Possible Cause: The administered dose of this compound may be too high. Doses of 50 mg/kg and above have been associated with such effects.[1]
-
Troubleshooting Steps:
-
Re-evaluate the dosage. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Monitor the animals closely for clinical signs of toxicity.
-
Consider a different route of administration if appropriate for the study's objective, as toxicity can be route-dependent.
-
Ensure the vehicle used to dissolve this compound is non-toxic and administered at an appropriate volume.
-
Issue 2: Inconsistent results in toxicity assessment between studies.
-
Possible Cause: Differences in experimental protocols, such as animal strain, sex, age, route of administration, and duration of treatment, can lead to variability.
-
Troubleshooting Steps:
-
Standardize the experimental protocol. Clearly define and report all experimental parameters.
-
Use a sufficient number of animals per group to ensure statistical power.
-
Ensure the purity and stability of the this compound being used.
-
Quantitative Data Summary
Table 1: Effect of this compound on Liver Enzyme Profile in Mice [1]
| Treatment Group | ALP (U/L) | ALT (U/L) | AST (U/L) | Albumin (g/dL) | Total Protein (g/dL) |
| Control | 102.3 ± 10.5 | 35.7 ± 4.2 | 85.6 ± 9.8 | 3.2 ± 0.3 | 5.8 ± 0.5 |
| This compound (25 mg/kg) | 105.1 ± 11.2 | 38.1 ± 4.5 | 89.2 ± 10.1 | 3.3 ± 0.4 | 5.9 ± 0.6 |
| This compound (50 mg/kg) | 110.5 ± 12.3 | 42.3 ± 5.1 | 125.4 ± 13.7 | 4.1 ± 0.5 | 6.9 ± 0.7* |
-
Data are presented as mean ± SD. *p < 0.05 compared to the control group.
-
Administration route: Intraperitoneal, 3 times per week for 5 weeks.
-
Animal model: Female nude mice.
Detailed Experimental Protocols
Disclaimer: The following are generalized protocols based on standard toxicological guidelines. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines. No specific, detailed toxicity study protocols for this compound were found in the provided search results.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light cycle, with ad libitum access to food and water.
-
Procedure:
-
A starting dose of 2000 mg/kg body weight is administered to a group of three animals.
-
This compound is administered orally by gavage using a suitable vehicle.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
If no mortality is observed, a higher dose may be considered. If mortality occurs, the test is repeated with a lower dose.
-
-
Endpoint: LD50 (Lethal Dose, 50%) determination and observation of clinical signs.
Sub-chronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)
-
Objective: To evaluate the sub-chronic oral toxicity of this compound.
-
Animals: Rodents (e.g., Wistar rats), both male and female.
-
Groups: At least three dose groups (low, mid, high) and a control group (vehicle only). 10 animals per sex per group.
-
Procedure:
-
This compound is administered daily by oral gavage for 90 days.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are recorded weekly.
-
At the end of the study, blood samples are collected for hematological and biochemical analysis.
-
A full necropsy is performed, and organs are weighed and examined for histopathological changes.
-
-
Endpoint: No-Observed-Adverse-Effect Level (NOAEL) determination.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To assess the mutagenic potential of this compound.
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Procedure:
-
The bacterial strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix).
-
A positive control (known mutagen) and a negative control (vehicle) are included.
-
The number of revertant colonies is counted after incubation.
-
-
Endpoint: A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.
Reproductive and Developmental Toxicity Screening Test (Following OECD Guideline 421)
-
Objective: To screen for potential effects of this compound on reproduction and development.
-
Animals: Rodents (e.g., rats), both males and females.
-
Procedure:
-
Males are dosed for two weeks before mating, during mating, and until sacrifice.
-
Females are dosed for two weeks before mating, during mating, during gestation, and at least until day 4 of lactation.
-
Endpoints to be evaluated include mating performance, fertility, gestation length, parturition, and offspring viability and growth.
-
-
Endpoint: Identification of any adverse effects on reproductive performance and early development of offspring.
Visualizations
Caption: General workflow for preclinical toxicity assessment of a compound.
Caption: Simplified signaling pathway of this compound-induced ER stress.
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pachymic Acid Dosage for Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pachymic acid in xenograft studies. The information is intended for scientists and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in a mouse xenograft model?
A starting dose of 25 mg/kg administered intraperitoneally (i.p.) three times a week has been shown to be effective in significantly suppressing pancreatic tumor growth without notable toxicity.[1] Higher doses of 30 and 60 mg/kg have also been used in lung cancer xenograft models with significant tumor growth suppression.[2][3]
Q2: What is the maximum tolerated dose of this compound observed in mice?
A dose of 50 mg/kg of this compound has been associated with signs of toxicity in mice, including discomfort, impaired movement, and pathological changes in the liver, kidney, and spleen.[1][4][5] Therefore, doses around and above this concentration should be approached with caution and may require dose-limiting toxicity studies.
Q3: How is this compound typically prepared and administered for in vivo studies?
For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 0.1% DMSO in physiological saline.[2] It is crucial to ensure the solution is sterile and properly formulated for in vivo administration.
Q4: What are the known mechanisms of action for this compound's anti-tumor effects?
This compound has been shown to induce apoptosis in cancer cells through multiple pathways. These include the activation of endoplasmic reticulum (ER) stress and the c-Jun N-terminal kinase (JNK) pathway.[1][2][6] Additionally, this compound can modulate the JAK2/STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[7]
Q5: What should I do if I don't observe significant tumor growth inhibition?
If you are not observing the expected anti-tumor effect, consider the following:
-
Dosage: The initial dose may be too low for your specific cancer cell line and mouse model. A dose escalation study may be necessary, keeping in mind the potential for toxicity at higher concentrations.
-
Frequency of Administration: Increasing the frequency of administration (e.g., from three times a week to five times a week) might enhance efficacy.[2]
-
Tumor Model: The sensitivity to this compound can vary between different cancer cell lines.
-
Compound Stability: Ensure the this compound solution is freshly prepared and has not degraded.
Q6: What are the signs of toxicity I should monitor for in the animals?
Key indicators of toxicity include:
-
Changes in behavior, such as impaired movement or signs of discomfort.[1]
-
Post-mortem histological analysis of major organs (liver, kidney, spleen, lung, heart) can reveal pathological changes.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from various xenograft studies involving this compound.
Table 1: this compound Dosage and Efficacy in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage | Administration Route & Schedule | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | MIA PaCa-2 | Female Nude Mice | 25 mg/kg | i.p., 3 times/week | Significant suppression | [1] |
| Pancreatic Cancer | MIA PaCa-2 | Female Nude Mice | 50 mg/kg | i.p., 3 times/week | Significant suppression | [1] |
| Lung Cancer | NCI-H23 | Female Athymic Nude Mice | 30 mg/kg | i.p., 5 days/week | Significant suppression | [2] |
| Lung Cancer | NCI-H23 | Female Athymic Nude Mice | 60 mg/kg | i.p., 5 days/week | Significant suppression | [2][3] |
Table 2: Observed Toxicity of this compound in Mice
| Dosage | Observation | Organ-Specific Pathology | Reference |
| 25 mg/kg | No significant body weight changes; no abnormalities in major organs. | None observed in liver, kidney, spleen, lung, heart. | [1] |
| 50 mg/kg | Discomfort and impaired movement; significant increase in AST, albumin, and total protein levels. | Obvious pathological changes in liver, kidney, and spleen. | [1] |
| 30 mg/kg | No significant body weight changes; no histological abnormalities in major organs. | None observed in lung, liver, kidney, spleen. | [2] |
| 60 mg/kg | No significant body weight changes; no histological abnormalities in major organs. | None observed in lung, liver, kidney, spleen. | [2] |
Experimental Protocols
Detailed Methodology for a Subcutaneous Xenograft Study
This protocol provides a general framework for establishing a subcutaneous xenograft model to test the efficacy of this compound.
1. Cell Culture and Preparation:
-
Culture the chosen cancer cell line (e.g., MIA PaCa-2, NCI-H23) in the appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).
-
Perform a viable cell count using a hemocytometer and Trypan blue staining to ensure >95% viability.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 3 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use 4-6 week old female athymic nude mice and allow them to acclimatize for at least one week.
-
Anesthetize the mice using an approved institutional protocol.
-
Shave and sterilize the injection site on the right flank of the mouse with 70% ethanol.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously using a 1-cc syringe with a 27- or 30-gauge needle.
3. This compound Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Prepare the this compound solution as described in the FAQs.
-
Administer this compound via intraperitoneal injection according to the planned dosage and schedule. The control group should receive the vehicle only.
4. Monitoring and Data Collection:
-
Measure tumor size using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
-
Collect major organs for histological examination to assess toxicity.
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for a xenograft study with this compound.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
- 1. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. yeasenbio.com [yeasenbio.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Pachymic acid stability in different solvent preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling, storage, and use of pachymic acid in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound preparations for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a white powder that is highly insoluble in water.[1][2] For laboratory experiments, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the recommended solvents.[3] It is crucial to use anhydrous solvents, particularly with DMSO, to prevent potential aggregation and precipitation of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in anhydrous DMSO or ethanol. To aid dissolution, gentle warming and/or sonication can be used.[4] For in vitro experiments, a common stock solution concentration is 5 mg/mL in DMSO, which may require ultrasonic assistance to fully dissolve.[4]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Powder: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
In Solvent: Stock solutions in DMSO or another appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[5] Some suppliers recommend using the solution soon after preparation and advise against long-term storage.[6]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: this compound has poor solubility in aqueous solutions, which can lead to precipitation and low bioavailability.[2][7] When preparing working solutions for cell culture experiments, it is common to dilute a high-concentration stock solution (e.g., in DMSO) into the aqueous cell culture medium. The final concentration of the organic solvent should be kept low (typically ≤ 0.1% v/v) to minimize cytotoxicity to the cells.[8] It is recommended to prepare these working solutions fresh for each experiment.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | 1. The solvent (e.g., DMSO) may have absorbed moisture. 2. The storage temperature is too high. 3. The concentration is too high for the solvent at the storage temperature. | 1. Use fresh, anhydrous solvent for preparing stock solutions. 2. Ensure storage at the recommended temperature (-20°C or -80°C). 3. Prepare a more dilute stock solution. Gentle warming and vortexing may help redissolve the precipitate. |
| Precipitation when diluting stock solution into aqueous media | 1. Poor aqueous solubility of this compound. 2. The final concentration of the organic solvent is too low to maintain solubility. | 1. Prepare the working solution immediately before use. 2. Ensure thorough mixing upon dilution. 3. Consider using a carrier protein like BSA in the medium, if compatible with the experiment. 4. Do not exceed a final organic solvent concentration that is cytotoxic to your cells (typically ≤ 0.1% DMSO). |
| Inconsistent experimental results | 1. Degradation of this compound in the stock solution due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C or room temperature). 2. Inaccurate concentration of the stock solution. | 1. Use freshly prepared stock solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. 2. Re-evaluate the weighing and dissolution process to ensure the accuracy of the stock solution concentration. |
| Cell toxicity observed in vehicle control group | 1. The final concentration of the organic solvent (e.g., DMSO) is too high. | 1. Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line. Ensure the final solvent concentration is consistent across all experimental groups, including the vehicle control. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | Water | < 0.1 mg/mL (insoluble) | [4] |
| DMSO | 5 mg/mL (with ultrasonic assistance) | [4] | |
| Ethanol | 4.17 mg/mL (with ultrasonic assistance) | [4] | |
| Storage (Powder) | -20°C | Up to 3 years | [4] |
| 4°C | Up to 2 years | [4] | |
| Storage (In Solvent) | -20°C | Up to 1 year | [5] |
| -80°C | Up to 2 years | [5] |
Table 2: General Forced Degradation Conditions for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a compound. While specific data for this compound is limited, the following are standard conditions used in the pharmaceutical industry. Researchers can adapt these to investigate this compound's stability profile.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature | Hydrolysis of ester or other acid-labile groups |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature | Hydrolysis of ester or other base-labile groups |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of susceptible functional groups |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Thermally induced decomposition |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Light-induced degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)[9][10]
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing cytotoxicity.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Media & Buffers [merckmillipore.com]
- 4. This compound | C33H52O5 | CID 5484385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs [chenyanglobal.com]
- 10. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pachymic acid crystallization during purification
Welcome to the technical support center for the purification of Pachymic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a lanostane-type triterpenoid (B12794562) derived from the fungus Poria cocos. It is a white crystalline solid and is known for its poor solubility in water, which can impact its bioavailability.[1][2] It is, however, soluble in several organic solvents.[3][4]
Q2: Which solvents are suitable for the crystallization of this compound?
This compound is soluble in solvents like Dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone (B3395972), chloroform, dichloromethane, and ethyl acetate.[4][5][6] Crystallization is often achieved by dissolving the compound in a "good" solvent where it is highly soluble, and then introducing an "anti-solvent" in which it is poorly soluble to induce precipitation. A common system is a mixture of acetone and water.
Q3: What are the key factors influencing the success of this compound crystallization?
The success of crystallization is dependent on several factors including:
-
Purity of the crude material: Impurities can inhibit crystal formation or lead to the formation of oils.
-
Solvent system: The choice of solvent and anti-solvent is critical.
-
Supersaturation level: The solution must be supersaturated for crystals to form, but excessive supersaturation can lead to rapid precipitation of small, impure crystals.
-
Cooling rate: A slow and controlled cooling rate generally yields larger and purer crystals.[7]
-
Agitation: Gentle agitation can promote crystal growth, but vigorous stirring can lead to the formation of smaller crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: No crystals are forming; the solution remains clear.
-
Possible Cause: The solution is not supersaturated. The concentration of this compound may be too low for crystallization to occur.
-
Solution:
-
Slowly evaporate the solvent: Cover the crystallization vessel with parafilm and poke a few small holes in it. This will allow the solvent to evaporate slowly, gradually increasing the concentration of this compound.
-
Add an anti-solvent: If using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.
-
Reduce the amount of solvent: If you suspect too much solvent was used initially, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
-
-
Possible Cause: Nucleation has not been initiated. Highly pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites.
-
Solution:
-
Scratching: Gently scratch the inside of the crystallization vessel at the surface of the solution with a glass rod. This can create microscopic imperfections that serve as nucleation sites.[8]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a seed for crystal growth.[9]
-
-
Issue 2: An oil has formed instead of crystals ("oiling out").
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. This causes the this compound to come out of solution as a liquid phase before it has time to form an ordered crystal lattice. This can also occur if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities.[10]
-
Solution:
-
Re-dissolve and cool slowly: Gently heat the solution to re-dissolve the oil. You may need to add a small amount of additional "good" solvent. Allow the solution to cool at a much slower rate. Insulating the flask can help with this.[10]
-
Use a more dilute solution: Start the crystallization process with a lower initial concentration of this compound.
-
Change the solvent system: A different solvent or a different ratio of solvent to anti-solvent may be less prone to oiling out.
-
-
Issue 3: The resulting crystals are very small (microcrystalline powder).
-
Possible Cause: The rate of nucleation was too high. This happens when the solution is cooled too quickly or is too concentrated, leading to the simultaneous formation of many small crystals rather than the slow growth of a few large ones.[7]
-
Solution:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Avoid placing the hot solution directly into an ice bath.
-
Reduce the concentration: Use a slightly more dilute solution to decrease the level of supersaturation.
-
Minimize agitation: Avoid excessive stirring or movement of the crystallization vessel.
-
-
Issue 4: The yield of crystals is low.
-
Possible Cause: Too much solvent was used. This will result in a significant amount of this compound remaining dissolved in the mother liquor.[7]
-
Solution:
-
Recover from the mother liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize solvent volume: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the this compound.
-
-
-
Possible Cause: Premature crystallization. Some of the product may have crystallized and been filtered out during a hot filtration step (if performed to remove insoluble impurities).
-
Solution:
-
Use a pre-heated funnel: If performing a hot filtration, pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.
-
Use a slight excess of solvent: During hot filtration, a small amount of extra hot solvent can be used to rinse the flask and funnel to recover any precipitated material.
-
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 5 - 10 mg/mL[5][6] | May require ultrasonication to fully dissolve.[5][11] |
| Ethanol | ~4.2 mg/mL[5][6] | May require ultrasonication.[5] |
| Water | < 0.1 mg/mL (insoluble)[5] | |
| Chloroform | Soluble[4] | Specific solubility data not readily available. |
| Dichloromethane | Soluble[4] | Specific solubility data not readily available. |
| Ethyl Acetate | Soluble[4] | Specific solubility data not readily available. |
| Acetone | Soluble[4] | Often used as the "good" solvent in a mixed solvent system with water. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Acetone-Water System
This protocol is a general guideline for the purification of crude this compound.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of acetone to dissolve the solid completely at room temperature. Gentle warming (to no more than 40-50°C) can be applied if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of warm acetone and filter the hot solution through a pre-warmed funnel with filter paper into a clean flask.
-
Induce Crystallization: To the clear this compound solution, add distilled water dropwise while gently swirling. Continue adding water until the solution becomes slightly and persistently turbid.
-
Re-dissolution: Gently warm the turbid solution until it becomes clear again. If it does not become clear, add a minimal amount of acetone dropwise until clarity is achieved.
-
Crystal Growth: Cover the flask with a watch glass or parafilm with a few small holes poked in it. Allow the solution to cool slowly to room temperature. For best results, place the flask in an insulated container to slow the cooling rate. Once at room temperature, the flask can be moved to a refrigerator (4°C) to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone-water mixture (the same ratio at which crystallization occurred) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator. A final drying at a slightly elevated temperature (e.g., 100°C) can be performed if needed, as described in some literature.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. CAS 29070-92-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS:29070-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. unifr.ch [unifr.ch]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Pachymic Acid Extraction from Fungal Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Pachymic acid from fungal sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary fungal sources?
A1: this compound is a lanostane-type triterpenoid, a bioactive compound with significant pharmacological properties, including anti-inflammatory, anti-tumor, and antihyperglycemic effects.[1][2] It was first isolated from the sclerotium of Poria cocos (also known as Wolfiporia cocos or Fu-ling), which remains its primary source.[1][3] Other fungal sources include the fruiting bodies of Fomitopsis nigra and Fomitopsis pinicola.[3]
Q2: What are the common methods for extracting this compound?
A2: this compound extraction methods range from conventional to modern advanced techniques.
-
Conventional Method: Hot reflux extraction using an organic solvent like ethanol (B145695) is a traditional and widely used method.[4][5]
-
Advanced Methods: To improve efficiency and yield, modern techniques are employed:
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create acoustic cavitation, which disrupts the fungal cell walls and enhances solvent penetration, leading to shorter extraction times and higher yields.[6][7][8]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and moisture within the fungal material.[9] This builds up internal pressure, rupturing the cell structure and releasing the target compounds more efficiently.[9][10]
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent.[11][12] It is highly selective and leaves no toxic solvent residues, though it requires specialized equipment.[11]
-
Q3: Which solvent is most effective for this compound extraction?
A3: The choice of solvent is critical due to the compound's solubility. This compound is highly insoluble in water.[1][3] Ethanol, particularly in aqueous solutions (e.g., 50-95%), is one of the most effective and commonly used solvents for its extraction.[4][8][13] Other organic solvents like methanol (B129727) and ethyl acetate (B1210297) are also used, often in subsequent purification or fractionation steps.[5][14]
Q4: How can I generally improve the extraction yield?
A4: Optimizing several key parameters can significantly enhance the extraction yield.[15][16] These include:
-
Solvent Concentration: Fine-tuning the ethanol-water ratio can maximize solubility and extraction.
-
Solid-to-Liquid Ratio: A higher solvent volume relative to the fungal material can improve extraction efficiency, though an excessively high ratio may complicate downstream processing.
-
Temperature: Higher temperatures generally increase extraction rates but can lead to degradation if too high.
-
Time: Sufficient extraction time is necessary, but prolonged periods may increase the risk of compound degradation.[17]
-
Particle Size: Grinding the fungal material into a fine powder increases the surface area available for solvent contact.
Troubleshooting Guide
This guide addresses specific issues encountered during the extraction of this compound.
Issue 1: Low Extraction Yield
-
Question: My this compound yield is consistently lower than expected. What are the potential causes and how can I resolve this?
-
Answer: Low yield is a common issue stemming from suboptimal extraction conditions. Consider the following factors:
-
Inappropriate Solvent: Using a solvent with low polarity (like hexane) or high polarity (like pure water) will result in poor yields.
-
Inefficient Cell Wall Disruption: The rigid fungal cell wall can prevent the solvent from reaching the intracellular this compound.
-
Suboptimal Parameters: Incorrect temperature, time, or solid-to-liquid ratio can significantly impact efficiency.
-
Solution: Systematically optimize your parameters. Refer to the data tables below for validated starting points. For UAE, ensure adequate ultrasonic power, as insufficient energy will not induce effective cavitation.[17]
-
-
Issue 2: Suspected Product Degradation
-
Question: The final extract shows signs of degradation, or the bioactivity is reduced. How can I prevent this?
-
Answer: this compound, like many triterpenoids, can be sensitive to excessive heat and prolonged processing times.
-
Cause: High temperatures used in methods like reflux or MAE, or extended extraction times, can lead to thermal degradation.[17]
-
Solution:
-
Maintain strict temperature control. For MAE and reflux, aim for temperatures between 60-80°C.[10][16]
-
Reduce extraction time. Advanced methods like UAE and MAE can achieve high yields in much shorter durations (e.g., 30-60 minutes) compared to conventional methods.[8][10]
-
Consider using extraction techniques that operate at lower temperatures, such as SFE, if available.[18]
-
-
Issue 3: Inconsistent and Non-Reproducible Yields
-
Question: I am getting significant variations in yield between different extraction batches. What is causing this inconsistency?
-
Answer: Lack of reproducibility often points to variability in the raw material or inconsistent process control.[17]
-
Cause 1: Raw Material Variation: The concentration of this compound can vary depending on the fungal strain, cultivation conditions, age, and post-harvest processing of Poria cocos.[17]
-
Solution: Source standardized, high-quality fungal material if possible. If not, homogenize a large batch of raw material to be used across multiple experiments to ensure consistency.
-
-
Cause 2: Inconsistent Parameters: Minor deviations in temperature, time, solvent concentration, or mixing speed can lead to different outcomes.
-
Solution: Implement a strict, standardized protocol. Calibrate all equipment (thermometers, timers, power supplies for UAE/MAE) regularly. Precisely measure all components for each run.
-
-
Issue 4: Difficulty in Post-Extraction Processing
-
Question: The crude extract is difficult to dissolve for purification, and I am observing precipitation. What should I do?
-
Answer: This is typically a solubility issue. As this compound is insoluble in water, attempting to redissolve a dried extract in aqueous buffers will be ineffective.[1]
-
Cause: The solvent used for redissolving is inappropriate for this compound.
-
Solution: Use organic solvents for redissolving and purification steps. A patent for purification suggests dissolving the crude product in acetone (B3395972) for recrystallization.[5] Other suitable solvents include methanol or ethanol. For liquid-liquid extraction steps, ethyl acetate is effective for enriching this compound.[5][19]
-
Data Presentation: Extraction Parameters and Yields
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Reported Yield / Content | Reference |
| Reflux Extraction | 95% Ethanol | Reflux Temp. | 3 hours | 0.65 ± 0.19 mg/g | [4] |
| Ultrasound-Assisted | 55.5% Ethanol | Ambient / Controlled | 48.6 min | Optimized for yield (qualitative) | [8] |
| Microwave-Assisted | 80% Ethanol | 70 °C | 30 min | 4.4 - 5.8 mg/g (similar triterpenoids) | [10] |
| Patented Method | Ethanol -> Ethyl Acetate | 50-110 °C | 1-4 extractions | 30-60% this compound in extract | [19] |
Table 2: Optimized Parameters for Advanced Extraction Techniques
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 55.53% Ethanol | 80% Ethanol |
| Solid-to-Liquid Ratio | 1:60 g/mL | 1:15 g/mL |
| Temperature | Not specified (often near ambient) | 70 °C |
| Time | 48.64 minutes | 30 minutes |
| Power | 20-70% of max power | 500 W |
| Reference | [8] | [10] |
Note: MAE data is based on the extraction of similar triterpenoids and serves as a strong reference point.
Experimental Protocols
Protocol 1: Conventional Hot Reflux Extraction
-
Materials & Equipment: Dried and powdered Poria cocos, 95% ethanol, round-bottom flask, condenser, heating mantle, filter paper, rotary evaporator.
-
Procedure:
-
Weigh 20 g of powdered Poria cocos and place it into a 500 mL round-bottom flask.
-
Add 300 mL of 95% ethanol to the flask (solid-to-liquid ratio of 1:15 g/mL).
-
Set up the reflux apparatus with the condenser and heating mantle.
-
Heat the mixture to the boiling point of ethanol and maintain a gentle reflux for 3 hours.[4]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Materials & Equipment: Dried and powdered Poria cocos, 55% ethanol, extraction vessel (beaker), ultrasonic bath or probe sonicator, filter paper, rotary evaporator.
-
Procedure:
-
Weigh 10 g of powdered Poria cocos and place it into a 1000 mL beaker.
-
Add 600 mL of 55% ethanol (solid-to-liquid ratio of 1:60 g/mL).[8]
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the slurry.
-
Apply ultrasonic waves for approximately 45-50 minutes.[8] If using a high-power probe, consider pulsing to prevent overheating. Monitor the temperature to keep it below 60°C.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Materials & Equipment: Dried and powdered Poria cocos, 80% ethanol, microwave extraction vessel, dedicated microwave extractor system, filter paper, rotary evaporator.
-
Procedure:
-
Weigh 10 g of powdered Poria cocos and place it into a suitable microwave extraction vessel.
-
Add 150 mL of 80% ethanol (solid-to-liquid ratio of 1:15 g/mL).[10]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: Power at 500 W, temperature at 70°C, and time for 30 minutes.[10]
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature before opening.
-
Filter the contents and concentrate the resulting extract using a rotary evaporator.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound extraction.
References
- 1. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Research on the Bioactive Component this compound from Poria cocos [spkx.net.cn]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103665079A - Separation and purification method of this compound monomer - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. [PDF] Microwave-Assisted Extraction of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum Ait | Semantic Scholar [semanticscholar.org]
- 11. Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry [mdpi.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 16. openresearchafrica.org [openresearchafrica.org]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
Addressing batch-to-batch variability of Pachymic acid extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing batch-to-batch variability of Pachymic acid extracts. This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a lanostane-type triterpenoid, and a major bioactive compound found in the fungus Poria cocos. It is known for a variety of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Batch-to-batch variability in the chemical composition and concentration of this compound in extracts can lead to inconsistent and unreliable results in preclinical and clinical studies, hindering drug development and research.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
The main factors contributing to variability include:
-
Raw Material Source: The geographical origin, cultivation conditions, and harvest time of Poria cocos can significantly impact its chemical profile.
-
Extraction Method: The choice of solvent, extraction time, temperature, and technique (e.g., reflux, maceration, ultrasonic-assisted extraction) can lead to different yields and purity of this compound.
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not standardized.
-
Storage Conditions: Improper storage of the raw material or the final extract can lead to degradation of this compound.
Q3: What are the recommended solvents for extracting this compound?
Ethanol (B145695), particularly 95% ethanol, is a commonly recommended solvent for effective extraction of this compound from Poria cocos[1]. Methanol (B129727) and acetone (B3395972) can also be used, but their efficiency may vary. The choice of solvent can significantly impact the yield and purity of the final extract.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound[1][2]. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another sensitive and specific method for accurate quantification[3][4].
Q5: What are acceptable quality control parameters for research-grade this compound extracts?
For research purposes, it is crucial to establish and adhere to a set of specifications for each batch. These should include:
-
Appearance: Color, consistency, and odor of the extract.
-
This compound Content: A defined range for the concentration of this compound, determined by a validated analytical method like HPLC.
-
Purity: An acceptable impurity profile, with limits on known and unknown impurities.
-
Residual Solvents: Limits for any solvents used during the extraction process.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent | While 95% ethanol is often optimal, the ideal solvent can vary. Test extractions with different solvents (e.g., methanol, acetone) and solvent-water mixtures to determine the best option for your specific raw material. |
| Insufficient Extraction Time | Extraction is a time-dependent process. If the extraction time is too short, the solvent may not have enough time to penetrate the material and dissolve the this compound. An optimal extraction time is often around 3 hours when using reflux with 95% ethanol[1]. |
| Improper Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to extract all the this compound from the raw material. A common starting point is a 1:10 or 1:15 solid-to-solvent ratio (g/mL). |
| Inadequate Grinding of Raw Material | The particle size of the Poria cocos powder can affect extraction efficiency. Finer powders have a larger surface area, which can improve solvent penetration and increase yield. |
| Degradation of this compound | This compound may degrade at high temperatures. If using a heat-based extraction method, ensure the temperature is controlled and not excessively high. |
Issue 2: High Impurity Levels in the Extract
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Non-selective Solvent | The solvent may be co-extracting a large number of other compounds along with this compound. Consider using a more selective solvent system or performing a multi-step extraction with solvents of varying polarity. |
| Inadequate Filtration | After extraction, fine particles from the raw material may remain in the extract. Use a finer filter or a multi-stage filtration process to remove all solid residues. |
| Contamination from Equipment | Ensure all glassware and equipment are thoroughly cleaned before use to avoid introducing contaminants into the extract. |
| Degradation Products | Improper storage or harsh extraction conditions can lead to the degradation of this compound and the formation of impurities. Store extracts in a cool, dark place and use appropriate extraction temperatures. |
Data Presentation
The following tables summarize quantitative data on the extraction of this compound, providing a baseline for comparison and optimization of your own experiments.
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent | Relative Yield of this compound (%) | Reference |
| 95% Ethanol | High | [1] |
| 75% Ethanol | Effective for high concentration | [5] |
| Methanol | Variable | [6][7][8] |
| Acetone | Variable | [6][7][8] |
| Water | Low | [6] |
Note: "High" indicates a significantly greater yield compared to other solvents in the cited study. "Variable" indicates that the yield can be influenced by other extraction parameters. This table is a qualitative summary based on available literature.
Table 2: Typical this compound Content in Poria cocos
| Sample Origin | Mean this compound Content (mg/g) | Standard Deviation | Reference |
| Cultivated (18 different sites) | 0.65 | ± 0.19 | [1] |
| Various Growth Periods | 0.701 to 1.391 | ± 0.107 to ± 0.035 | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Poria cocos
This protocol is based on an optimized method for this compound extraction[1].
Materials:
-
Dried and powdered Poria cocos
-
95% Ethanol
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 15 g of powdered Poria cocos and place it in a 250 mL round-bottom flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to a gentle boil.
-
Continue the reflux for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the solid residue with a small amount of 95% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting concentrated extract can be further dried to obtain a solid residue.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general procedure for the analysis of this compound content in an extract.
Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a gradient of 1% acetic acid in 70% methanol to 1% acetic acid in 100% methanol[1].
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. From the stock solution, prepare a series of standard solutions of different concentrations.
-
Preparation of Sample Solution: Accurately weigh a known amount of the dried this compound extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 210 nm or 242 nm.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.
-
Calculate the percentage of this compound in the original extract.
-
Mandatory Visualizations
Experimental and Analytical Workflow
Caption: Workflow for Extraction, Analysis, and Quality Control of this compound.
This compound and the PI3K/Akt/mTOR Signaling Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Pharmacokinetic Study of this compound by LC-MS/MS [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
How to dissolve Pachymic acid for in vitro assays
Technical Support Center: Pachymic Acid
Welcome to the technical support center for the use of this compound in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro cell-based assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound to prepare stock solutions for in vitro assays.[1][2][3] Ethanol is another option, though DMSO generally allows for higher concentrations.[1][2] this compound is practically insoluble in water.[1][4][5] For optimal dissolution in DMSO, ultrasonication is often necessary.[1][2] It is also recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can negatively impact solubility.[2]
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound.[4][5] To mitigate this, ensure the final concentration of DMSO in your culture medium is kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is also crucial to mix the solution thoroughly and immediately after adding the stock solution to the medium. Preparing intermediate dilutions in culture medium can also help to prevent the compound from crashing out of solution.
Q3: What is a typical concentration for a this compound stock solution?
A3: Stock solution concentrations can vary depending on the required final concentration for your assay. A stock solution of 5 mg/mL (approximately 9.46 mM) in DMSO is commonly cited.[1][2] For some applications, higher concentration stocks, such as 50 mM in DMSO, have been successfully prepared and used.[6]
Q4: How should I store my this compound stock solution?
A4: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[2][7] For long-term storage (up to two years), it is recommended to store the aliquots at -80°C.[2] For shorter-term storage (up to one year), -20°C is also acceptable.[2] Some suppliers suggest that solutions stored at -20°C are usable for up to two weeks.[7][8]
Q5: My this compound powder is difficult to dissolve, even with sonication. What can I do?
A5: If you are experiencing difficulty dissolving this compound, gentle warming in conjunction with sonication can be attempted. However, be cautious with heating as it may degrade the compound. Ensure you are using a high-quality, anhydrous grade of DMSO.[2] If solubility issues persist, you may need to prepare a more dilute stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Poor aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. | Ensure rapid and thorough mixing when diluting the stock solution. Decrease the final assay concentration of this compound. Perform serial dilutions in the culture medium. |
| Inconsistent Assay Results | Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles). Incomplete dissolution of the compound. | Aliquot stock solutions and store them at -80°C.[2] Before use, ensure the stock solution is completely dissolved, using ultrasonication if necessary.[1][2] |
| Observed Cytotoxicity in Vehicle Control | The final concentration of DMSO in the culture medium is too high. | Keep the final DMSO concentration in the culture medium below 0.5%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Difficulty Dissolving Powder | Low-quality or hygroscopic solvent. Insufficient mechanical agitation. | Use fresh, high-purity, anhydrous DMSO.[2] Increase the duration of ultrasonication. Gentle warming can be considered but monitor for compound degradation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | 5 mg/mL | 9.46 mM | Requires ultrasonication. | [1][2] |
| DMSO | 50 mM | 50 mM | Stored at -20°C. | [6] |
| Ethanol | 4.17 mg/mL | 7.89 mM | Requires ultrasonication. | [1][2] |
| Water | < 0.1 mg/mL | Insoluble | - | [1] |
Molecular Weight of this compound: 528.76 g/mol [1]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 528.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out 5.29 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.[1][2] This may take several minutes.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term use.[2]
Mandatory Visualization
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 7. CAS 29070-92-6 | this compound [phytopurify.com]
- 8. This compound | CAS:29070-92-6 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Managing In Vivo Studies with Pachymic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects of Pachymic acid in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known in vivo side effects of this compound?
A1: The primary side effect of this compound observed in preclinical studies is dose-dependent organ toxicity. At a dose of 50 mg/kg in mice, pathological changes in the liver, kidney, and spleen have been reported.[1][2] Conversely, a dose of 25 mg/kg has been shown to be non-toxic.[1][2] Some studies have also reported no significant toxicity at doses of 30 and 60 mg/kg in a lung cancer xenograft model.[3] It is crucial to conduct dose-response studies to determine the optimal therapeutic window with minimal toxicity for your specific animal model and experimental conditions.
Q2: this compound has poor water solubility. How can I prepare it for in vivo administration?
A2: Due to its high lipophilicity and poor water solubility, this compound requires a suitable vehicle for in vivo administration.[4] Common approaches include the use of co-solvents. A typical formulation involves dissolving this compound in a mixture of solvents such as DMSO, PEG-400, and propylene (B89431) glycol, which is then diluted with physiological saline.[4] However, be aware that the solvents themselves can have toxic effects. It is recommended to keep the final concentration of organic solvents as low as possible. Alternative formulation strategies for poorly soluble drugs include particle size reduction (micronization or nanosuspension) and lipid-based formulations.[1][4][5]
Q3: What are the early signs of toxicity I should monitor for in my animals?
A3: Daily clinical observation is critical for early detection of toxicity. Key signs to monitor in mice include:
-
Changes in physical appearance: Piloerection (hair standing on end), hunched posture, and dull or half-closed eyes.[6]
-
Behavioral changes: Lethargy, decreased motor activity, social isolation, and signs of discomfort or impaired movement.[2][6]
-
Changes in body weight: A significant and progressive loss of body weight (a 5% loss can be an early indicator of pathology).[6]
-
Changes in consumption: Reduced food and water intake.
-
Gastrointestinal issues: Diarrhea or changes in feces consistency.
Q4: Are there potential drug-drug interactions I should be aware of when using this compound?
A4: Yes, this compound has been shown to inhibit cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2E1, and CYP2C9.[1] This means that this compound can potentially increase the systemic exposure and toxicity of co-administered drugs that are metabolized by these enzymes. It is crucial to review the metabolic pathways of any other compounds you are administering alongside this compound. If co-administration with a CYP substrate is necessary, consider conducting a pilot pharmacokinetic study to assess the potential for interaction.
Troubleshooting Guides
Issue 1: Animals are showing signs of acute toxicity (e.g., lethargy, piloerection, rapid weight loss) shortly after administration.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | 1. Immediately cease administration of this compound. 2. Provide supportive care to the affected animals (e.g., hydration, supplemental nutrition). 3. Euthanize animals that are in severe distress according to your institution's animal care guidelines. 4. In subsequent experiments, perform a dose-ranging study starting with a lower dose (e.g., 25 mg/kg) to determine the maximum tolerated dose (MTD) in your specific model. |
| Solvent toxicity | 1. Review the composition of your vehicle. High concentrations of solvents like DMSO can cause toxicity. 2. Administer a vehicle-only control group to differentiate between solvent and compound toxicity. 3. Reduce the concentration of the organic solvent in your formulation. Explore alternative, less toxic solubilization methods. |
| Rapid injection rate | 1. For intravenous or intraperitoneal injections, ensure a slow and steady administration rate to avoid acute adverse reactions. |
Issue 2: Gradual weight loss and signs of chronic toxicity are observed over several days of treatment.
| Potential Cause | Troubleshooting Steps |
| Cumulative organ toxicity | 1. At the end of the study, collect blood for serum biochemistry analysis to assess liver (ALT, AST) and kidney (BUN, creatinine) function.[3][7][8] 2. Harvest organs (liver, kidneys, spleen) for histopathological examination to identify any pathological changes.[2][9] 3. Based on the findings, consider reducing the dose or the frequency of administration in future experiments. |
| Drug-drug interaction | 1. If co-administering other drugs, investigate their metabolic pathways. 2. If a potential interaction with CYP enzymes is suspected, consider staggering the administration times of this compound and the other drug. 3. If possible, substitute the co-administered drug with one that is not metabolized by the same CYP enzymes. |
Data Summary
Table 1: Dose-Dependent In Vivo Effects of this compound in Mice
| Dose | Observed Effects | Reference |
| 25 mg/kg | No major toxicity observed. No abnormalities in liver, kidney, spleen, lung, or heart tissues. Liver enzyme profiles (ALP, ALT, AST, albumin, total protein) were not significantly altered. | [2] |
| 30 mg/kg | Significantly suppressed tumor growth in a lung cancer xenograft model with no significant difference in body weight or histological findings in the lung, liver, kidney, and spleen compared to the control group. | [3] |
| 50 mg/kg | Signs of discomfort and impaired movement. Obvious pathological changes in the liver, kidney, and spleen. Significantly increased levels of AST, albumin, and total protein. | [1][2] |
| 60 mg/kg | Significantly suppressed tumor growth in a lung cancer xenograft model with no significant difference in body weight or histological findings in the lung, liver, kidney, and spleen compared to the control group. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Co-solvent Method)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile, injectable grade
-
Propylene glycol, sterile, injectable grade
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming in a water bath (37°C) may aid dissolution.
-
Add PEG-400 and propylene glycol to the solution. A common starting ratio for the co-solvent mixture is 10% DMSO, 40% PEG-400, and 50% propylene glycol.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
Slowly add sterile physiological saline to the co-solvent mixture while vortexing to achieve the final desired concentration of this compound. Ensure the final concentration of the organic solvents is as low as possible, ideally not exceeding 10-20% of the total injection volume.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation is not suitable for injection.
-
Prepare the formulation fresh before each administration to ensure stability.
Protocol 2: Monitoring for Organ Toxicity in Mice During In Vivo Studies
1. Clinical Observations:
-
Perform daily cage-side observations at the same time each day.
-
Record body weight at least three times per week.
-
Use a standardized scoring sheet to document observations on posture, coat condition, activity level, and any signs of distress.
2. Serum Biochemistry:
-
At the end of the study (or at interim time points if necessary), collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital bleed) under terminal anesthesia.
-
Process the blood to obtain serum.
-
Analyze the serum for key markers of liver and kidney function.
-
Liver function: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).[3]
-
Kidney function: Blood urea (B33335) nitrogen (BUN) and Creatinine (Cre).[10]
-
3. Histopathology:
-
Following euthanasia, perform a gross necropsy and examine all major organs.
-
Harvest the liver, kidneys, and spleen.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[9]
-
Process the fixed tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).[9]
-
A board-certified veterinary pathologist should examine the stained sections for any pathological changes, such as inflammation, necrosis, and cellular degeneration.
Visualizations
Caption: Workflow for an in vivo study with this compound.
Caption: Potential mechanism of this compound-induced toxicity.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. 2.8. Liver and Renal Function Assessment [bio-protocol.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological investigation of acute and chronic treatment with Gnidia stenophylla Gilg root extract on some blood parameters and histopathology of spleen, liver and kidney in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Refining HPLC-MS Parameters for Pachymic Acid Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Pachymic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound standard?
Answer:
Poor peak shape for this compound can arise from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Secondary Interactions: this compound, a triterpenoid (B12794562), can interact with active silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing.
-
Column Degradation: Over time, the column's stationary phase can degrade, especially if exposed to extreme pH or incompatible solvents, resulting in distorted peak shapes.
-
Contamination: Buildup of contaminants from previous injections on the column frit or head can disrupt the flow path and cause peak distortion.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. A suboptimal pH can lead to peak tailing.
-
Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Conversely, a much weaker sample solvent can sometimes contribute to tailing.
-
-
Solutions:
-
Mobile Phase Optimization: The addition of a small amount of a weak acid, such as 0.05% to 0.1% formic acid, to the mobile phase can help to suppress the ionization of silanol groups on the column, thereby improving peak symmetry.[1][2]
-
Column Selection and Care: Ensure the use of a high-quality, well-maintained C18 column. If peak tailing persists, consider a column with end-capping to minimize silanol interactions. Regular column flushing and the use of a guard column can prevent contamination.
-
Sample Solvent: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.
-
Question: My this compound signal is weak or non-existent. What are the potential causes and how can I improve sensitivity?
Answer:
Low sensitivity in the HPLC-MS detection of this compound can be attributed to issues with sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Inefficient Extraction: The recovery of this compound from the sample matrix may be low due to the choice of extraction solvent or method.
-
Suboptimal Ionization: this compound ionizes most effectively in negative ion mode electrospray ionization (ESI).[1] Using the wrong ionization mode or suboptimal source parameters will result in a weak signal.
-
Poor Chromatographic Focus: If the peak is broad, the analyte concentration at the peak maximum will be lower, leading to reduced sensitivity.
-
Mass Spectrometer Parameters: Incorrect mass transitions (for MRM/SRM) or inappropriate collision energy can significantly reduce signal intensity.
-
Solutions:
-
Optimize Sample Preparation: Liquid-liquid extraction with a suitable solvent like ethyl acetate (B1210297) has been shown to be effective for this compound.[1] Ensure complete solvent evaporation and reconstitution in a mobile-phase compatible solvent.
-
Mass Spectrometry Settings:
-
Utilize ESI in negative ion mode .
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. A common transition for this compound is the parent ion [M-H]⁻ at m/z 527.4 to a product ion.[1]
-
Optimize the cone voltage and collision energy to maximize the signal for your specific instrument.
-
-
Improve Peak Shape: Refer to the troubleshooting guide for poor peak shape, as sharper peaks lead to better sensitivity.
-
Question: I am observing ghost peaks in my chromatograms. What is their origin and how can I eliminate them?
Answer:
Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from the sample, mobile phase, or the HPLC system itself.
-
Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute during a gradient run.
-
Sample Contamination: The sample itself or the vial/cap may be contaminated.
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or the injection port.
-
Solutions:
-
Implement a Column Wash: After each injection or at the end of a sequence, include a high-organic wash step (e.g., 95% acetonitrile) to elute any strongly retained compounds from the column.
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepare mobile phases.
-
Blank Injections: Run blank injections (injecting only the mobile phase) to diagnose the source of the ghost peaks. If the peaks are present in the blank, the contamination is likely from the mobile phase or the system.
-
System Cleaning: If system contamination is suspected, flush the entire system with a series of solvents of increasing and decreasing polarity (e.g., water, methanol (B129727), isopropanol, hexane, then back in reverse order).
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC-MS parameters for this compound detection?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 50 mm x 2.0 mm, 5 µm) is commonly used.[1][2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.05% formic acid is a good starting point.[1][2]
-
Flow Rate: A flow rate of 0.3 mL/min is a reasonable starting point for a 2.0 mm ID column.[1][2]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is recommended.[1]
-
MS Mode: For quantification, Multiple Reaction Monitoring (MRM) is preferred for its sensitivity and selectivity.[1]
Q2: How should I prepare my samples for this compound analysis?
A2: The sample preparation method will depend on the matrix. For biological samples like plasma, a liquid-liquid extraction (LLE) or protein precipitation (PPT) is typically required. LLE with ethyl acetate has been shown to provide good recovery for this compound.[1] For solid samples, a solvent extraction followed by filtration is necessary.
Q3: What are the expected mass transitions for this compound in MS/MS?
A3: In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound is observed at an m/z of approximately 527.4.[1] For MRM analysis, the transition of this precursor ion to a specific product ion should be monitored. The exact product ion and optimal collision energy should be determined empirically on your instrument.
Data Presentation
Table 1: Comparison of Extraction Solvents for Triterpenoid Recovery
| Extraction Solvent | Relative Recovery (%) | Notes |
| Methanol | High | Good for a broad range of polar and non-polar triterpenoids. |
| Ethanol (B145695) | High | A greener alternative to methanol with similar efficiency for many triterpenoids. |
| Ethyl Acetate | High | Effective for less polar triterpenoids like this compound, especially in liquid-liquid extractions.[1] |
| Acetone | Moderate to High | Can be effective, often used in combination with other solvents. |
| Dichloromethane | Moderate | Effective for non-polar triterpenoids. |
| Hexane | Low | Generally too non-polar for effective extraction of most triterpenoids. |
This table provides a general comparison. Optimal solvent selection may vary depending on the specific triterpenoid and the sample matrix.
Table 2: Quantitative Analysis of this compound Extraction with Different Ethanol Concentrations
| Ethanol Concentration (%) | This compound Content (Relative Units) |
| 25 | Lower |
| 50 | Moderate |
| 75 | High |
| 95 | Highest |
Data adapted from a study on the metabolite profiling of Poria cocos extracts. This suggests that a higher percentage of ethanol is more efficient for extracting this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
-
To 100 µL of plasma, add an internal standard.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge, then inject the supernatant into the HPLC-MS system.
Protocol 2: HPLC-MS Method for this compound Quantification
-
HPLC System: An HPLC system capable of binary gradient elution.
-
Column: C18 column (e.g., Phenomenex Gemini 50 mm x 2.0 mm, 5 µm).[1][2]
-
Gradient: A suitable gradient to separate this compound from other matrix components. A starting point could be 85% B held for a few minutes.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ESI.[1]
-
MRM Transition: Monitor the transition from m/z 527.4 to a suitable product ion.[1]
-
Data Analysis: Quantify using a calibration curve prepared with this compound standards.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's anti-cancer effects.
Caption: General workflow for HPLC-MS/MS analysis of this compound.
References
Pachymic Acid Stability: A Technical Support Guide for Researchers
Shanghai, China - To assist researchers, scientists, and drug development professionals in maintaining the integrity of Pachymic acid during storage and experimentation, this technical support center provides essential guidance on preventing its degradation. This compound, a lanostane-type triterpenoid (B12794562) from Poria cocos, is a promising bioactive compound with antioxidant and anti-inflammatory properties, making its stability crucial for accurate and reproducible results.[1][2][3][4][5]
This guide offers troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to non-optimal pH conditions (acidic or alkaline), high temperatures, light (photodegradation), and oxidizing agents. The presence of moisture can also facilitate hydrolytic degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a well-closed container, protected from air and light. It is recommended to store it under refrigeration (2-8°C) or frozen for extended periods.
Q3: How should I store this compound in solution?
A3: Solutions of this compound are more susceptible to degradation than the solid form. For short-term storage, it is advisable to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to two weeks or -80°C for longer durations (up to 2 years).[6] Avoid repeated freeze-thaw cycles. A study has shown that a methanol (B129727) solution of this compound is stable for at least 24 hours.[7]
Q4: Can pH affect the stability of this compound?
A4: Yes, pH can significantly impact the stability of this compound. As a lanostane-type triterpenoid with ester and carboxylic acid functional groups, it is susceptible to hydrolysis under both acidic and basic conditions. One known degradation pathway is the hydrolysis of the 3-acetoxy group to form tumulosic acid.[8]
Q5: Is this compound sensitive to light?
A5: Yes, like many complex organic molecules, this compound can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to store both solid samples and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in stored samples. | Degradation of this compound due to improper storage. | 1. Review storage conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. For solutions, check the age of the stock and avoid using solutions that have undergone multiple freeze-thaw cycles. 3. Perform a quality control check using a validated analytical method (e.g., HPLC) to assess the purity of the sample. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.[7][9][10] A known degradation product is tumulosic acid, formed via hydrolysis of the 3-acetoxy group.[8] 2. Review the handling and storage procedures to identify potential exposure to heat, light, or extreme pH. |
| Inconsistent experimental results between batches. | Variability in the stability of different batches or degradation during experimental procedures. | 1. Ensure all batches are stored under identical, optimal conditions. 2. Standardize experimental protocols to minimize exposure to harsh conditions (e.g., prolonged heating, exposure to strong acids/bases). 3. Qualify new batches upon receipt to confirm their purity and integrity. |
| Precipitation or cloudiness in stored solutions. | Poor solubility or formation of insoluble degradation products. | 1. Ensure the solvent used is appropriate for the desired concentration. 2. If degradation is suspected, analyze the solution for the presence of impurities. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation under various conditions is limited in publicly available literature, the following table summarizes general expectations based on the behavior of similar triterpenoids and related compounds. This information should be used as a guideline for designing experiments and storage protocols.
| Stress Condition | Parameter | Expected Outcome | Preventive Measures |
| Temperature | Elevated Temperature (e.g., >40°C) | Increased rate of degradation. | Store at recommended low temperatures (refrigerated or frozen). |
| pH | Acidic (pH < 4) or Basic (pH > 8) | Hydrolysis of the ester linkage, leading to the formation of tumulosic acid and other degradation products. | Maintain solutions at a neutral pH whenever possible. Use buffers for pH control during experiments. |
| Light | UV or prolonged exposure to ambient light | Photodegradation, leading to loss of potency and formation of byproducts. | Store in amber vials or protect from light with opaque materials (e.g., aluminum foil). |
| Oxidation | Presence of oxidizing agents (e.g., peroxides) | Oxidative degradation of the triterpenoid structure. This compound itself has antioxidant properties, but can be degraded by strong oxidants.[1][2][3][4][11][12][13] | Store under an inert atmosphere (e.g., nitrogen or argon) if high sensitivity to oxidation is a concern. The use of antioxidants could be explored. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate a sample at 60°C for 24 hours.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equal volume of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate a sample at 60°C for 24 hours.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equal volume of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Repeat with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at 0, 4, 8, and 24 hours and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in a glass vial.
-
Heat in an oven at 60°C for 48 hours.
-
At 0, 24, and 48 hours, take a sample, dissolve it in methanol, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to a light source in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points.
-
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating triterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradation products.[9][11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14][15][16]
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in ensuring this compound stability, the following diagrams illustrate key workflows and potential degradation mechanisms.
Caption: Overview of recommended storage and potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant property of this compound improves bone disturbance against AH plus-induced inflammation in MC-3T3 E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulates sirtuin 6 activity to alleviate lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Bleomycin-Induced Pulmonary Fibrosis by Suppressing Fibrotic, Inflammatory, and Oxidative Stress Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles and therapeutic applications of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and Pharmacokinetic Study of this compound by LC-MS/MS [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound alleviates metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis through PPARα [frontiersin.org]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scispace.com [scispace.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Validating the Anticancer Activity of Pachymic Acid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of Pachymic acid against established chemotherapeutic agents. The data presented is compiled from preclinical studies to aid in the evaluation of this compound as a potential therapeutic candidate.
In Vivo Performance Comparison
The following tables summarize the quantitative data from various in vivo studies, offering a comparative look at the efficacy of this compound and standard chemotherapeutic drugs in pancreatic and lung cancer xenograft models.
Pancreatic Cancer
This compound has shown significant activity in gemcitabine-resistant pancreatic cancer models.
| Drug | Cancer Cell Line | Animal Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Molecular Findings |
| This compound | MIA PaCa-2 (Gemcitabine-resistant) | Nude Mice | 25 mg/kg, intraperitoneal, 3 times/week | 5 weeks | Significant suppression of tumor growth.[1] | Induction of apoptosis and ER stress-related proteins (ATF4, CHOP) in tumor tissues.[1] |
| Gemcitabine | MIA PaCa-2 | Nude Mice | Not specified in the provided context for a direct comparison | Not specified | This cell line is noted to be gemcitabine-resistant.[1] | Not specified |
Lung Cancer
This compound demonstrates notable tumor suppression in non-small cell lung cancer models when compared to standard therapies like cisplatin (B142131) and docetaxel.
| Drug | Cancer Cell Line | Animal Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Molecular Findings |
| This compound | NCI-H23 | Nude Mice | 30 and 60 mg/kg, intraperitoneal, 5 days/week | 21 days | Significant dose-dependent suppression of tumor growth.[2] | Decreased Ki-67 expression, increased TUNEL-positive apoptotic cells, and increased p-JNK and CHOP in tumor tissues.[2] |
| Cisplatin | SCLC xenografts | Nude Mice | 6 mg/kg, not specified | Not specified | Delayed tumor growth in 4 out of 6 xenografts. | Not specified |
| Docetaxel | Advanced NSCLC (patients) | Human Clinical Trial | 75 mg/m², every 3 weeks | Not specified | Median overall survival of 9.4 months. | Not specified |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer, NCI-H23 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the studies. They are housed in a pathogen-free environment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 3 x 10^6 cells in 100 µl of DPBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they are palpable (e.g., 40-60 mm³). Tumor size is measured regularly (e.g., 3 times per week) using microcalipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
This compound: Administered intraperitoneally at specified doses (e.g., 25-60 mg/kg) and schedules (e.g., 3-5 times per week). The vehicle control group receives the solvent used to dissolve this compound.
-
Standard Chemotherapy (for comparison): Administered at clinically relevant doses and schedules.
-
-
Efficacy Evaluation: Tumor volumes and body weights of the mice are monitored throughout the experiment. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Statistical Analysis: Tumor growth data are typically analyzed using statistical methods such as t-tests or ANOVA to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular mechanisms of this compound's anticancer activity and the general workflow of in vivo validation studies.
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress, cell death and tumor: Association between endoplasmic reticulum stress and the apoptosis pathway in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Pachymic Acid vs. Cisplatin: A Comparative Analysis of Cytotoxicity in HepG2 Cells
For researchers and professionals in the field of oncology and drug development, understanding the cytotoxic profiles of potential therapeutic agents is paramount. This guide provides a detailed, objective comparison of the cytotoxic effects of pachymic acid, a natural triterpenoid, and cisplatin (B142131), a conventional chemotherapeutic drug, on hepatocellular carcinoma (HepG2) cells. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive overview to inform future research and development.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and cisplatin in HepG2 cells, as reported in various studies.
Table 1: IC50 Value of this compound in HepG2 Cells
| Compound | IC50 Value | Exposure Time | Assay | Reference |
| This compound | 41.07 µM | 48 hours | MTT | [1] |
Table 2: IC50 Values of Cisplatin in HepG2 Cells
| Compound | IC50 Value (µM) | Exposure Time | Assay | Reference |
| Cisplatin | 17.53 µM | 48 hours | MTT | [2] |
| Cisplatin | 38.53 µM | 24 hours | MTT | [2] |
| Cisplatin | ~53.6 µM (16.09 µg/ml) | 24 hours | Not Specified | [3] |
| Cisplatin | 7.7 µM | 48 hours | MTT | [4] |
| Cisplatin | 25.5 µM | 24 hours | MTT | [4] |
| Cisplatin | 10 µM | 24 hours | MTT | [5] |
| Cisplatin | 58 µM | Not Specified | MTT | [6][7] |
| Cisplatin | ~42.5 µM | 24 hours | ToxiLight™ BioAssay | [8] |
Note: A meta-analysis has highlighted significant variability in the reported IC50 values for cisplatin across different studies, attributing this to experimental heterogeneity rather than chance.[9]
Mechanisms of Action: A Signaling Pathway Perspective
Both this compound and cisplatin exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling cascades they activate can differ.
This compound-Induced Apoptosis
This compound has been shown to trigger the intrinsic apoptotic pathway in HepG2 cells.[1][10][11] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executive enzymes of apoptosis.
Caption: this compound Apoptotic Pathway in HepG2 Cells.
Cisplatin-Induced Apoptosis
Cisplatin induces apoptosis in HepG2 cells through both p53-dependent and p53-independent pathways.[12] The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis in response to DNA damage.
Caption: Cisplatin-Induced Apoptotic Pathways in HepG2 Cells.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and cisplatin cytotoxicity.
Cell Culture
HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Apoptosis Analysis
Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Preparation: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: General Experimental Workflow for Cytotoxicity Comparison.
Conclusion
This guide provides a comparative overview of the cytotoxic effects of this compound and cisplatin on HepG2 cells. While both compounds induce apoptosis, their potency and detailed mechanisms of action show distinct characteristics. This compound demonstrates a clear effect on the mitochondrial apoptotic pathway.[1][10][11] Cisplatin's cytotoxicity is well-established, though its IC50 can vary, and it acts through both p53-dependent and -independent mechanisms.[9][12] The provided experimental protocols and workflows offer a foundational understanding for researchers aiming to conduct similar comparative studies. This information serves as a valuable resource for the rational design of future experiments in the pursuit of more effective cancer therapies.
References
- 1. This compound Inhibits Growth and Metastatic Potential in Liver Cancer HepG2 and Huh7 Cells [jstage.jst.go.jp]
- 2. Melatonin attenuates cisplatin-induced HepG2 cell death via the regulation of mTOR and ERCC1 expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Growth and Metastatic Potential in Liver Cancer HepG2 and Huh7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Growth and Metastatic Potential in Liver Cancer HepG2 and Huh7 Cells [jstage.jst.go.jp]
- 12. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Pachymic Acid and Tumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid and tumulosic acid are two prominent lanostane-type triterpenoids isolated from the medicinal fungus Poria cocos. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of this compound and Tumulosic acid.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PANC-1 | Pancreatic Cancer | 23.49 (24h) | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 (24h) | [1] | |
| HT-29 | Colon Cancer | 29.1 | [2] | |
| Tumulosic Acid | HepG2 | Liver Cancer | 7.36 ± 0.98 | [3] |
| HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 | [3] |
Note: A lower IC50 value indicates greater potency. The data suggests that Tumulosic acid exhibits potent cytotoxic activity against HepG2 and HSC-2 cell lines, in some cases surpassing the efficacy of the parent compound, this compound, which showed no significant activity against these specific cell lines in one study.[3]
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Model | Inhibition | Reference |
| This compound | Phospholipase A2 Inhibition | In vitro | IC50 = 2.897 mM | [2][4] |
| NO, TNF-α, IL-1β Secretion | MC-3T3 E1 cells | Suppression at 15 µM | [2][4] | |
| 3β-p-hydroxybenzoyl-dehydrotumulosic acid (Tumulosic acid derivative) | TPA-induced ear inflammation | Mice | ID50 = 0.27 mg/ear | [5] |
| Arachidonic acid-induced ear inflammation | Mice | ID50 = 1.25 mg/ear | [5] |
Note: Direct comparative data for the anti-inflammatory activity of Tumulosic acid is limited in the reviewed literature. However, a derivative, 3β-p-hydroxybenzoyl-dehydrotumulosic acid, has demonstrated marked anti-inflammatory effects, suggesting that Tumulosic acid itself may possess similar properties. This compound has well-documented anti-inflammatory activities, including the inhibition of key inflammatory enzymes and mediators.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound and Tumulosic acid on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HSC-2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Tumulosic acid and incubate for a specified period (e.g., 48 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3]
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923) during inflammation.
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with the test compound for a short period.
-
Substrate Addition: Add arachidonic acid, the substrate for COX-2, to initiate the enzymatic reaction.
-
Product Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an appropriate method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
Signaling Pathways
The biological activities of this compound and Tumulosic acid are mediated through the modulation of various signaling pathways.
This compound Signaling Pathways
This compound has been shown to exert its anti-inflammatory and anti-cancer effects by targeting multiple signaling pathways.
Tumulosic Acid Signaling Pathway
Tumulosic acid has been demonstrated to induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway.[6]
Conclusion
Both this compound and Tumulosic acid exhibit promising bioactivities, particularly in the realms of anti-cancer and anti-inflammatory research. Tumulosic acid appears to have potent cytotoxic effects against certain cancer cell lines, while this compound demonstrates a broader range of well-documented anti-inflammatory and anti-cancer activities through the modulation of multiple signaling pathways. Further comparative studies are warranted to fully elucidate their therapeutic potential and to determine their suitability for various drug development applications. This guide serves as a foundational resource for researchers to navigate the existing data and to design future investigations into these valuable natural compounds.
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 3 beta-p-hydroxybenzoyldehydrotumulosic acid from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Pharmacological Mechanism of Poria cocos-Based Formulas Combined With Chemotherapy for Ovarian Cancer: A Integrated Systems Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
Pachymic Acid: A Comparative Analysis of its Effects on Cancerous and Normal Prostate Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of pachymic acid, a natural triterpenoid (B12794562) compound, on cancerous versus normal prostate cell lines. The data presented herein is compiled from preclinical studies to offer an objective overview of its potential as a selective anti-cancer agent.
This compound has demonstrated a significant inhibitory effect on the proliferation of both androgen-dependent (LNCaP) and androgen-independent (DU145) human prostate cancer cells.[1] Notably, this cytotoxic and pro-apoptotic activity appears to be selective for cancerous cells, with minimal impact observed on normal prostate epithelial cells (PrEC) even at concentrations that are highly effective against their malignant counterparts.
Quantitative Data Summary
Table 1: Comparative Effects of this compound on Prostate Cell Lines
| Feature | LNCaP (Androgen-Dependent Cancer) | DU145 (Androgen-Independent Cancer) | PrEC (Normal Prostate Epithelium) |
| Effect on Proliferation | Significant inhibition | Significant inhibition (reportedly greater than in LNCaP) | Minimally affected |
| Induction of Apoptosis | Yes | Yes | No significant induction |
| Cell Cycle Modulation | Reduction in G1 progression molecules (Cyclin D, CDK4/6), increase in Rb and p21, increase in p53 | Reduction in G1 progression molecules (Cyclin D, CDK4/6), increase in Rb and p21 (p53-independent) | Not reported |
| Key Signaling Pathway | Inhibition of PLA2/AKT pathway | Inhibition of PLA2/AKT pathway | Not applicable |
Mechanism of Action: A Selective Strike Against Cancer
This compound's selective cytotoxicity is primarily attributed to its inhibitory action on phospholipase A2 (PLA2).[1] In prostate cancer cells, elevated PLA2 activity leads to the release of arachidonic acid, a precursor for prostaglandins (B1171923) that promote cell survival through the activation of the AKT signaling pathway.[1] By inhibiting PLA2, this compound effectively cuts off this pro-survival signal, leading to apoptosis. This mechanism appears to be less critical in normal prostate epithelial cells, sparing them from the cytotoxic effects.
The induction of apoptosis is further evidenced by the activation of caspases-9 and -3, a decrease in Bad phosphorylation, and an increase in Bcl-2 phosphorylation, indicating mitochondrial dysfunction as a key component of the apoptotic pathway.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
LNCaP, DU145, and PrEC cell lines
-
RPMI-1640 medium, Prostate Epithelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix cells in ice-cold 70% ethanol overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
References
A Comparative Analysis of Triterpenoids in Poria cocos: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of triterpenoids in Poria cocos, a fungus with a long history in traditional medicine. This document synthesizes experimental data on the distribution, quantification, and bioactivity of these valuable compounds, offering insights into optimizing their therapeutic potential.
Poria cocos (Wolfiporia cocos), a well-known medicinal fungus, is a rich source of triterpenoids, which are major contributors to its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and immunomodulatory activities.[1][2] The composition and concentration of these bioactive molecules can vary significantly depending on the part of the sclerotium used, cultivation methods, and geographical origin.[3][4][5] This guide delves into these variations, presenting a comparative overview supported by experimental data.
Distribution and Quantitative Comparison of Triterpenoids
The concentration of triterpenoids differs across the distinct parts of the Poria cocos sclerotium, which is traditionally divided into the epidermis (Poriae Cutis), the middle layer (White Poria), and the inner part often containing a pine root (Poria cum Radix Pini).[1][3] Furthermore, modern fermentation techniques offer an alternative to wild or cultivated sclerotia, with studies showing that fermented mycelia can yield a higher content of certain triterpenoids.[4][6][7]
Recent studies employing advanced analytical techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) have enabled precise quantification of these compounds.[8][9][10] Below is a summary of quantitative data from comparative studies.
Table 1: Comparative Quantitative Analysis of Major Triterpenoids in Different Parts and Forms of Poria cocos
| Triterpenoid (B12794562) | Fermented Mycelia (mg/g)[4] | Sclerotium Epidermis (mg/g)[4] | Inner Part of Sclerotium (mg/g)[4] |
| Dehydropachymic acid | 1.07 | - | - |
| This compound | 0.61 | - | - |
| Poricoic acid A | - | - | - |
| Poricoic acid B | - | - | - |
| Polyporenic acid C | - | - | - |
| Dehydrotumulosic acid | - | - | - |
| 3-epi-dehydrotumulosic acid | - | - | - |
Note: "-" indicates data not available in the cited study. The study by Jin et al. (2019) highlighted that the concentrations of dehydrothis compound and this compound were significantly higher in fermented mycelia compared to the natural parts.[4]
A study focusing on different parts of "Fushen" (sclerotium with host pine root) during various growth periods found that the content of 13 major triterpenoid acids was highest in the later growth periods (January, March, and April).[10] Notably, this compound, dehydrothis compound, and dehydrotumulosic acid were more abundant in the part containing the pine root (fushenmu) in March.[10] In contrast, poricoic acids A and B, polyporenic acid C, and others were found in higher concentrations in the outer layer (fulingpi) starting from October.[10]
Another comparative study found that the total triterpenoid content in fermented mycelia was 8.36%, which was nearly ten times higher than that in cultivated sclerotium (0.84%).[7]
Experimental Protocols
The accurate analysis of triterpenoids in Poria cocos relies on robust experimental methodologies. The following protocols are based on methods cited in recent literature.
Triterpenoid Extraction from Poria cocos
This protocol describes a general method for extracting total triterpenoids for analytical purposes.
-
Sample Preparation : Dry the Poria cocos sclerotium or mycelia and grind it into a fine powder.
-
Solvent Extraction :
-
Filtration and Concentration :
-
Filter the extract to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (Optional) : The crude extract can be further purified using column chromatography on silica (B1680970) gel or C18 columns.[11][13]
UPLC-QTOF-MS/MS for Triterpenoid Analysis
This method allows for the simultaneous qualitative and quantitative analysis of multiple triterpenoids.
-
Chromatographic System : An Ultra-High-Performance Liquid Chromatography (UPLC) system is used for separation.[3][9][14]
-
Column : A C18 column is typically employed for the separation of triterpenoids.
-
Mobile Phase : A gradient elution is commonly used, often consisting of a mixture of acetonitrile (B52724) and water (containing a small percentage of formic acid to improve ionization).
-
Mass Spectrometry : A Quadrupole Time-of-Flight (QTOF) mass spectrometer is coupled to the UPLC system.[3][9][14]
-
Ionization : Electrospray ionization (ESI) in negative ion mode is frequently used for the detection of triterpenoid acids.[9]
-
Data Analysis : The data is processed using specialized software to identify and quantify the triterpenoids based on their retention times and mass-to-charge ratios (m/z). A dereplication strategy comparing acquired data with a predicted analogue database can be used to identify known and new triterpenoid acids.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in Poria cocos triterpenoid research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway implicated in the pharmacological action of these compounds.
Caption: Experimental workflow for triterpenoid analysis in Poria cocos.
Pharmacological Activity and Signaling Pathways
Triterpenoid extracts from Poria cocos have demonstrated a range of biological activities. For instance, a Poria cocos triterpenoid extract (PTE) has been shown to be effective in the treatment of diabetic ulcers.[15] This therapeutic effect is mediated, at least in part, through the regulation of the PI3K-AKT signaling pathway.[15] The extract was found to activate the phosphorylation of both PI3K and AKT.[15] Other studies have also implicated the AKT and ERK signaling pathways in the anti-tumor effects of Poria cocos triterpenoids.[1][2]
Caption: PI3K-AKT signaling pathway activated by Poria cocos triterpenoids.
References
- 1. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 3. Comparison of triterpene compounds of four botanical parts from Poria cocos (Schw.) wolf using simultaneous qualitative and quantitative method and metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mushroomreferences.com [mushroomreferences.com]
- 5. Determination of Cultivation Regions and Quality Parameters of Poria cocos by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. A Rapid Method Developed for Simultaneous Screening and Quantification of Triterpenoids in Poria cocos----Chinese Academy of Sciences [english.cas.cn]
- 9. A dereplication strategy for identifying triterpene acid analogues in Poria cocos by comparing predicted and acquired UPLC-ESI-QTOF-MS/MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poria cocos Lanostane Triterpenoids Extract Promotes Collagen and Hyaluronic Acid Production in D-Galactose-Induced Aging Rats [mdpi.com]
- 12. Preparation method of total triterpene extract from poria cocos - Eureka | Patsnap [eureka.patsnap.com]
- 13. biomedres.us [biomedres.us]
- 14. Extracts of Poria cocos improve functional dyspepsia via regulating brain-gut peptides, immunity and repairing of gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive triterpenoid compounds of Poria cocos (Schw.) Wolf in the treatment of diabetic ulcers via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pachymic Acid and Dehydrotrametenolic Acid in Poria cocos
For Researchers, Scientists, and Drug Development Professionals
Poria cocos, a well-known sclerotium-forming fungus in traditional medicine, is a rich source of various bioactive triterpenoids. Among these, pachymic acid and dehydrotrametenolic acid are two prominent compounds that have garnered significant scientific interest for their diverse pharmacological activities. This guide provides an objective comparison of their content within Poria cocos, details the experimental protocols for their quantification, and illustrates their distinct signaling pathways.
Quantitative Comparison of this compound and Dehydrotrametenolic Acid Content
The concentrations of this compound and dehydrotrametenolic acid in Poria cocos can vary significantly depending on the part of the sclerotium, cultivation method, and geographical origin. The outer layer, or epidermis, generally contains higher concentrations of these triterpenoids compared to the inner parts.[1]
| Sample Type | This compound Content (mg/g) | Dehydrotrametenolic Acid Content (mg/g) | Reference |
| Sclerotium (Pollution-controlled culture) | 17.6 ± 1.3 | 21.2 ± 1.5 | [2] |
| Sclerotium (Natural) | 0.45 - 9.33 | Not specified | [2] |
| Epidermis (Pollution-controlled culture) | 17.6 ± 1.3 | 21.2 ± 1.5 | [2] |
| Epidermis (Natural) | 1.12 - 17.59 | 13.5 ± 0.8 | [2] |
| Fermented Mycelia | Higher than inner part and epidermis | Higher than inner part and epidermis | [1] |
| Fushen (Whole) | 0.701 ± 0.107 to 1.391 ± 0.035 | 0.084 ± 0.086 to 0.555 ± 0.267 | [3] |
Experimental Protocols for Quantification
The standard method for the simultaneous quantification of this compound and dehydrotrametenolic acid in Poria cocos is High-Performance Liquid Chromatography (HPLC).
Sample Preparation (General Protocol)
-
Drying and Pulverization: The collected Poria cocos sclerotia are dried and ground into a fine powder.
-
Extraction: A specific amount of the powdered sample is extracted with a solvent, typically 95% ethanol, using methods such as reflux extraction for a defined period (e.g., 3 hours).[4]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Sample Solution Preparation: The dried extract is redissolved in a suitable solvent (e.g., methanol) to a specific concentration for HPLC analysis.
HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse XDB C18, 4.6 × 250 mm, 5 µm) is commonly employed.[4]
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.05% phosphoric acid or 1% acetic acid) to improve peak shape.[4][5]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally maintained.[4][5]
-
Detection Wavelength: The detection wavelength is a critical parameter. For simultaneous detection, a wavelength of 210 nm can be used for this compound, while 241 nm is suitable for dehydrotrametenolic acid, often requiring a wavelength switch during the chromatographic run.[5]
-
Quantification: The external standard method is used for quantification, where the peak areas of the analytes in the sample are compared to those of standard solutions of known concentrations.
Below is a workflow diagram for the quantification of these triterpenoids.
Caption: Experimental workflow for the quantification of triterpenoids in Poria cocos.
Signaling Pathways
This compound and dehydrotrametenolic acid exert their biological effects through distinct signaling pathways.
This compound: Anti-inflammatory Pathways
This compound is well-documented for its anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[6] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2 and p38.[1][7] This, in turn, can suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] Additionally, this compound can induce the expression of Heme Oxygenase-1 (HO-1) by promoting the nuclear translocation of Nrf2, which further contributes to its anti-inflammatory and cytoprotective effects.[8]
Caption: Anti-inflammatory signaling pathways of this compound.
Dehydrotrametenolic Acid: Apoptosis and Cellular Regulation
Dehydrotrametenolic acid has been shown to induce apoptosis in cancer cells, particularly those with H-ras transformation.[9][10] Its mechanism involves the activation of the caspase cascade, specifically caspase-3, which is a key executioner of apoptosis.[9] This leads to the cleavage of downstream targets like PARP and Lamin A/C, resulting in DNA fragmentation and cell death.[9] Furthermore, dehydrotrametenolic acid can modulate the expression of proteins in the H-ras signaling pathway, including Akt and Erk.[9] In other cellular contexts, such as skin keratinocytes, dehydrotrametenolic acid has been found to influence the MAPK/AP-1 and IκBα/NF-κB pathways, suggesting its role in cellular differentiation and barrier function.[11]
Caption: Apoptosis signaling pathway of Dehydrotrametenolic Acid.
References
- 1. This compound protects H9c2 cardiomyocytes from lipopolysaccharide-induced inflammation and apoptosis by inhibiting the extracellular signal-regulated kinase 1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. all-imm.com [all-imm.com]
- 7. scispace.com [scispace.com]
- 8. Anti-inflammatory effect of this compound promotes odontoblastic differentiation via HO-1 in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open Access@KRIBB: Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway = Dehydrotrametenolic acid의 세포사멸 유도를 통한 항암효과 [oak.kribb.re.kr]
- 11. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pachymic Acid's Pro-Apoptotic Mechanism via Endoplasmic Reticulum Stress Induction: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism of action of novel therapeutic compounds is paramount. Pachymic acid, a triterpenoid (B12794562) extracted from Poria cocos, has demonstrated significant anti-cancer effects, particularly in chemotherapy-resistant cancer cells.[1][2][3] Emerging evidence points to the induction of Endoplasmic Reticulum (ER) stress as a key driver of its pro-apoptotic activity.[1][2][4] This guide provides a comparative analysis of this compound's mechanism against other well-characterized ER stress inducers, offering supporting experimental data and detailed protocols to validate its effects.
Contrary to functioning as an inhibitor, this compound actively triggers the Unfolded Protein Response (UPR), a cellular stress signaling pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[1][2] While the UPR initially aims to restore homeostasis, prolonged or overwhelming ER stress pushes the cell towards apoptosis.[1][2] This guide will objectively compare this compound's performance in inducing this pro-death signaling cascade with established alternatives.
Comparative Analysis of ER Stress Inducers
The efficacy of an ER stress-inducing agent in an anti-cancer context is often measured by its ability to robustly activate pro-apoptotic UPR pathways, leading to cancer cell death. This compound is compared here with three standard laboratory agents used to induce ER stress: Tunicamycin (B1663573), Thapsigargin (B1683126), and Brefeldin A. Each functions through a distinct mechanism, providing a broad context for evaluating this compound's effects.
| Compound | Mechanism of Action | Key Upstream Effect |
| This compound | Induces reactive oxygen species (ROS) production, leading to protein misfolding and activation of all three UPR branches.[4] | Broad induction of UPR signaling pathways. |
| Tunicamycin | Inhibits N-linked glycosylation of newly synthesized proteins, causing them to misfold.[5][6][7] | Accumulation of non-glycosylated, misfolded proteins. |
| Thapsigargin | Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to depletion of ER calcium stores.[8][9] | Disruption of calcium homeostasis and impairment of calcium-dependent chaperone function. |
| Brefeldin A | Inhibits protein transport from the ER to the Golgi apparatus, causing proteins to accumulate in the ER.[10][11] | Blockade of the secretory pathway and protein accumulation. |
Quantitative Data on ER Stress Marker Activation
The induction of ER stress is biochemically validated by measuring the upregulation of key signaling proteins and transcription factors involved in the UPR. The following table summarizes the observed effects of this compound in comparison to other inducers on these markers in various cancer cell lines.
| ER Stress Marker | This compound | Tunicamycin | Thapsigargin | Brefeldin A |
| p-PERK / p-eIF2α | Increased expression, indicating activation of the PERK branch.[1][3] | Increased phosphorylation, leading to translational attenuation.[5] | Induces PERK activation.[12] | Induces PERK and eIF2α phosphorylation.[13] |
| ATF4 | Increased expression, a downstream target of p-eIF2α.[1][2][3] | Upregulates ATF4 expression.[14] | ATF4 is a key mediator of Thapsigargin-induced apoptosis.[15] | Induces ATF4 expression.[16] |
| sXBP1 (spliced X-box binding protein 1) | Increased expression, indicating activation of the IRE1α branch.[1][3] | Induces XBP1 splicing.[14] | Activates the IRE1α-XBP1 pathway. | Activates the IRE1α pathway.[17] |
| ATF6 (cleaved) | Activates the ATF6 pathway.[1] | Induces ATF6 activation.[5] | Triggers ATF6 signaling.[18] | Induces the cleavage of ATF6.[16] |
| CHOP/GADD153 | Significantly increased expression, a key pro-apoptotic transcription factor.[1][2][3] | Upregulates CHOP expression.[19] | Induces CHOP-mediated apoptosis. | Induces GADD153 (CHOP) expression.[16] |
| GRP78/BiP | Increased expression, an ER chaperone indicative of ER stress. | Increased expression.[19] | Upregulation of BiP.[20] | Increased expression. |
Experimental Protocols
Validating the mechanism of an ER stress-inducing compound like this compound involves a series of well-established molecular and cellular biology techniques.
Cell Culture and Treatment
Human cancer cell lines (e.g., PANC-1, MIA PaCa-2, NCI-H23, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4] Cells are seeded and allowed to adhere overnight before treatment with varying concentrations of this compound (e.g., 0-30 µM) or other ER stress inducers for specified time points (e.g., 24 hours).[3]
Western Blot Analysis for ER Stress Markers
-
Cell Lysis: Treated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key ER stress markers (p-PERK, p-eIF2α, ATF4, sXBP1, cleaved ATF6, CHOP, GRP78/BiP) overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability, cells are treated with the compound, followed by incubation with MTT solution. The resulting formazan (B1609692) crystals are dissolved in DMSO, and absorbance is measured at 570 nm.
-
Annexin V/PI Staining: Apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V-positive cells are considered apoptotic.
-
PARP Cleavage: Apoptosis can also be confirmed by Western blot analysis for the cleavage of PARP, a hallmark of caspase-dependent apoptosis.[21]
Confirmation of ER Stress-Mediated Apoptosis
To confirm that the observed apoptosis is a direct result of ER stress, a rescue experiment can be performed. Cells are pre-treated with a chemical chaperone and ER stress inhibitor, such as tauroursodeoxycholic acid (TUDCA) or 4-phenylbutyric acid (4-PBA), prior to treatment with this compound.[1][2][21] A reversal of the pro-apoptotic effects of this compound by the inhibitor validates the ER stress-dependent mechanism.[1][21]
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental design, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunicamycin-Induced Endoplasmic Reticulum Stress Damages Complex I in Cardiac Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thapsigargin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Regulation of brefeldin A-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Endoplasmic reticulum stress induced by tunicamycin increases resistin messenger ribonucleic acid through the pancreatic endoplasmic reticulum eukaryotic initiation factor 2α kinase–activating transcription factor 4–CAAT/enhancer binding protein‐α homologous protein pathway in THP‐1 human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidation of brefeldin A-induced ER and Golgi stress responses in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unfolded protein response induced by Brefeldin A increases collagen type I levels in hepatic stellate cells through an IRE1α, p38 MAPK and Smad-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Distinct mechanism of cell death is responsible for tunicamycin-induced ER stress in SK-N-SH and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Effects of Pachymic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pachymic acid (PA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1][2] Recent research has focused on synthesizing and evaluating derivatives of PA to enhance its therapeutic efficacy and overcome limitations such as poor water solubility.[2][3] This guide provides a comparative overview of the anticancer effects of this compound and its derivatives, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against a range of human cancer cell lines. While this compound itself demonstrates broad-spectrum anticancer effects, certain synthetic derivatives exhibit significantly enhanced potency.[4]
A key study synthesized eighteen derivatives of this compound and assessed their cytotoxic effects on human hepatocellular carcinoma (HepG2) and oral squamous carcinoma (HSC-2) cell lines.[4] Notably, the parent this compound showed no significant cytotoxicity against these two cell lines in this study, highlighting the potential for structural modification to improve anticancer activity.[4]
One derivative, A17 (tumulosic acid) , emerged as a particularly potent anticancer agent, demonstrating stronger anti-proliferative activity than both the parent compound and the conventional chemotherapeutic drug, cisplatin.[4] The structure-activity relationship studies revealed that modifications at the C-3 position of the this compound scaffold can significantly influence its cytotoxic potential.[5]
Table 1: Comparative IC50 Values of this compound and Its Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound (PA) | HT-29 | Colon Cancer | 29.1[3] |
| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition[3] | |
| DU145 | Prostate Cancer | Dose- and time-dependent inhibition[3] | |
| NCI-H23 | Lung Cancer | Dose-dependent growth reduction[3] | |
| NCI-H460 | Lung Cancer | Dose-dependent growth reduction[3] | |
| Derivative A5 | HepG2 | Liver Cancer | > 40 |
| HSC-2 | Oral Squamous Carcinoma | 6.79 ± 0.23[4] | |
| Derivative A6 | HepG2 | Liver Cancer | > 40 |
| HSC-2 | Oral Squamous Carcinoma | 9.69 ± 0.38[4] | |
| Derivative A7 | HepG2 | Liver Cancer | 22.15 ± 1.18[4] |
| HSC-2 | Oral Squamous Carcinoma | 18.83 ± 8.89[4] | |
| Derivative A17 (Tumulosic Acid) | HepG2 | Liver Cancer | 7.36 ± 0.98[4] |
| HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15[4] | |
| Cisplatin (Positive Control) | HepG2 | Liver Cancer | 10.23 ± 0.54[4] |
| HSC-2 | Oral Squamous Carcinoma | 4.38 ± 0.21[4] |
Mechanisms of Anticancer Action: Signaling Pathways
This compound and its derivatives exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
This compound: Induction of Apoptosis via ROS-JNK and ER Stress Pathways
In lung cancer cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[6] This increase in ROS activates the c-Jun N-terminal kinase (JNK) and endoplasmic reticulum (ER) stress pathways, leading to programmed cell death.[6]
Derivative A17 (Tumulosic Acid): Modulation of AKT and AMPK Pathways
The potent derivative, tumulosic acid (A17), has been found to regulate the AKT and AMP-activated protein kinase (AMPK) signaling pathways.[4] In ovarian cancer cells, it is hypothesized that tumulosic acid inhibits the PI3K/AKT pathway, leading to the downregulation of BCL2L1 and subsequent induction of apoptosis. The activation of AMPK, a key sensor of cellular energy status, can also contribute to the inhibition of cancer cell growth and proliferation.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HSC-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[3]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound and its derivatives.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of the test compounds for the specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 × 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour.[3]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound and its derivatives.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-AMPK, anti-AMPK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically ranging from 1:500 to 1:2000) overnight at 4°C with gentle agitation.[8][9][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.[11][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
The comparative analysis of this compound and its derivatives reveals a promising avenue for the development of novel anticancer agents. Structural modifications of the this compound scaffold, particularly at the C-3 position, can lead to derivatives with significantly enhanced cytotoxic potency against various cancer cell lines. The multitargeted mechanisms of action, involving the induction of apoptosis through pathways such as ROS-JNK-ER stress and the modulation of key cancer-related signaling cascades like PI3K/AKT and AMPK, underscore the therapeutic potential of these compounds. Further in vivo studies and exploration of other derivatives are warranted to fully elucidate their clinical applicability in cancer therapy.
References
- 1. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 9. Tips for Diluting Antibodies | Rockland [rockland.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-rad.com [bio-rad.com]
Pachymic Acid: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachymic acid, a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has garnered significant attention for its potential as a multifaceted anticancer agent.[1][2] Traditionally used in Asian medicine for its diuretic, sedative, and tonic properties, recent scientific investigations have unveiled its potent cytotoxic effects against a range of cancer cell lines.[1][3] Extensive research, both in vitro and in vivo, has demonstrated that this compound exerts its antitumor effects by modulating critical cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the regulation of key signaling pathways implicated in cancer progression.[1][2][4] This guide provides a cross-validated comparison of this compound's effects in various cancer models, presenting supporting experimental data and detailed protocols to inform future research and drug development endeavors.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cancer cell growth in vitro and suppressing tumor progression in vivo.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Duration (hours) | Reference |
| Pancreatic Cancer | PANC-1 | 23.49 | 24 | [3] |
| Pancreatic Cancer | MIA PaCa-2 | 26.61 | 24 | [3] |
| Colon Cancer | HT-29 | 29.1 | Not Specified | [4] |
| Liver Cancer | HepG2 | 7.36 ± 0.98 (for derivative A17) | Not Specified | [5] |
| Oral Squamous Carcinoma | HSC-2 | 2.50 ± 0.15 (for derivative A17) | Not Specified | [5] |
| Lung Cancer | NCI-H23 | Dose-dependent reduction | 24, 48, 72 | [4][6] |
| Lung Cancer | NCI-H460 | Dose-dependent reduction | 24, 48, 72 | [4][6] |
| Prostate Cancer | LNCaP | Dose- and time-dependent inhibition | Not Specified | [4][7] |
| Prostate Cancer | DU145 | Dose- and time-dependent inhibition | Not Specified | [4][7] |
Note: Some studies reported dose- and time-dependent inhibition without specifying a precise IC50 value. A derivative of this compound, A17 (tumulosic acid), showed potent activity against HepG2 and HSC-2 cell lines.[5]
Table 2: In Vivo Antitumor Effects of this compound
In vivo studies using animal models are crucial for validating the therapeutic potential of anticancer compounds.
| Cancer Model | Animal Model | Dosage | Key Outcomes | Reference |
| Pancreatic Cancer (MIA PaCa-2 xenograft) | Nude Mice | 25 mg/kg | Significantly suppressed tumor growth; correlated with induction of apoptosis and ER stress proteins. No significant toxicity observed at this dose. | [3] |
| Lung Cancer (NCI-H23 xenograft) | Nude Mice | Not specified | Inhibited tumor growth; decreased expression of proliferation marker Ki-67 and induced apoptosis in tumor tissues. | [6][8] |
| Cervical Cancer (HeLa xenograft) | Nude Mice | 50 mg/kg for 3 weeks | Suppressed tumor growth; increased cell apoptosis, ER-related gene expression, and ROS levels in tumor tissues. | [9] |
| Gastric Cancer (SGC-7901 xenograft) | Nude Mice | Not specified | Significantly suppressed tumor growth. | [8][10] |
Note: A dosage of 50 mg/kg of this compound was reported to cause some discomfort and impaired movement in mice in one pancreatic cancer study, suggesting potential toxicity at higher doses.[3]
Mechanisms of Action: Key Signaling Pathways
This compound's anticancer activity is attributed to its ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.
1. Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
In pancreatic and cervical cancer models, this compound has been shown to induce apoptosis by triggering ER stress.[3][9] This involves the activation of the unfolded protein response (UPR), leading to increased expression of key ER stress markers.
Caption: this compound induces ER stress, leading to apoptosis.
2. ROS-Dependent JNK and ER Stress Pathways in Lung Cancer
In lung cancer cells, this compound induces the production of reactive oxygen species (ROS), which in turn activates both the c-Jun N-terminal kinase (JNK) and ER stress pathways, culminating in apoptosis.[6]
Caption: this compound triggers ROS, activating JNK and ER stress.
3. PI3K/AKT Signaling Pathway Inhibition
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway in gastric cancer, leading to decreased cell viability and induction of apoptosis.[11]
Caption: this compound inhibits the pro-survival PI3K/AKT pathway.
4. Induction of Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. In lung cancer cells, it induces G2/M phase arrest.[6] This is often achieved by downregulating the expression of cyclin-dependent kinases (CDKs) and cyclins.[10]
Caption: this compound induces cell cycle arrest in cancer cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
1. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: Seed cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well plate and incubate overnight.[4]
-
Compound Treatment: Treat cells with serial dilutions of this compound for specified durations (e.g., 24, 48, 72 hours).[4][6]
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[4]
2. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with desired concentrations of this compound. Harvest both adherent and floating cells.[4]
-
Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.[4]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells at room temperature in the dark.[4]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
3. In Vivo Xenograft Study Workflow
This protocol outlines the typical steps for evaluating the antitumor efficacy of this compound in an animal model.
Caption: Typical workflow for an in vivo xenograft study.
Conclusion
The collective evidence from a range of in vitro and in vivo studies strongly supports the potential of this compound as a promising candidate for cancer therapy. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including ER stress, ROS-JNK, and PI3K/AKT, highlights its pleiotropic anticancer effects.[3][6][11] this compound has demonstrated efficacy against a variety of cancer types, including pancreatic, lung, gastric, prostate, and cervical cancers.[3][6][7][9][10] Further research, including combination studies with existing chemotherapeutic agents and continued investigation into its molecular mechanisms, is warranted to fully elucidate its therapeutic potential and pave the way for its clinical application.[1][2]
References
- 1. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on antitumor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of this compound in the treatment of gastric cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pachymic Acid and Poricoic Acid A from Poria cocos Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poria cocos, a well-known medicinal fungus, is a rich source of various bioactive compounds, among which triterpenoids are of significant interest due to their therapeutic potential. This guide provides a detailed comparison of two prominent lanostane-type triterpenoids found in Poria cocos extracts: Pachymic acid (PA) and Poricoic acid A (PAA). Both compounds have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers and professionals in drug development.
Quantitative Analysis in Poria cocos
This compound is generally considered the main triterpenoid (B12794562) in Poria cocos, with its concentration varying depending on the part of the sclerotium and the growth period. Poricoic acid A is also present in significant amounts. A quantitative analysis of 13 triterpenoid acids in different parts of Fushen (the sclerotium of Poria cocos with a pine root) revealed the following concentrations:
| Compound | Concentration Range (mg/g) |
| This compound | 0.701 ± 0.107 to 1.391 ± 0.035 |
| Poricoic acid A | 0.156 ± 0.103 to 0.885 ± 0.306 |
Data sourced from a study on the temporal and spatial variations of specialized metabolites in Poria cocos.
Comparative Biological Activity
While extensive research has been conducted on the individual bioactivities of this compound and Poricoic acid A, direct comparative studies are limited. The following tables summarize available data on their anti-cancer and anti-inflammatory effects. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, making direct potency comparisons challenging without head-to-head analysis.
Anticancer Activity
| Compound | Cell Line | Assay | Results (IC50) | Reference |
| This compound | BxPc-3 (Pancreatic cancer) | Proliferation Assay | 0.26 µM | [1] |
| A549 (Lung cancer) | Cytotoxicity Assay | Good | [2] | |
| DU145 (Prostate cancer) | Cytotoxicity Assay | Good | [2] | |
| Poricoic acid A | SKOV3 (Ovarian cancer) | CCK-8 Assay | Dose-dependent decrease in viability | [3] |
| HL-60 (Leukemia) | Cytotoxicity Assay | - | [4] | |
| A549 (Lung cancer) | Cytotoxicity Assay | - | [4] |
A direct comparison study on pancreatic cancer cells found this compound (IC50 = 0.26 µM) to be more potent in inhibiting the proliferation of BxPc-3 cells compared to dehydrothis compound (IC50 = 1.02 µM) and polyporenic acid C (IC50 = 21.76 µM)[1]. While Poricoic acid A was not included in this specific comparison, other studies have demonstrated its cytotoxic effects against various cancer cell lines[3][4].
Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Inhibition of inflammatory mediators | LPS-stimulated H9c2 cardiomyocytes | Reduced mRNA expression of TNF-α, IL-1, and IL-6. | [5] |
| Inhibition of COX-2 expression | Ovarian HO-8910 cells | Decreased COX-2 expression. | ||
| Poricoic acid A | Inhibition of NO and PGE2 production | LPS-stimulated Raw264.7 cells | Inhibited NO and PGE2 production by downregulating iNOS and COX-2 expression. | [6] |
| Inhibition of NF-κB/MAPK pathway | Rats with Cardiorenal Syndrome | Inhibited the activation of the NF-κB/MAPK signaling pathway. |
One study that investigated the anti-inflammatory activity of four triterpenoids from Poriae Cutis found that Poricoic acid B had higher anti-inflammatory activity than Poricoic acid A in inhibiting nitric oxide (NO) generation in lipopolysaccharide (LPS)-induced RAW 264.7 cells[7][8]. This suggests that subtle structural differences among the poricoic acids can significantly impact their biological activity.
Experimental Protocols
Quantitative Analysis of this compound and Poricoic Acid A in Poria cocos
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Pulverized, dried Poria cocos sclerotium is extracted with a suitable solvent, such as 95% ethanol, via reflux. The extract is then filtered and prepared for HPLC analysis.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB C18 (4.6 × 250 mm)
-
Mobile Phase: A gradient elution is typically used, for example, starting with 1% acetic acid in 70% methanol (B129727) and transitioning to 1% acetic acid in 100% methanol.
-
Flow Rate: 1 ml/min
-
Detection: Evaporative Light Scattering Detector (ELSD) is often used for the detection of triterpenoids.
-
-
Quantification: The concentration of each compound is determined by comparing the peak area to a standard curve generated from known concentrations of purified this compound and Poricoic acid A.
Anticancer Activity Assays
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells (e.g., SKOV3) are seeded in 96-well plates at a density of approximately 1×10^4 cells per well and incubated overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Poricoic acid A for a specified period (e.g., 24 hours).
-
Assay: After treatment, a CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
2. Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the test compound for 24 hours.
-
Staining: Cells are harvested, washed, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a few hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
2. Western Blot for Inflammatory Mediators (e.g., COX-2, iNOS)
-
Cell Lysis: After treatment with the test compound and an inflammatory stimulus, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, β-actin as a loading control), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways
This compound Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. In cancer cells, it can inhibit the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival and proliferation. It can also induce apoptosis through the activation of JNK and ER stress pathways. In the context of inflammation, this compound can suppress the NF-κB and MAPK signaling pathways.
Caption: Signaling pathways modulated by this compound.
Poricoic Acid A Signaling Pathways
Poricoic acid A has been reported to target the MEK/ERK signaling pathway in lung cancer cells, leading to the suppression of cell growth and proliferation. In the context of renal fibrosis, it has been shown to inhibit the TGF-β/Smad3 and NF-κB/MAPK signaling pathways, thereby attenuating fibrosis.
Caption: Signaling pathways modulated by Poricoic Acid A.
Conclusion
Both this compound and Poricoic acid A, major triterpenoid constituents of Poria cocos, exhibit significant therapeutic potential, particularly in the areas of oncology and inflammation. While this compound appears to be more abundant in the fungus, direct comparative studies on their bioactivity are still emerging. The available data suggests that both compounds act on multiple signaling pathways to exert their effects. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic advantages. This guide provides a foundational overview to assist researchers in navigating the current landscape of knowledge on these promising natural products.
References
- 1. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
Pachymic Acid: A Potent Inducer of Apoptosis Confirmed by Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Pachymic Acid-Induced Apoptosis
This compound, a triterpenoid (B12794562) compound extracted from the fungus Poria cocos, has demonstrated significant potential as a pro-apoptotic agent in various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy in inducing apoptosis, supported by experimental data from Annexin V staining assays, and details the underlying molecular pathways.
Comparative Analysis of Apoptosis Induction
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. The following table summarizes quantitative data from studies utilizing Annexin V staining to measure apoptosis in non-small cell lung cancer (NSCLC) cell lines treated with this compound and a commonly used chemotherapeutic agent, doxorubicin (B1662922).
It is important to note that the data for this compound and doxorubicin are derived from separate studies. Direct head-to-head comparisons within a single study would provide a more controlled assessment, and the results below should be interpreted with consideration for potential variations in experimental conditions between the studies.
| Treatment | Cell Line | Concentration | Duration | Apoptotic Cells (%) (Early + Late) | Source |
| This compound | NCI-H23 | 40 µM | 24 hours | 25.3% | Ma et al., 2015[1] |
| 60 µM | 24 hours | 42.1% | Ma et al., 2015[1] | ||
| NCI-H460 | 40 µM | 24 hours | 21.8% | Ma et al., 2015[1] | |
| 60 µM | 24 hours | 38.5% | Ma et al., 2015[1] | ||
| Doxorubicin | H-460 | 100 nM | 24 hours | ~35% | Joshi et al. (Implied from graphical data) |
| Untreated Control | NCI-H23 | - | 24 hours | 5.8% | Ma et al., 2015[1] |
| NCI-H460 | - | 24 hours | 4.2% | Ma et al., 2015[1] | |
| H-460 | - | 24 hours | ~5% | Joshi et al. (Implied from graphical data) |
Experimental Protocol: Annexin V Staining for Flow Cytometry
This protocol provides a detailed methodology for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in the experimental cell population using the desired treatment (e.g., this compound). Include an untreated control group.
-
For adherent cells, gently detach them using trypsin or a cell scraper. Collect both the detached and floating cells to ensure the inclusion of apoptotic cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Workflow of Apoptosis Detection using Annexin V Staining.
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted mechanism involving the induction of cellular stress and the modulation of key regulatory proteins.[1] The primary pathways implicated are the reactive oxygen species (ROS)-dependent c-Jun N-terminal kinase (JNK) pathway and the endoplasmic reticulum (ER) stress pathway.
Activation of these pathways converges on the Bcl-2 family of proteins, which are critical regulators of apoptosis. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Signaling Cascade of this compound-Induced Apoptosis.
References
Comparative Metabolomics of Poria cocos: Unraveling the Metabolic Signature of High Pachymic Acid Varieties
For researchers, scientists, and drug development professionals, understanding the metabolic distinctions of Poria cocos varieties with high concentrations of pachymic acid is crucial for targeted therapeutic development. This guide provides a comparative analysis of the metabolomic profiles of Poria cocos, focusing on the key differences that contribute to elevated levels of this medicinally significant triterpenoid (B12794562).
Poria cocos, a widely used fungus in traditional medicine, is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3] These properties are largely attributed to its rich content of triterpenoids, with this compound being a principal bioactive component.[4][5][6] This guide synthesizes data from recent metabolomic studies to compare Poria cocos samples with varying this compound content, providing insights into the metabolic pathways and experimental methodologies that underpin these differences.
Quantitative Comparison of Triterpenoid Content
Metabolomic analyses have revealed significant variations in the concentration of this compound and other triterpenoids depending on the part of the Poria cocos sclerotium, cultivation methods, and growth period. The epidermis, for instance, consistently shows a higher accumulation of this compound compared to the inner sclerotium.[7] Similarly, different cultivation materials can significantly influence the this compound content.[8]
Below is a summary of quantitative data from various studies, highlighting the differences in triterpenoid concentrations between Poria cocos samples.
| Metabolite | High this compound Sample (Source/Condition) | Concentration (mg/g or mg/kg) | Low this compound Sample (Source/Condition) | Concentration (mg/g or mg/kg) | Reference |
| This compound | Epidermis | 1.12 - 17.59 g/kg | Sclerotia | 0.45 - 9.33 g/kg | [7] |
| Bagged Cultivation (Pine sawdust, corn cob, bran) | 787.84 mg/kg | Traditional Cultivation (Pine stump) | 164.41 mg/kg | [8] | |
| Late Growth Period (March) | 4.365 ± 0.773 mg/g | Early Growth Period | Not specified | [1] | |
| Dehydrothis compound | Late Growth Period (March) | 2.079 ± 0.573 mg/g | Not specified | Not specified | [1] |
| Poricoic Acid A | Late Growth Period (January, March, April) | 0.156 - 0.885 mg/g | Not specified | Not specified | [1] |
| Dehydrotrametenolic Acid | Surface Layer of Cultured Sclerotium | 21.2 ± 1.5 g/kg | Bionic Cultured Sclerotium | Not specified | [7] |
| Polyporenic Acid C | Surface Layer of Cultured Sclerotium | 18.1 ± 0.6 g/kg | Bionic Cultured Sclerotium | Not specified | [7] |
Experimental Protocols
Accurate and reproducible metabolomic analysis is fundamental to comparing different Poria cocos samples. The following sections detail the common methodologies employed in the cited research for sample preparation and metabolic profiling.
Sample Preparation for Metabolomic Analysis
A standardized sample preparation protocol is crucial for obtaining reliable and comparable metabolomic data.
-
Grinding: Dried Poria cocos samples (sclerotium, epidermis, etc.) are ground into a fine powder (typically 80 mesh) to ensure homogeneity.[1][2]
-
Extraction: A precisely weighed amount of the powdered sample (e.g., 0.5 g) is extracted with a suitable solvent, most commonly methanol.[1][2] Sonication is often employed to enhance extraction efficiency (e.g., 40 kHz, 100 W at 60°C for 60 minutes).[1][2] For targeted extraction of triterpenoids, ethanol (B145695) (e.g., 75%) is also used.[9][10]
-
Filtration and Storage: The resulting extract is filtered through a microfilter (e.g., 0.22-μm Millipore filter) to remove particulate matter. The filtered samples are then stored at low temperatures (e.g., 4°C) until analysis to minimize degradation.[1][2]
Metabolic Profiling using LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of metabolites in complex biological samples.
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) is typically used for the separation of metabolites. A C18 column is commonly employed with a gradient elution program using a mobile phase consisting of an aqueous solution with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.[9]
-
Mass Spectrometry: The eluent from the LC system is introduced into a mass spectrometer for detection and identification of the metabolites. High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are frequently used for untargeted metabolomics due to their high mass accuracy and sensitivity.[1] For targeted quantitative analysis, a triple quadrupole (QQQ) mass spectrometer is often the instrument of choice.[1]
Biosynthesis of this compound
The biosynthesis of this compound and other triterpenoids in Poria cocos occurs through the mevalonic acid (MVA) pathway, leading to the formation of the precursor lanosterol (B1674476). A series of enzymatic modifications then convert lanosterol into a diverse array of triterpenoids, including this compound.[1] Understanding this pathway is key to identifying potential targets for metabolic engineering to enhance this compound production.
Figure 1. Putative biosynthetic pathway of this compound and other major triterpenoids in Poria cocos.
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates a typical workflow for a comparative metabolomics study of Poria cocos.
Figure 2. A generalized workflow for comparative metabolomics of Poria cocos.
References
- 1. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 2. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Research on the Bioactive Component this compound from Poria cocos [spkx.net.cn]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating JNK and ER Stress Pathways in Pachymic Acid-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pachymic acid's performance in inducing apoptosis through the c-Jun N-terminal kinase (JNK) and Endoplasmic Reticulum (ER) stress pathways. Its efficacy is compared with other natural compounds known to activate these signaling cascades: Gambogic acid, Quercetin, and Resveratrol. This document summarizes key experimental data, offers detailed protocols for validation assays, and presents visual diagrams of the involved pathways and experimental workflows to support further research and drug development.
Comparative Analysis of Apoptosis Induction
This compound, a triterpenoid (B12794562) from Poria cocos, has demonstrated anti-cancer properties by triggering apoptosis in cancer cells.[1][2][3] This guide focuses on its mechanism of action involving the JNK and ER stress pathways and compares its quantitative effects with other natural compounds. The data presented below is collated from various studies to provide a comparative perspective.
Induction of Apoptosis
This table summarizes the pro-apoptotic effects of this compound and the selected alternative compounds on various cancer cell lines. The data highlights the percentage of apoptotic cells induced by each compound under specific experimental conditions.
| Compound | Cell Line | Concentration | Time (h) | Apoptosis Induction (Fold Change vs. Control) | Reference |
| This compound | PANC-1 | 30 µM | 24 | ~19-fold | [2] |
| MIA PaCa-2 | 30 µM | 24 | ~8-fold | [2] | |
| Gambogic acid | HeLa | 0.3 µg/ml | 24 | Significant increase in apoptotic bodies | [4][5] |
| Quercetin | SKOV-3 | 100 µM | 24 | 14.85 ± 2.93% | [6] |
| OVCAR-3 | 100 µM | 24 | 11.99 ± 2.33% | [6] | |
| Resveratrol | Ovarian Cancer Cells | 25-200 µM | 24-48 | Dose-dependent increase | [7] |
| Multiple Myeloma Cells | 25-100 µM | 24 | Dose-dependent increase in sub-G1 population | [8] |
Activation of the JNK Pathway
The JNK pathway is a critical signaling cascade in stress-induced apoptosis. This table compares the ability of the selected compounds to activate JNK, primarily measured by the level of phosphorylated JNK (p-JNK).
| Compound | Cell Line | Concentration | Time (h) | Effect on JNK Pathway | Reference |
| Gambogic acid | HeLa | 0.3 µg/ml | 4-8 | Increased p-JNK | [4] |
| Prostate Cancer Cells | Not specified | Not specified | JNK activation | [9][10] | |
| Quercetin | SKOV-3 | Not specified | Not specified | JNK activation | [6] |
| Resveratrol | Multiple Myeloma Cells | Not specified | Not specified | JNK phosphorylation | [11] |
Induction of ER Stress
ER stress is another key mechanism leading to apoptosis. The table below compares the effects of the compounds on markers of ER stress, such as the expression of C/EBP homologous protein (CHOP), activating transcription factor 4 (ATF4), phosphorylated eukaryotic initiation factor 2α (p-eIF2α), and spliced X-box binding protein 1 (XBP-1s).
| Compound | Cell Line | Concentration | Time (h) | Effect on ER Stress Markers | Reference |
| This compound | PANC-1 | 30 µM | 24 | Increased CHOP, ATF4, p-eIF2α, XBP-1s | [1][2][3] |
| MIA PaCa-2 | 30 µM | 24 | Increased CHOP, ATF4, p-eIF2α, XBP-1s | [1][2][3] | |
| Gambogic acid | HeLa | 0.3 µg/ml | 4-8 | Increased CHOP, GRP78, spliced XBP1 | [4][5] |
| Quercetin | Ovarian Cancer Cells | 50-75 µM | Not specified | Increased GRP78, CHOP, cleaved caspase-4 | [12] |
| Resveratrol | HepG2 | 100 µM | 24 | 51.29 ± 4.81-fold increase in CHOP, increased XBP1 splicing | [13] |
| Ovarian Cancer Cells | Not specified | Not specified | Upregulation of GADD153 (CHOP) | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the validation of the JNK and ER stress pathways in compound-induced apoptosis.
Western Blot Analysis for Protein Expression
This protocol is used to detect the expression levels of specific proteins involved in the JNK and ER stress pathways (e.g., p-JNK, JNK, CHOP, ATF4, p-eIF2α, eIF2α, and β-actin as a loading control).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound of interest at various concentrations and time points. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time periods. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for their validation.
Caption: JNK signaling pathway leading to apoptosis.
Caption: ER stress-induced apoptotic pathway.
Caption: Experimental workflow for pathway validation.
References
- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction associated with the ER stress response through up-regulation of JNK in HeLa cells by gambogic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. Quercetin enhances apoptotic effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in ovarian cancer cells through reactive oxygen species (ROS) mediated CCAAT enhancer-binding protein homologous protein (CHOP)-death receptor 5 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol Enhances Cytotoxic Effects of Cisplatin by Inducing Cell Cycle Arrest and Apoptosis in Ovarian Adenocarcinoma SKOV-3 Cells through Activating the p38 MAPK and Suppressing AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits proliferation, induces apoptosis, and overcomes chemoresistance through down-regulation of STAT3 and nuclear factor-kappaB-regulated antiapoptotic and cell survival gene products in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gambogenic acid induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol triggers the pro-apoptotic endoplasmic reticulum stress response and represses the pro-survival XBP1 signaling in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol triggers ER stress-mediated apoptosis by disrupting N-linked glycosylation of proteins in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pachymic Acid and Other Triterpenoid Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Pachymic acid against other well-characterized triterpenoid (B12794562) isolates: Oleanolic acid, Betulinic acid, and Ursolic acid. The following sections detail their relative performance in anti-cancer and anti-inflammatory applications, supported by experimental data. Detailed methodologies for key experiments are also provided to ensure reproducibility and facilitate further research.
Data Presentation: Comparative Bioactivity of Triterpenoids
The following tables summarize the available quantitative data on the anti-cancer and anti-inflammatory activities of this compound and the selected comparator triterpenoids.
In Vitro Cytotoxicity of Triterpenoids Against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Triterpenoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| This compound | PANC-1 | Pancreatic Cancer | 23.49 | 24 |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 | 24 | |
| HT-29 | Colon Cancer | 29.1 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 28.08 | 48 | |
| Oleanolic Acid | HT-29 | Colon Cancer | 160.6 | Not Specified |
| HepG2 | Liver Cancer | 31.94 | Not Specified | |
| HCT15 | Colon Carcinoma | 60 | 72 | |
| Betulinic Acid | MCF-7 | Breast Cancer | 11.5 | 72 |
| Human Melanoma | Melanoma | ~3.4 - 3.6 | Not Specified | |
| Neuroblastoma | Neuroblastoma | ~31.6 - 38.4 | Not Specified | |
| Glioblastoma | Glioblastoma | ~4.5 - 38.4 | Not Specified | |
| Ovarian Cancer | Ovarian Cancer | ~4.1 - 10.2 | Not Specified | |
| Lung Cancer | Lung Cancer | ~3.4 - 9.5 | Not Specified | |
| Cervical Cancer | Cervical Cancer | ~4.1 | Not Specified | |
| Ursolic Acid | HCT116 | Colorectal Cancer | 37.2 | 24 |
| HCT-8 | Colorectal Cancer | 25.2 | 24 | |
| BGC-803 | Gastric Cancer | 43.78 | 24 | |
| HCT15 | Colon Carcinoma | 30 | 72 |
Note: IC50 values are compiled from various sources and experimental conditions may vary.
Comparative Anti-inflammatory Activity of Triterpenoids
| Triterpenoid | Assay | Cell Line/System | Effect |
| This compound | Phospholipase A2 Inhibition | In vitro | Inhibitory activity demonstrated[1][2] |
| Leukotriene B4 Release | In vitro | Inhibition observed[1][2] | |
| TNF-α, IL-6, IL-1β reduction | LPS-induced lung injury model | Alleviated inflammation[1][2] | |
| Oleanolic Acid | NO Production Inhibition | RAW 264.7 (Murine Macrophage) | IC50: 31.28 ± 2.01 µg/mL (48h) |
| Betulinic Acid | IL-6, TNF-α, IL-10 Modulation | Peritoneal Macrophages (LPS-stimulated) | Reduced pro-inflammatory cytokines, increased IL-10[3] |
| Ear Edema Reduction | TPA-induced mouse model | 86.2% reduction at 0.5 mg/ear[4] | |
| Ursolic Acid | IL-6 Inhibition (LPS-induced) | Mono Mac 6 | IC50: 21 µmol/L |
| Cytokine Secretion Inhibition | Activated T cells and Macrophages | Inhibited secretion of various cytokines[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]
Materials:
-
Triterpenoid compounds (this compound, Oleanolic acid, Betulinic acid, Ursolic acid)
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the triterpenoid compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Triterpenoid compounds
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of triterpenoids for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite.
Cytokine Production Assay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
Cell culture supernatants
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate until color develops.
-
Stopping and Reading: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Determine the cytokine concentration from the standard curve.
Western Blot Analysis for NF-κB Signaling Pathway
Western blotting is used to detect and quantify specific proteins involved in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system and quantify the band intensities.
Mandatory Visualization
NF-κB Signaling Pathway Inhibition by Triterpenoids
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Triterpenoids can inhibit this pathway at various points.
Caption: Triterpenoids inhibit the NF-κB signaling pathway.
Apoptosis Induction by Triterpenoids
Triterpenoids can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Triterpenoids induce apoptosis via intrinsic and extrinsic pathways.
Experimental Workflow for Triterpenoid Evaluation
This workflow outlines the general steps for evaluating the bioactivity of triterpenoid isolates.
Caption: General workflow for evaluating triterpenoid bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. scribd.com [scribd.com]
- 6. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Pachymic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of Pachymic Acid, a triterpenoid (B12794562) compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for the disposal of solid, non-acutely toxic chemical waste. It is imperative to always consult the substance-specific SDS provided by the manufacturer before handling and disposing of any chemical. Waste disposal regulations can vary by region and institution; always follow your local and national guidelines.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn and that the work area is properly prepared.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2][3] If there is a risk of generating dust, respiratory protection may be required.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[4]
-
Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust.[5] Dry material should be carefully swept or vacuumed up and collected in a suitable container for disposal.[5]
Table 1: General Safety and Handling Precautions
| Precaution Category | Guideline |
| Personal Protection | Wear appropriate PPE, including gloves, eye protection, and a lab coat.[1][3] |
| Handling | Avoid contact with skin and eyes and prevent inhalation of dust.[2] Do not eat, drink, or smoke in handling areas.[1][4] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] |
| Spill Response | For spills, collect the material without generating dust and place it in a designated waste container.[5] |
Step-by-Step Disposal Procedure
Follow this workflow to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization Based on available information for triterpenoid compounds, solid this compound is not classified as a highly hazardous or acutely toxic waste. However, it is the responsibility of the waste generator to determine if the product meets the criteria for hazardous waste according to RCRA (Resource Conservation and Recovery Act) or other local regulations.[5] Unless known to be non-hazardous, treat all chemical waste as hazardous.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice. Do not mix this compound waste with other waste streams, especially liquids or reactive chemicals.
-
Labeling: The container must be clearly labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
A clear statement of the associated hazards (e.g., "Solid," "Irritant" - consult the SDS for specific hazards).[6]
-
The date the container was first used for waste accumulation.
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[6] This area should be under the control of the laboratory personnel.
-
Segregation: Ensure the this compound waste container is segregated from incompatible materials, such as strong oxidizing agents.[5]
-
Container Management: Keep the waste container closed at all times except when adding waste.[6]
Step 4: Disposal Request and Collection
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in your SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[7]
-
Request Pickup: Once the container is full or you are discontinuing the use of this compound, arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4][8] Do not transport hazardous waste outside of the laboratory yourself.[8]
Step 5: Disposal of Empty Containers
-
An empty container that held a non-acute hazardous waste can typically be disposed of as regular trash after all contents have been removed.[8]
-
Deface or remove all chemical labels from the empty container before disposal.[8][9]
-
If the container held an acutely toxic waste, it must be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Logical workflow for laboratory chemical waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.staples.com [sds.staples.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. vumc.org [vumc.org]
- 9. otago.ac.nz [otago.ac.nz]
Essential Safety and Logistical Guide for Handling Pachymic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Pachymic Acid was located. The following guidance is based on general laboratory safety protocols for handling powdered acidic compounds and should be supplemented by a thorough risk assessment conducted by the user's institution.
This document provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3][4] | To prevent eye contact with dust and splashes. |
| Skin Protection | Nitrile rubber gloves.[4] A lab coat or chemical-resistant apron.[3][5] | To prevent skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) if handling outside of a fume hood or if dust generation is likely.[6] | To prevent inhalation of airborne particles. |
| Hand Protection | Inspect gloves for integrity before use. Change gloves frequently, especially if contaminated.[4] | To ensure continuous protection and avoid cross-contamination. |
Operational Plan: Safe Handling and Preparation
A systematic approach to handling this compound from receipt to use is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed to prevent absorption of moisture and contamination.[1] For long-term storage of stock solutions, aliquoting and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[7]
2. Preparation of Stock Solutions:
-
All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[8]
-
To prepare a stock solution, slowly add the powdered acid to the desired solvent (e.g., DMSO) in a fume hood.
-
Use appropriate tools to handle the powder, such as a chemical spatula. Avoid creating dust.[1][2]
3. General Handling Practices:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure a safety shower and eyewash station are readily accessible.[6]
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
1. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[9][10]
-
Materials:
-
This compound (PA)
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[11]
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Remove the culture medium and add 100 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells, typically <0.5%). Include vehicle-only controls.[9]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11] Incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]
-
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[9]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells.[9]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 × 10⁶ cells/mL.[9][12]
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][12]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour.[9][12]
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][13]
-
Materials:
-
Procedure:
-
Cell Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization.[9]
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[9][15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.[9][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[9]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Solid Waste:
-
Collect unused this compound powder and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
2. Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions and experimental media, in a separate, sealed, and labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[6]
-
For dilute acidic waste that does not contain other hazardous materials, neutralization may be an option if permitted by institutional and local regulations. However, given the lack of specific data for this compound, treating it as hazardous chemical waste is the most prudent approach.[8]
3. Disposal Procedure:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. sds.staples.com [sds.staples.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
